molecular formula C12H30O8P2 B039005 Butyl dihydrogen phosphate CAS No. 52933-01-4

Butyl dihydrogen phosphate

Cat. No.: B039005
CAS No.: 52933-01-4
M. Wt: 154.1 g/mol
InChI Key: BNMJSBUIDQYHIN-UHFFFAOYSA-N
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Description

Butyl dihydrogen phosphate is a high-purity, synthetic organophosphate compound of significant interest in chemical research and development. Its structure, featuring a polar dihydrogen phosphate headgroup and a non-polar butyl tail, confers excellent surfactant and complexation properties. This compound serves as a versatile precursor and intermediate in organic synthesis, particularly for the preparation of more complex phosphate esters and phospholipids. A primary research application lies in its role as an effective extractant in hydrometallurgy for the selective separation and recovery of valuable metal ions, such as lanthanides and actinides, from aqueous solutions. Furthermore, this compound finds utility in catalysis, where it can act as a mild acid catalyst or a ligand for metal centers. Its mechanism of action in extraction processes involves coordination to metal cations through its oxygen atoms, forming stable complexes that are soluble in organic phases. Researchers value this compound for its ability to modify interfaces and its utility in developing novel separation protocols and catalytic systems, making it a valuable tool in materials science, analytical chemistry, and process development. This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl dihydrogen phosphate
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InChI

InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7)
Source PubChem
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InChI Key

BNMJSBUIDQYHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O4P
Source PubChem
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DSSTOX Substance ID

DTXSID30862719
Record name Mono-n-butylphosphoric acid
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Molecular Weight

154.10 g/mol
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Physical Description

Liquid
Record name Phosphoric acid, monobutyl ester
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CAS No.

1623-15-0, 85391-11-3, 52933-01-4
Record name Monobutyl phosphate
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Record name Mono-n-butylphosphoric acid
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Record name Butyl dihydrogen phosphate, potassium salt
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Record name n-Butylphosphate
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Record name Butyl dihydrogen phosphate
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Record name BUTYL DIHYDROGEN PHOSPHATE
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Foundational & Exploratory

An In-depth Technical Guide to Butyl Dihydrogen Phosphate (CAS 1623-15-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Butyl Dihydrogen Phosphate (CAS 1623-15-0), a versatile organophosphorus compound. It details its physicochemical properties, safety and handling protocols, and established applications. This document also includes generalized experimental protocols for its synthesis, purification, and analysis, compiled from established methodologies for related compounds. Furthermore, it explores the broader context of organophosphorus compounds in biological signaling pathways, highlighting potential areas of research for this compound in drug development, while noting the current absence of specific data in this area.

Physicochemical Properties

This compound is a colorless to light brown liquid.[1] Its key physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

PropertyValueReference
Molecular Formula C₄H₁₁O₄P[1][2][3][4]
Molecular Weight 154.10 g/mol [1][2][3][5]
Appearance Colorless to light brown liquid[1]
Density 1.283 g/cm³[2]
Boiling Point 272.5 °C at 760 mmHg[2]
Flash Point 118.6 °C[2]
Vapor Pressure 0.00169 mmHg at 25 °C[2]
pKa 1.97 ± 0.10 (Predicted)[1][2]

Table 2: Solubility and Spectroscopic Data

PropertyValueReference
Solubility Slightly soluble in DMSO, Ethyl Acetate, and Methanol. Insoluble in water.[1][6]
¹H NMR Predicted spectra available[7]
¹³C NMR Predicted spectra available[7]
FTIR Characteristic peaks for P=O, P-O-C, and C-H bonds are expected.[8][9]

Safety and Handling

This compound is classified as a corrosive substance.[1] It is essential to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Table 3: Hazard Identification and Safety Precautions

HazardGHS PictogramHazard StatementPrecautionary Statements
Skin Corrosion/Irritation GHS05H314: Causes severe skin burns and eye damage.P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501
Serious Eye Damage GHS05H318: Causes serious eye damage.P280, P305+P351+P338, P310

Applications

The primary application of this compound is as an anionic surfactant.[1][2][10] Its stability in alkaline conditions makes it valuable in various industrial formulations.[1][2][10] Key properties and uses include:

  • Wetting Agent: Reduces the surface tension of liquids.

  • Emulsifier: Stabilizes emulsions of immiscible liquids.

  • Lubricant: Reduces friction between surfaces.

  • Detergency: Acts as a cleaning agent.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of monoalkyl phosphates involves the phosphorylation of the corresponding alcohol. The following protocol is based on the reaction of n-butanol with phosphorus pentoxide, as described in a patent for the synthesis of n-butyl phosphate mono- and di-esters.[11]

Materials:

  • n-Butanol

  • Phosphorus pentoxide (P₂O₅)

  • Polyphosphoric acid

  • Phosphorous acid

  • Nitrogen gas (inert atmosphere)

Procedure:

  • To a reaction vessel, add n-butanol and a catalytic amount of phosphorous acid under a nitrogen atmosphere.

  • Stir the mixture until the phosphorous acid is completely dissolved.

  • Slowly add polyphosphoric acid to the solution with continuous stirring.

  • In a controlled manner, add phosphorus pentoxide in portions, ensuring the reaction temperature does not exceed 50°C.

  • After the addition of phosphorus pentoxide, add a second portion of phosphorous acid.

  • Maintain the reaction mixture at a controlled temperature (e.g., 40-65°C) for several hours to ensure the completion of the reaction.

  • Upon completion, cool the mixture and filter to obtain the crude product, which will be a mixture of mono- and di-butyl phosphates.

G reagents n-Butanol, Phosphorous Acid, Polyphosphoric Acid, P₂O₅ reaction_vessel Reaction Vessel (Inert Atmosphere) reagents->reaction_vessel Addition stirring Stirring & Controlled Temperature reaction_vessel->stirring Reaction filtration Filtration stirring->filtration Cooling & product Crude this compound filtration->product Isolation

Synthesis Workflow for this compound.
Purification

The crude product from the synthesis will likely contain a mixture of mono- and di-butyl phosphates, as well as unreacted starting materials. A purification step is necessary to isolate the desired mono-butyl dihydrogen phosphate. A generalized approach for the purification of phosphate esters involves washing with a chelating agent followed by treatment with an acid scavenger.[5]

Materials:

  • Crude this compound

  • Dilute acidic solution (e.g., oxalic acid or a commercial chelating agent)

  • Water

  • Acid scavenger (e.g., an epoxy-containing compound)

Procedure:

  • Wash the crude product with a dilute acidic solution to remove metal ion impurities.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer under vacuum.

  • Treat the dried product with an acid scavenger at an elevated temperature to neutralize any remaining acidic impurities.

  • Further purification can be achieved through techniques such as column chromatography if necessary.

G crude_product Crude Product acid_wash Wash with Dilute Acid crude_product->acid_wash water_wash Wash with Water acid_wash->water_wash drying Vacuum Drying water_wash->drying acid_scavenging Treat with Acid Scavenger drying->acid_scavenging purified_product Purified this compound acid_scavenging->purified_product

Purification Workflow for this compound.
Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques. The following are generalized protocols adapted from methods for similar compounds.

A reverse-phase HPLC method can be employed for the analysis of this compound.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., phosphoric acid). For MS compatibility, formic acid can be used instead of phosphoric acid.[2]

  • Detection: UV detection can be used, although indirect detection might be necessary as this compound lacks a strong chromophore.

  • Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

For GC-MS analysis, derivatization is typically required to increase the volatility of the phosphate ester.[12]

  • Derivatization: React the sample with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12]

  • Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm) is suitable.

  • Carrier Gas: Helium.

  • Injection: Splitless injection mode.

  • Detection: Mass spectrometry in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

G cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis hplc_sample Sample Preparation (Dilution & Filtration) hplc_system HPLC System (C18 Column) hplc_sample->hplc_system hplc_detection UV or Indirect UV Detection hplc_system->hplc_detection hplc_data Data Analysis hplc_detection->hplc_data gcms_sample Sample Preparation (Derivatization with BSTFA) gcms_system GC-MS System (HP-5ms Column) gcms_sample->gcms_system gcms_detection Mass Spectrometry (SIM) gcms_system->gcms_detection gcms_data Data Analysis gcms_detection->gcms_data

Analytical Workflows for this compound.

Role in Drug Development and Signaling Pathways

While this compound itself does not have well-documented direct applications in drug development or specific roles in signaling pathways, the broader class of organophosphorus compounds is known to interact with various biological systems. It is important to note that the following information provides a general context, and specific experimental validation for this compound is currently lacking.

Organophosphorus compounds can influence cellular signaling through various mechanisms, including the inhibition of enzymes and modulation of kinase cascades. For instance, some organophosphates are known to affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for cell differentiation, growth, and apoptosis.[13] Exposure to certain organophosphorus compounds can lead to the activation of ERK, JNK, and p38-MAPK, resulting in oxidative stress and apoptosis.[13]

Additionally, some organophosphates have been shown to dysregulate dopamine signaling and glutamatergic neurotransmission.[6] These effects can have significant implications for neurological function and are areas of active research in toxicology and pharmacology.

The potential for this compound to interact with these or other signaling pathways remains an open area for investigation. Its structural similarity to endogenous phosphate-containing molecules suggests that it could potentially act as a competitive inhibitor or modulator of enzymes that process phosphorylated substrates. Further research is required to explore its biological activity and potential therapeutic or toxicological profile.

G opc Organophosphorus Compound (e.g., this compound) mapk MAPK Signaling Pathway (ERK, JNK, p38) opc->mapk Modulates dopamine Dopamine Signaling Pathway opc->dopamine Dysregulates cellular_effects Cellular Effects (Oxidative Stress, Apoptosis, Neurotransmission Dysregulation) mapk->cellular_effects dopamine->cellular_effects

Hypothetical Signaling Pathway Interactions.

Conclusion

This compound (CAS 1623-15-0) is a chemical with well-defined physicochemical properties and established industrial applications, primarily as an anionic surfactant. While specific, detailed experimental protocols and its role in biological systems are not extensively documented, this guide provides a foundational understanding based on available data and knowledge of related compounds. For researchers and professionals in drug development, the lack of biological data represents a significant knowledge gap and an opportunity for future investigation into the potential pharmacological or toxicological effects of this and similar organophosphorus compounds.

References

Physical and chemical properties of monobutyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Monobutyl Phosphate

Introduction

Monobutyl phosphate (MBP), also known as butyl dihydrogen phosphate, is an organophosphate ester with the chemical formula C4H11O4P.[1] It is characterized by a butyl group attached to a phosphate moiety.[1] MBP is often found in commercial preparations as a mixture with dibutyl phosphate (DBP), and this mixture is sometimes referred to as n-butyl acid phosphate.[2][3] This compound and its mixtures are utilized in various industrial applications, including as a plasticizer, surfactant, emulsifying agent, and as a reagent in chemical synthesis.[1] It also serves as a curing catalyst and accelerator in resins and coatings.[3] This document provides a comprehensive overview of the core physical and chemical properties of monobutyl phosphate, detailed experimental protocols for its analysis and synthesis, and visualizations of key processes.

Physical and Chemical Properties

Monobutyl phosphate is typically a colorless to pale yellow liquid with a mild odor.[1] It is soluble in water and a variety of organic solvents.[1] The quantitative physical and chemical properties of monobutyl phosphate are summarized in the table below.

PropertyValueSource
Molecular Formula C4H11O4P[1][4]
Molecular Weight 154.10 g/mol [1][4]
Appearance Colorless to pale yellow liquid[1]
Solubility Soluble in water and various organic solvents[1]
pKa 1.6 (at 25 ºC)[5]
CAS Number 1623-15-0[1][4]

Chemical Reactivity and Decomposition

Monobutyl phosphate is a relatively strong acid, as indicated by its low pKa value of 1.6.[5] As an organophosphate, it is susceptible to hydrolysis, which can cleave the butyl group to form butanol and phosphoric acid. This hydrolysis can be catalyzed by both acids and bases.[6] Organophosphates, in general, can react with strong reducing agents to form highly toxic and flammable phosphine gas.[7] Partial oxidation of monobutyl phosphate may lead to the release of toxic phosphorus oxides.[7]

In the context of nuclear fuel reprocessing, monobutyl phosphate is known as a degradation product of tributyl phosphate (TBP), the solvent used in the PUREX process.[8][9] The formation of MBP and DBP from TBP is a significant concern as they can form stable complexes with metal ions, affecting the efficiency of the separation process.[6]

Experimental Protocols

Synthesis of n-Butyl Phosphate (Mono- and Di-ester Mixture)

A common method for synthesizing a mixture of n-butyl phosphate mono- and di-esters involves the reaction of n-butanol with phosphorus pentoxide.[10]

Materials:

  • n-butanol

  • Phosphorus pentoxide (P2O5)

  • Polyphosphoric acid

  • Phosphorous acid

  • Nitrogen gas

  • Reactor with stirring and temperature control

Procedure:

  • Charge the reactor with n-butanol.

  • Introduce nitrogen gas to create an inert atmosphere.

  • Add a small amount of phosphorous acid while stirring until it completely dissolves.

  • Slowly add polyphosphoric acid with continuous stirring.

  • Add phosphorus pentoxide in batches, controlling the temperature to not exceed 50°C using cooling water.

  • After the addition of phosphorus pentoxide, add another portion of phosphorous acid.

  • Maintain the temperature at 55-60°C and stir for approximately 6 hours.

  • Increase the temperature to 70-75°C and maintain for another 6 hours.

  • Cool the reaction mixture to below 30°C.

  • Filter the resulting solution to obtain the transparent, viscous liquid product containing a mixture of n-butyl phosphate mono- and di-esters.[10]

Determination of Monobutyl Phosphate by Ion-Pair Chromatography

This method is suitable for the determination of monobutyl phosphate and dibutyl phosphate in complex matrices like hazardous wastes.[11]

Materials and Equipment:

  • High-Performance Liquid Chromatograph (HPLC)

  • Preconcentration column

  • Tetrahexylammonium bromide (ion-pairing agent)

  • Mobile phase (e.g., buffered aqueous solution with an organic modifier)

  • Standard solutions of monobutyl phosphate

Procedure:

  • Sample Preparation:

    • For complex matrices, a preconcentration column cleanup is employed to remove interfering substances.[11]

    • An aqueous sample is prepared and may be spiked with a known concentration of the analyte for recovery studies.

  • Chromatographic Conditions:

    • The mobile phase contains an ion-pairing agent, such as tetrahexylammonium bromide, which forms a complex with the phosphate species.[11]

    • A suitable stationary phase, typically a reversed-phase column, is used.

  • Analysis:

    • Inject a known volume of the prepared sample into the HPLC system.

    • The analytes are separated based on their interaction with the stationary phase and the ion-pairing agent in the mobile phase.

    • Detection is typically achieved using a UV detector or a conductivity detector.[11]

    • Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standard solutions.

Quantification of Monobutyl Phosphate by LC-MS/MS

This protocol provides a general framework for the quantification of monobutyl phosphate in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (Monobutyl Phosphate-d9).[12]

Materials and Equipment:

  • LC-MS/MS system

  • Reversed-phase C18 or HILIC column[13]

  • Monobutyl phosphate standard

  • Monobutyl Phosphate-d9 (internal standard)

  • Acetonitrile (cold)

  • Methanol

  • Nitrogen evaporator

Procedure:

  • Preparation of Solutions:

    • Prepare primary stock solutions (1 mg/mL) of monobutyl phosphate and Monobutyl Phosphate-d9 in a suitable solvent like methanol.[12]

    • Prepare a series of working standard solutions by serial dilution of the primary stock solution to create a calibration curve.

    • Prepare a working solution of the internal standard at a fixed concentration.[12]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of the sample (e.g., plasma), add 10 µL of the internal standard working solution and vortex.[12]

    • Add 300 µL of cold acetonitrile to precipitate proteins.[12]

    • Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.[12]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[12]

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Set up the LC system with an appropriate column (e.g., C18 or HILIC for polar analytes).[13]

    • Develop a suitable gradient elution method.

    • Optimize the mass spectrometer parameters for the detection of monobutyl phosphate and its deuterated internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.[12]

    • Determine the concentration of monobutyl phosphate in the unknown samples by interpolating their peak area ratios from the calibration curve.[12]

Mandatory Visualizations

Synthesis_of_nButyl_Phosphate nButanol n-Butanol Reactor Reactor (Inert Atmosphere) nButanol->Reactor P2O5 Phosphorus Pentoxide P2O5->Reactor Polyphosphoric_Acid Polyphosphoric Acid Polyphosphoric_Acid->Reactor Phosphorous_Acid Phosphorous Acid Phosphorous_Acid->Reactor Mixing Mixing and Temperature Control Reactor->Mixing Reactants Added Reaction Heating and Reaction Mixing->Reaction Controlled Temperature Cooling_Filtering Cooling and Filtering Reaction->Cooling_Filtering Reaction Complete Product n-Butyl Phosphate (Mono- and Di-ester Mixture) Cooling_Filtering->Product Purification IP_Chromatography_Workflow Sample_Prep Sample Preparation (with Preconcentration Cleanup) Injection Injection into HPLC Sample_Prep->Injection Separation Chromatographic Separation (Ion-Pairing Mechanism) Injection->Separation Detection Detection (UV or Conductivity) Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis LCMSMS_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Spiking Spike Sample with Internal Standard (MBP-d9) Precipitation Protein Precipitation (Cold Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 or HILIC) Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification

References

Butyl dihydrogen phosphate molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Butyl Dihydrogen Phosphate

This technical guide provides a comprehensive overview of this compound, an organophosphate compound of interest to researchers, scientists, and professionals in drug development. This document details its molecular structure, physicochemical properties, and relevant experimental protocols.

Molecular Structure and Chemical Formula

This compound, also known as monobutyl phosphate or n-butyl acid phosphate, is an ester of phosphoric acid and n-butanol.[1] The central phosphorus atom is bonded to one butoxy group (-OCH₂CH₂CH₂CH₃) and two hydroxyl groups (-OH), with a double bond to one oxygen atom. This structure gives it the properties of a monoalkyl phosphate ester.

Chemical Formula: C₄H₁₁O₄P[2][3][4][5][6]

Synonyms: Acid butyl phosphate, Butyl acid phosphate, mono-n-butylphosphoric acid, Phosphoric acid, monobutyl ester.[3][4][7]

Canonical SMILES: CCCCOP(=O)(O)O[2][4]

InChI Key: BNMJSBUIDQYHIN-UHFFFAOYSA-N[4]

Physicochemical Properties

This compound is a colorless to light brown liquid.[4] It is corrosive to metals and tissues.[4] The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 154.10 g/mol [2][4][5]
CAS Number 1623-15-0[2][5][6][7]
Density 1.283 g/cm³[2]
Boiling Point 272.5 °C at 760 mmHg[2]
Flash Point 118.6 °C[2]
pKa (Predicted) 1.97 ± 0.10[2][4]
LogP 0.89580[2]
Hydrogen Bond Donor Count 2[2][4]
Hydrogen Bond Acceptor Count 4[2][4]
Rotatable Bond Count 4[2][4]
Topological Polar Surface Area 66.8 Ų[4]

Experimental Protocols

Synthesis of n-Butyl Phosphate Mono- and Di-esters

A method for synthesizing a mixture of n-butyl phosphate mono- and di-esters involves the reaction of n-butanol with phosphorus pentoxide, polyphosphoric acid, and phosphorous acid.[8]

Materials:

  • n-Butanol

  • Phosphorus pentoxide (P₂O₅)

  • Polyphosphoric acid

  • Phosphorous acid

Procedure: [8]

  • Add 400 kg of n-butanol to a reactor and purge with nitrogen gas.

  • While stirring, add 0.4 kg of phosphorous acid and continue to stir until it is completely dissolved.

  • Slowly add 20 kg of polyphosphoric acid in a fine stream and stir until the mixture is uniform.

  • Add 220 kg of phosphorus pentoxide in batches. Use cooling water to maintain the temperature inside the reactor at or below 50°C.

  • After the addition of phosphorus pentoxide is complete, stir until the mixture is uniform.

  • Add another 0.4 kg of phosphorous acid and maintain the reaction at 40-45°C for 30 minutes.

  • Heat the reactor to 65-70°C and maintain the reaction for 16 hours.

  • Cool the mixture to below 30°C and filter. The resulting transparent, viscous liquid is the target product mixture of n-butyl phosphate mono- and di-esters.

Generalized Synthesis of a Monoalkyl Phosphate Ester

A general method for the phosphorylation of an alcohol to produce a monoalkyl phosphate involves the use of phosphoryl chloride (POCl₃).[9]

Materials: [9]

  • Anhydrous Alcohol (e.g., tert-Butanol)

  • Phosphoryl chloride (POCl₃)

  • Anhydrous non-nucleophilic base (e.g., pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane - DCM)

Procedure: [9]

  • Dissolve the anhydrous alcohol and the base in the anhydrous solvent within a flask equipped for inert atmosphere conditions.

  • Cool the solution in an ice bath.

  • Slowly add phosphoryl chloride to the cooled solution while stirring.

  • Allow the reaction to proceed at a controlled temperature until completion, monitored by a suitable technique like TLC.

  • Upon completion, quench the reaction by carefully adding water or an aqueous acid solution.

  • Perform an aqueous workup to separate the product. This typically involves extraction with an organic solvent.

  • The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated.

  • The crude product is then purified using a suitable method such as column chromatography or recrystallization.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of n-butyl phosphate esters as described in the experimental protocol.

Synthesis_Workflow start Start: Charge Reactor with n-Butanol add_pa1 Add Phosphorous Acid (1st) start->add_pa1 N₂ Purge add_ppa Add Polyphosphoric Acid add_pa1->add_ppa Stir until dissolved add_p2o5 Add P₂O₅ (T ≤ 50°C) add_ppa->add_p2o5 Stir until uniform add_pa2 Add Phosphorous Acid (2nd) add_p2o5->add_pa2 Stir until uniform react1 React at 40-45°C (0.5 hours) add_pa2->react1 react2 Heat and React at 65-70°C (16 hours) react1->react2 cool Cool to < 30°C react2->cool filter Filter cool->filter end_product End Product: n-Butyl Phosphate Mono/Di-ester Mix filter->end_product

Caption: Workflow for the synthesis of n-butyl phosphate esters.

Applications and Uses

Mono- and di-basic phosphate esters like this compound are classified as anionic surfactants.[2][4][5] A key feature of these compounds is their stability in alkaline conditions, which surpasses that of many other surfactants.[2][4][5] Their properties lend them to a variety of applications, including:

  • Wetting agents

  • Emulsifiers

  • Lubricants

  • Coupling agents

  • Detergents

References

An In-depth Technical Guide to the Laboratory Synthesis of Butyl Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis of butyl dihydrogen phosphate. It includes a comparative analysis of common synthetic methods, detailed experimental protocols, and relevant physicochemical data to support researchers in the effective preparation of this important organophosphate compound.

Introduction

This compound, an ester of butanol and phosphoric acid, is a versatile compound with applications in various chemical and biochemical research areas. As a monoalkyl phosphate, it serves as a surfactant, catalyst, and an intermediate in the synthesis of more complex molecules.[1][2] The synthesis of monoalkyl phosphates like this compound can be challenging due to the potential for the concurrent formation of dialkyl and trialkyl phosphate byproducts.[3][4][5] This guide focuses on established methods for its preparation on a laboratory scale, with an emphasis on achieving high purity and yield.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.

Table 1: Physicochemical Data for this compound

PropertyValue
Molecular Formula C₄H₁₁O₄P
Molecular Weight 154.10 g/mol [6]
CAS Number 1623-15-0[7]
Appearance Colorless liquid or solid[1][6]
Boiling Point Decomposes[6] (272.5°C at 760 mmHg - predicted)[7]
Density ~1.283 g/cm³[7]
Solubility Soluble in water and polar organic solvents[6]
pKa 1.97 ± 0.10 (Predicted)[7]

Synthetic Routes

The laboratory synthesis of this compound can be approached through several pathways, primarily differing in the choice of phosphorylating agent. The most common methods involve the reaction of butanol with phosphorus pentoxide (P₄O₁₀) or phosphorus oxychloride (POCl₃).

1. Using Phosphorus Pentoxide (P₄O₁₀): This is a frequently employed method for preparing monoalkyl phosphates.[3][5] The reaction of an alcohol with P₄O₁₀ is complex and can lead to a mixture of mono- and dialkyl phosphates, as well as phosphoric acid.[3] Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired monoalkyl phosphate.

2. Using Phosphorus Oxychloride (POCl₃): This method involves the reaction of butanol with phosphorus oxychloride, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.[8][9] While effective, this reaction can also produce a mixture of phosphate esters.[10] Careful control of the reaction temperature and the rate of addition of POCl₃ is necessary to favor the formation of the monoester.[9]

A comparison of these two primary methods is outlined in Table 2.

Table 2: Comparison of Synthetic Methods for this compound

FeaturePhosphorus Pentoxide (P₄O₁₀) MethodPhosphorus Oxychloride (POCl₃) Method
Primary Reagents n-butanol, Phosphorus pentoxiden-butanol, Phosphorus oxychloride, Pyridine (or other base)
Key Byproducts Dibutyl hydrogen phosphate, Phosphoric acidDibutyl hydrogen phosphate, Tributyl phosphate, Pyridinium hydrochloride
Advantages Readily available reagents.Can be more selective under controlled conditions.
Disadvantages Can produce complex mixtures, difficult to control.[3]POCl₃ is highly reactive and moisture-sensitive, generates corrosive HCl.[8]

Experimental Protocol: Synthesis via Phosphorus Oxychloride

This section provides a detailed protocol for the synthesis of this compound using phosphorus oxychloride and n-butanol, a method that allows for good control over the reaction.

Materials:

  • n-butanol (anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Benzene (anhydrous)

  • Deionized water

  • Anhydrous sodium sulfate

  • Ice-salt bath

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine 274 mL (3 moles) of dry n-butanol, 265 mL (3.3 moles) of dry pyridine, and 275 mL of dry benzene.[9]

  • Cooling: Cool the flask in an ice-salt mixture with stirring until the internal temperature reaches -5°C.[9]

  • Addition of POCl₃: Slowly add 91 mL (1 mole) of phosphorus oxychloride dropwise from the dropping funnel.[9] Maintain the reaction temperature below 10°C during the addition.[9] The initial addition should be very slow to prevent a runaway reaction.[9]

  • Reflux: After the addition is complete, slowly heat the mixture to reflux and maintain it for two hours.[9]

  • Workup: Cool the reaction mixture to room temperature. Add 400-500 mL of water to dissolve the precipitated pyridine hydrochloride.[9]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the benzene layer and wash it with 100-150 mL of water.[9]

  • Drying: Dry the benzene layer over anhydrous sodium sulfate.[9]

  • Purification: Remove the benzene and other low-boiling components by distillation under reduced pressure.[9] The final product, this compound, can be further purified by vacuum distillation.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and purification of this compound, as well as the reaction pathway.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Reactants n-Butanol + Pyridine in Benzene Cooling Cool to -5°C Reactants->Cooling Addition Slow addition of POCl3 (<10°C) Cooling->Addition Reflux Reflux for 2 hours Addition->Reflux Quench Add Water Reflux->Quench Extraction Separate Organic Layer Quench->Extraction Wash Wash with Water Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Distill Vacuum Distillation Dry->Distill Product Pure Butyl Dihydrogen Phosphate Distill->Product

Caption: General workflow for the synthesis and purification of this compound.

Reaction_Pathway Butanol n-Butanol (CH3(CH2)3OH) Intermediate Butyldichlorophosphate (CH3(CH2)3OP(O)Cl2) Butanol->Intermediate + POCl3 - HCl POCl3 Phosphorus Oxychloride (POCl3) Product This compound (CH3(CH2)3OP(O)(OH)2) Intermediate->Product + 2 H2O - 2 HCl

Caption: Simplified reaction pathway for the formation of this compound.

Conclusion

The synthesis of this compound for laboratory use can be effectively achieved through the phosphorylation of n-butanol. The choice of phosphorylating agent, either phosphorus pentoxide or phosphorus oxychloride, will depend on the specific requirements of the researcher and the available laboratory facilities. The detailed protocol provided in this guide for the phosphorus oxychloride method offers a controlled approach to obtaining this valuable chemical. Careful execution of the experimental procedure and purification steps is essential for achieving a high purity of the final product.

References

Butyl dihydrogen phosphate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Butyl Dihydrogen Phosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative information and provides detailed experimental protocols for researchers to determine solubility for their specific applications.

This compound, also known as mono-n-butyl phosphate, is an organophosphorus compound with the chemical formula C₄H₁₁O₄P. It is a colorless to light brown oily liquid.[1] As a phosphoric acid ester, it exhibits properties that are valuable in various industrial and research applications, including as a surfactant, catalyst, and in extraction processes.

Solubility of this compound in Organic Solvents

Solvent ClassSolventQualitative Solubility
Polar Protic Solvents MethanolSlightly Soluble[1]
EthanolSoluble (as n-butyl phosphate)[2]
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
Ester Solvents Ethyl AcetateSlightly Soluble[1]
Ether Solvents Diethyl EtherSoluble (as n-butyl phosphate)[2]
Aqueous WaterInsoluble (as n-butyl phosphate)[2]

Note: The term "n-butyl phosphate" often refers to a mixture of mono- and di-butyl phosphates. The solubility of pure this compound may vary. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

The following sections detail two common methods for determining the solubility of this compound in organic solvents.

Gravimetric Method for Equilibrium Solubility Determination

This method is a straightforward and widely used technique to determine the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

    • Ensure an excess of solid is present to confirm saturation.

  • Equilibration:

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A temperature-controlled shaker or incubator is recommended.

  • Isolation of the Saturated Solution:

    • Allow the undissolved solid to settle.

    • Carefully transfer a known volume of the clear supernatant to a pre-weighed evaporating dish. Filtration through a syringe filter (e.g., 0.22 µm PTFE) can be used to ensure no solid particles are transferred.

  • Solvent Evaporation:

    • Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Mass Determination:

    • Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation:

    • The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish.

    • Solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

G Gravimetric Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_isolation Isolation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal container prep1->prep2 equilib Agitate at constant temperature (24-48h) prep2->equilib iso1 Settle undissolved solid equilib->iso1 iso2 Transfer known volume of supernatant iso1->iso2 analysis1 Evaporate solvent iso2->analysis1 analysis2 Weigh dried residue analysis1->analysis2 analysis3 Calculate solubility (g/L) analysis2->analysis3 G HPLC-Based Solubility Determination Workflow cluster_prep Preparation cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_calculation Calculation prep1 Prepare saturated solution sample1 Filter saturated solution prep1->sample1 prep2 Prepare standard solutions calib1 Inject standards into HPLC prep2->calib1 calib2 Generate calibration curve (Peak Area vs. Conc.) calib1->calib2 calc1 Determine concentration from calibration curve calib2->calc1 sample2 Dilute supernatant sample1->sample2 sample3 Inject sample into HPLC sample2->sample3 sample3->calc1 calc2 Calculate original concentration (accounting for dilution) calc1->calc2

References

Synonyms and alternative names for Butyl dihydrogen phosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Butyl Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile organophosphate compound. It details its chemical identity, physicochemical properties, relevant experimental protocols, and key applications. This document is intended to be a valuable resource for professionals engaged in research and development.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial contexts. Understanding these different appellations is crucial for comprehensive literature searches and material sourcing.

TypeName
IUPAC Name This compound
Synonyms mono-n-butylphosphoric acid
Acid butyl phosphate
Butyl acid phosphate
Butyl diacid phosphate
Butyl dibasic acid phosphate
Monobutylphosphoric acid
n-butylphosphoric acid
Phosphoric acid, monobutyl ester
Trade/Code Names JAMP-4P
MP-4
JP-504
CAS Number 1623-15-0

Additionally, various salts of this compound are available, each with its own unique CAS number.[1]

Quantitative Data

The physicochemical properties of this compound are summarized in the tables below, providing a clear reference for its characteristics.

Table 2.1: General and Physical Properties

PropertyValue
Molecular Formula C4H11O4P
Molecular Weight 154.10 g/mol
Appearance Colorless to light brown liquid/oil
Density 1.283 g/cm³ (Predicted)
Boiling Point 272.5 °C at 760 mmHg
Flash Point 118.6 °C
pKa 1.97 ± 0.10 (Predicted)
Solubility Slightly soluble in DMSO, Ethyl Acetate, Methanol

Table 2.2: Chemical and Safety Identifiers

IdentifierValue
CAS Number 1623-15-0
EC Number 216-604-4
UN Number 1718
InChI Key BNMJSBUIDQYHIN-UHFFFAOYSA-N
Canonical SMILES CCCCOP(=O)(O)O
Hazard Class 8 (Corrosive)

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and analytical techniques.

Generalized Synthesis of n-Butyl Phosphate

This protocol describes a common method for the phosphorylation of an alcohol using phosphoryl chloride (POCl₃).[2]

Materials:

  • n-Butyl alcohol (anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Benzene (anhydrous)

  • Anhydrous sodium sulfate

  • Water

Equipment:

  • 2-liter round-bottomed flask

  • Reflux condenser

  • Liquid-sealed mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

Procedure:

  • In the flask, combine 222 g of dry n-butyl alcohol, 260 g of pyridine, and 275 cc of dry benzene.

  • Cool the stirred solution to -5°C using an ice-salt bath.

  • Slowly add 153 g of phosphorus oxychloride dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, heat the mixture to reflux and maintain for two hours.

  • Cool the mixture to room temperature and add 400-500 cc of water to dissolve the pyridine hydrochloride.

  • Separate the benzene layer, wash it with 100-150 cc of water, and dry over 20 g of anhydrous sodium sulfate.

  • Remove benzene and other low-boiling materials by distillation at 40-50 mm pressure until the vapor temperature reaches 90°C.

  • Collect the n-butyl phosphate fraction at 160-162°/15 mm or 143-145°/8 mm.

Analytical Determination by HPLC

A reverse-phase High-Performance Liquid Chromatography (HPLC) method can be used for the analysis of this compound.[3]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Newcrom R1 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.

  • Detector: UV detector.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the sample containing this compound in the mobile phase to a concentration within the calibration range.

  • Injection: Inject the prepared sample and standards onto the HPLC system.

  • Analysis: Identify and quantify the this compound peak based on the retention time and the calibration curve generated from the standards.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and a general analytical workflow for this compound.

Synthesis_Workflow start Start: Reagents reagents n-Butyl Alcohol Pyridine Benzene start->reagents reaction Reaction Flask (-5°C to 10°C) reagents->reaction reflux Reflux for 2 hours reaction->reflux add_pocl3 Add POCl₃ add_pocl3->reaction Dropwise workup Workup: Add Water Separate Layers reflux->workup dry Dry with Na₂SO₄ workup->dry Benzene Layer distill Distillation dry->distill product Final Product: n-Butyl Phosphate distill->product

Caption: Workflow for the synthesis of n-butyl phosphate.

Analytical_Workflow sample Sample containing This compound prep Sample Preparation (Dilution in Mobile Phase) sample->prep hplc HPLC System (Reverse-Phase Column) prep->hplc Injection detection UV Detection hplc->detection data Data Analysis (Quantification via Calibration Curve) detection->data result Concentration of This compound data->result

Caption: General analytical workflow for this compound.

References

The Dual Nature of Organophosphates: From Potent Neurotoxins to Advanced Surfactants in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Organophosphates, a class of organic compounds containing phosphorus, are most widely recognized for their potent neurotoxicity, forming the basis of many insecticides and nerve agents. However, a deeper exploration into their chemistry reveals a fascinating duality. By modifying their molecular structure, the very properties that confer their toxicity can be harnessed to create highly effective surfactants with significant applications in pharmaceutical sciences and drug development. This technical guide delves into the core surfactant properties of organophosphates, providing a comprehensive overview for researchers and professionals in the field.

The Amphiphilic Architecture of Organophosphate Surfactants

The surfactant properties of organophosphates arise from their amphiphilic nature, possessing both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) moiety. The hydrophilic head is provided by the phosphate group, which can be a monoester or a diester. The hydrophobic tail typically consists of one or two long alkyl or alkyl ether chains. This molecular arrangement allows them to align at interfaces, such as between oil and water, reducing surface tension and facilitating the formation of stable emulsions and other colloidal systems.[1]

The ratio of monoester to diester, the length and branching of the alkyl chains, and the presence of ethoxylation in the hydrophobic tail are all critical factors that determine the specific surfactant properties of an organophosphate.[1][2] For instance, monoesters are generally more water-soluble and possess different emulsifying characteristics compared to their diester counterparts.

Quantitative Surfactant Properties of Organophosphates

The effectiveness of a surfactant is quantified by several key parameters, including its critical micelle concentration (CMC), surface tension at the CMC (γCMC), and hydrophilic-lipophilic balance (HLB).

Table 1: Surfactant Properties of Selected Organophosphate Esters

Organophosphate SurfactantAlkyl Chain LengthMonoester/Diester RatioCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (γCMC) (mN/m)Hydrophilic-Lipophilic Balance (HLB)
Potassium Cetyl PhosphateC16High MonoesterNot explicitly foundNot explicitly found~9.6[3]
Sodium Laureth PhosphateVariesMixtureVaries with ethoxylationNot explicitly foundVaries
Oleth-3 PhosphateC18 (unsaturated)Not specifiedNot explicitly foundNot explicitly foundNot explicitly found
Decyl PhosphateC10Not specifiedNot explicitly foundNot explicitly foundNot explicitly found
Hexyl PhosphateC6Not specifiedNot explicitly foundNot explicitly foundNot explicitly found

Experimental Protocols for Characterizing Organophosphate Surfactants

Accurate characterization of the surfactant properties of organophosphates is crucial for their application in drug formulations. The following are detailed protocols for key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry (Wilhelmy Plate Method)

This method measures the surface tension of a series of surfactant solutions of varying concentrations. The CMC is identified as the concentration at which the surface tension ceases to decrease significantly with increasing surfactant concentration.[4][5]

Materials and Equipment:

  • Tensiometer with a Wilhelmy plate (typically platinum)

  • High-precision balance

  • Glass or Teflon trough

  • Micropipettes

  • Organophosphate surfactant of interest

  • High-purity water (e.g., Milli-Q)

  • Glassware (beakers, volumetric flasks)

Procedure:

  • Preparation of Surfactant Solutions: Prepare a stock solution of the organophosphate surfactant in high-purity water. From this stock, prepare a series of dilutions covering a wide concentration range, both below and above the expected CMC.

  • Instrument Setup and Calibration:

    • Clean the Wilhelmy plate thoroughly, typically by flaming it to red heat to remove any organic contaminants.

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Ensure the sample trough is scrupulously clean.

  • Measurement:

    • Pour the lowest concentration surfactant solution into the trough.

    • Immerse the Wilhelmy plate into the solution.

    • Allow the system to equilibrate.

    • Record the surface tension reading.

    • Clean the trough and plate thoroughly between each measurement.

    • Repeat the measurement for each of the prepared surfactant concentrations, moving from lowest to highest concentration.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting plot will typically show two linear regions. The first region shows a steep decrease in surface tension with increasing concentration. The second region, above the CMC, shows a much shallower slope, with the surface tension remaining relatively constant.[4]

    • The CMC is determined from the intersection of the two extrapolated linear portions of the plot.[4]

G Workflow for CMC Determination by Surface Tensiometry prep_sol Prepare Surfactant Solutions of Varying Concentrations instrument_setup Set Up and Calibrate Tensiometer with Wilhelmy Plate prep_sol->instrument_setup measure_st Measure Surface Tension for Each Concentration instrument_setup->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine CMC from the Inflection Point of the Plot plot_data->determine_cmc

Caption: Workflow for CMC determination using surface tensiometry.

Characterization of Vesicle Formulations by Dynamic Light Scattering (DLS)

Organophosphate surfactants can self-assemble into vesicles, such as liposomes, which are promising drug delivery vehicles. DLS is a non-invasive technique used to measure the size distribution and stability of these vesicles in suspension.[6]

Materials and Equipment:

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes (disposable or quartz)

  • Vesicle suspension containing the organophosphate surfactant

  • High-purity water or buffer for dilution

  • Micropipettes

Procedure:

  • Sample Preparation:

    • Prepare the vesicle suspension using a suitable method (e.g., thin-film hydration, sonication).

    • Dilute a small aliquot of the vesicle suspension with high-purity water or an appropriate buffer to a suitable concentration for DLS analysis. The optimal concentration should be determined empirically to avoid multiple scattering effects.[7]

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up and stabilize as per the manufacturer's instructions.

    • Select the appropriate measurement parameters, including the laser wavelength, scattering angle, and temperature.

  • Measurement:

    • Transfer the diluted vesicle suspension to a clean, dust-free cuvette.

    • Place the cuvette in the sample holder of the DLS instrument.

    • Allow the sample to equilibrate to the set temperature.

    • Initiate the measurement. The instrument will record the fluctuations in the intensity of scattered light over time.

  • Data Analysis:

    • The instrument's software will analyze the autocorrelation of the scattered light intensity fluctuations to determine the diffusion coefficient of the vesicles.

    • Using the Stokes-Einstein equation, the software calculates the hydrodynamic diameter of the vesicles.

    • The output will typically be a size distribution histogram or curve, showing the mean vesicle size and the polydispersity index (PDI), which indicates the breadth of the size distribution.[6]

Role of Organophosphate Surfactants in Drug Delivery Systems

The surfactant properties of organophosphates make them valuable excipients in the formulation of various drug delivery systems, particularly for poorly water-soluble drugs.

Emulsifiers and Solubilizing Agents

Organophosphate surfactants are effective emulsifiers for creating stable oil-in-water (o/w) and water-in-oil (w/o) emulsions.[8] This is crucial for the formulation of creams, lotions, and parenteral emulsions. They can also form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media and improving bioavailability.

Components of Liposomes and Nanoparticles

Anionic organophosphate surfactants can be incorporated into the lipid bilayer of liposomes and other nanoparticles.[9] The negative charge imparted by the phosphate headgroup can influence the stability, drug loading capacity, and cellular uptake of these delivery systems.

G Role of Organophosphate Surfactants in Drug Delivery Formulations OP_Surfactant Organophosphate Surfactant Emulsification Emulsification (Stabilizes Oil-Water Mixtures) OP_Surfactant->Emulsification Solubilization Solubilization (Forms Micelles to Encapsulate Drugs) OP_Surfactant->Solubilization Vesicle_Formation Vesicle Formation (Component of Liposomes/Nanoparticles) OP_Surfactant->Vesicle_Formation Drug_Delivery_System Stable and Effective Drug Delivery System Emulsification->Drug_Delivery_System Solubilization->Drug_Delivery_System Vesicle_Formation->Drug_Delivery_System

Caption: Functions of organophosphate surfactants in drug formulations.

Cellular Interaction and Biocompatibility

The interaction of drug delivery systems containing organophosphate surfactants with cells is a critical aspect of their design. The surface charge of these systems plays a significant role in their cellular uptake and intracellular fate.

Cellular Uptake Mechanisms

Liposomes and nanoparticles with an anionic surface charge, as would be conferred by organophosphate surfactants, are typically internalized by cells through endocytosis.[10][11] The specific endocytic pathway can vary depending on the cell type and the physicochemical properties of the nanoparticle. Common pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[12] Once inside the cell, these vesicles are often trafficked to endosomes and then lysosomes. A key challenge in drug delivery is to design formulations that can escape the endo-lysosomal pathway and release their therapeutic cargo into the cytoplasm.

G Cellular Uptake Pathway of Anionic Liposomes Anionic_Liposome Anionic Liposome (with Organophosphate Surfactant) Cell_Membrane Cell Membrane Anionic_Liposome->Cell_Membrane Binding Endocytosis Endocytosis (Clathrin-mediated, Caveolae-mediated, or Macropinocytosis) Cell_Membrane->Endocytosis Internalization Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Fusion Cytoplasm Cytoplasmic Drug Release (Endosomal Escape) Late_Endosome->Cytoplasm Escape

Caption: Generalized cellular uptake and trafficking of anionic liposomes.

Biocompatibility and Cytotoxicity Assessment

While organophosphate surfactants used in pharmaceuticals are designed to be biocompatible, it is essential to evaluate their potential cytotoxicity. In vitro assays are commonly used for this purpose.

Table 2: Common In Vitro Cytotoxicity Assays for Surfactant Excipients

AssayPrincipleEndpoint Measured
MTT Assay Mitochondrial reductase enzymes in viable cells convert the MTT tetrazolium salt into a colored formazan product.[13]Colorimetric measurement of formazan, proportional to the number of viable cells.
Neutral Red Assay Viable cells take up and incorporate the neutral red dye into their lysosomes.[14]Spectrophotometric measurement of the extracted dye, proportional to the number of viable cells.
LDH Release Assay Damaged or dying cells release the cytoplasmic enzyme lactate dehydrogenase (LDH) into the culture medium.[14]Enzymatic assay to measure LDH activity in the medium, indicating cell membrane damage.
Crystal Violet Assay The crystal violet dye stains the DNA of adherent cells.[13]Spectrophotometric measurement of the extracted dye, proportional to the number of adherent, viable cells.

These assays help determine the concentration at which a surfactant may become toxic to cells, providing crucial data for safe formulation development.[15]

Conclusion

Organophosphates represent a versatile class of molecules with a broad spectrum of applications. Beyond their well-known toxicity, their tunable amphiphilic properties make them valuable surfactants for the pharmaceutical industry. A thorough understanding of their quantitative surfactant properties, coupled with rigorous experimental characterization and biocompatibility assessment, is essential for harnessing their full potential in the development of safe and effective drug delivery systems. As research in this area continues, novel organophosphate surfactants with tailored properties are likely to emerge, further expanding their role in advanced drug formulation and targeted therapies.

References

Butyl Dihydrogen Phosphate: A Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl dihydrogen phosphate is an organophosphate compound that is increasingly recognized for its utility as a precursor in a variety of organic synthesis applications. Its unique chemical properties, including its role as a phosphorylating agent, make it a valuable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and detailed experimental protocols for its use as a precursor in key organic transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. Key properties are summarized in the table below.[1][2]

PropertyValue
Molecular Formula C4H11O4P
Molecular Weight 154.10 g/mol
CAS Number 1623-15-0
Appearance Colorless to light brown oily liquid
Boiling Point 272.5 °C (predicted)
Density 1.283 g/cm³ (predicted)
pKa 1.97 ± 0.10 (predicted)
Solubility Slightly soluble in DMSO, Ethyl Acetate, and Methanol. Insoluble in water.

Synthesis of this compound

This compound can be synthesized through several routes. A common laboratory-scale method involves the reaction of n-butanol with phosphorus pentoxide, polyphosphoric acid, and phosphorous acid.

Generalized Synthesis of n-Butyl Phosphoric Acid Mono- and Di-esters:

A typical synthesis involves charging a reactor with n-butanol and phosphorous acid under a nitrogen atmosphere. Polyphosphoric acid and phosphorus pentoxide are then added portion-wise while maintaining the temperature below 50°C. After the initial reaction, more phosphorous acid is added, and the mixture is heated to 65-70°C for an extended period. The resulting product is a mixture of n-butyl phosphate mono- and di-esters.

Applications in Organic Synthesis: Phosphorylation of Alcohols

One of the primary applications of this compound and its derivatives in organic synthesis is the phosphorylation of alcohols to form phosphate esters. This transformation is fundamental in the synthesis of various biologically active molecules, including phospholipids and nucleotide analogs. While direct phosphorylation using this compound can be challenging due to its low reactivity, several methods have been developed to activate the phosphate group or utilize more reactive derivatives.

Experimental Workflow: Generalized Alcohol Phosphorylation

The following diagram illustrates a generalized workflow for the phosphorylation of an alcohol, a common transformation where this compound derivatives can be employed.

experimental_workflow Substrate Alcohol Substrate (R-OH) Reaction Phosphorylation Reaction Substrate->Reaction Reagent Phosphorylating Agent (e.g., Dibutyl Phosphate) Reagent->Reaction Activator Activating Agent (e.g., NIS, TfOH) Activator->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Phosphate Ester (R-OPO3H-Bu) Purification->Product

Caption: Generalized workflow for the phosphorylation of an alcohol.

Detailed Experimental Protocol: Synthesis of Glycosyl Phosphates using Dibutyl Phosphate

Materials:

  • 3,4,6-tri-O-benzyl-D-glucal

  • Dibutyl phosphate

  • Dimethyldioxirane (DMDO) solution in acetone

  • 4-(dimethylamino)pyridine (DMAP)

  • Pivaloyl chloride

  • Dichloromethane (anhydrous)

  • Toluene

  • Ethyl acetate

  • Hexanes

  • Silica gel

Procedure:

  • Preparation of the Glycal: A solution of 3,4,6-tri-O-benzyl-D-glucal in toluene is azeotropically dried by rotary evaporation (repeated three times) and then dried under vacuum.

  • Epoxidation: The dried glucal is dissolved in anhydrous dichloromethane and cooled to 0°C. A solution of dimethyldioxirane in acetone is added via cannula, and the reaction mixture is stirred at 0°C for 10 minutes. The volatile materials are removed by rotary evaporation at 0°C.

  • Phosphate Coupling: The resulting residue is dissolved in anhydrous dichloromethane and cooled to -78°C. A solution of dibutyl phosphate in dichloromethane is added via cannula.

  • Acylation: After 10 minutes at -78°C, the reaction is warmed to 0°C, and 4-(dimethylamino)pyridine (DMAP) and pivaloyl chloride are added. The solution is stirred for 30 minutes at 0°C and then allowed to warm to room temperature and stirred for 16 hours.

  • Work-up and Purification: A solution of 25% ethyl acetate in hexanes is added, and the suspension is filtered through a pad of silica gel. The filtrate is concentrated to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired dibutyl glycosyl phosphate.

Quantitative Data for a Representative Glycosylation Reaction using a Glycosyl Phosphate Donor:

AcceptorDonorActivatorSolventTime (h)Yield (%)
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideDibutyl 3,4,6-tri-O-benzyl-2-O-pivaloyl-α/β-D-glucopyranosyl phosphateTMSOTfDichloromethane185

Role in Drug Development: Antiviral Prodrugs

Phosphate esters are crucial in the design of prodrugs, particularly for antiviral nucleoside analogs. The addition of a phosphate group can improve the water solubility and bioavailability of a drug. While direct synthesis using this compound is not commonly reported, its derivatives, such as phosphoramidates, are key intermediates in prodrug synthesis. The general strategy involves masking the charges of the phosphate group to facilitate cell membrane permeability.

Logical Relationship: Prodrug Activation

The following diagram illustrates the logical relationship in the activation of a nucleoside monophosphate prodrug, a strategy where butyl phosphate derivatives could be utilized.

prodrug_activation Prodrug Nucleoside Monophosphate Prodrug (Membrane Permeable) Intracellular Intracellular Environment Prodrug->Intracellular Passive Diffusion Cleavage Enzymatic/Chemical Cleavage of Protecting Groups Intracellular->Cleavage Active_MP Nucleoside Monophosphate (Active Form) Cleavage->Active_MP Phosphorylation1 Cellular Kinases Active_MP->Phosphorylation1 Active_DP Nucleoside Diphosphate Phosphorylation1->Active_DP Phosphorylation2 Cellular Kinases Active_DP->Phosphorylation2 Active_TP Nucleoside Triphosphate (Inhibits Viral Replication) Phosphorylation2->Active_TP

Caption: Activation pathway of a nucleoside monophosphate prodrug.

Conclusion

This compound and its derivatives are valuable precursors in organic synthesis, particularly for the phosphorylation of alcohols and the synthesis of biologically active molecules. While direct phosphorylation using this compound requires activation, the methodologies developed for related alkyl phosphates provide a strong foundation for its application. The ability to introduce a phosphate moiety is critical in medicinal chemistry, especially in the development of antiviral prodrugs. Further research into the direct activation and utilization of this compound will undoubtedly expand its role as a versatile tool for organic chemists.

References

Spectroscopic Characterization of Butyl Dihydrogen Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for butyl dihydrogen phosphate, a molecule of interest in various chemical and pharmaceutical contexts. Due to a limited amount of publicly available, experimentally derived data for this specific molecule, this guide presents predicted spectroscopic values. For comparative purposes, experimental data for the closely related compound, dibutyl phosphate, is also included. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR) and infrared (IR) spectra are provided to assist researchers in their analytical endeavors.

Spectroscopic Data

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted NMR and IR spectroscopic data for this compound. These predictions are based on computational models and analogies to similar organophosphate compounds.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)2HP-OH
~3.8-4.0Triplet2HP-O-CH₂
~1.6-1.8Sextet2HP-O-CH₂-CH₂
~1.3-1.5Sextet2HCH₂-CH₃
~0.9Triplet3HCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~65-70P-O-CH₂
~30-35P-O-CH₂-CH₂
~18-22CH₂-CH₃
~13-15CH₃

Table 3: Predicted ³¹P NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
~0-2SingletP
Note: Referenced to 85% H₃PO₄.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2960-2870StrongC-H stretching (alkyl)
2500-3000BroadO-H stretching (P-OH)
1200-1250StrongP=O stretching
1000-1050StrongP-O-C stretching
900-950MediumP-OH bending
Experimental Spectroscopic Data for Dibutyl Phosphate (for comparison)

The following tables present experimental NMR data for dibutyl phosphate, a structurally analogous compound. This data can serve as a useful reference for the interpretation of predicted or experimentally determined spectra of this compound.

Table 5: Experimental ¹H NMR Spectroscopic Data for Dibutyl Phosphate [2]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.5Singlet1HP-OH
4.03Multiplet4HP-O-CH₂
1.66Multiplet4HP-O-CH₂-CH₂
1.43Multiplet4HCH₂-CH₃
0.94Triplet6HCH₃
Note: Spectrum acquired in CDCl₃ at 90 MHz. J(P-31, B)=6.5Hz.[2]

Table 6: Experimental ¹³C NMR Spectroscopic Data for Dibutyl Phosphate

Chemical Shift (ppm)Assignment
67.5P-O-CH₂
32.5P-O-CH₂-CH₂
18.8CH₂-CH₃
13.7CH₃
Note: Spectrum acquired in CDCl₃.

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of organophosphate compounds like this compound. Instrument parameters should be optimized for the specific sample and spectrometer used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: [3][4]

  • Weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the sample and the desired chemical shift referencing.

  • Gently agitate the vial to ensure the sample is fully dissolved. If necessary, use a vortex mixer or sonicator.

  • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure there are no solid particles in the solution.

  • Cap the NMR tube securely.

Data Acquisition: [5]

  • ¹H NMR:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to approximately 0-15 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of 1-5 seconds to ensure accurate integration.

  • ¹³C NMR:

    • Acquire the spectrum with proton decoupling to simplify the spectrum.

    • Set a wider spectral width, typically 0-220 ppm.

    • A larger number of scans and a longer acquisition time will be necessary due to the low natural abundance of ¹³C.

  • ³¹P NMR:

    • Use a broadband probe tuned to the ³¹P frequency.

    • The spectrum is typically acquired with proton decoupling.

    • Chemical shifts are referenced to an external standard of 85% H₃PO₄.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid): [6][7]

  • Place a small drop of the liquid this compound sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

  • Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small drop of the sample directly onto the ATR crystal.[7]

Data Acquisition: [1]

  • Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Collect the spectra over a typical range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the clean, empty salt plates or ATR crystal.

  • Subtract the background spectrum from the sample spectrum to obtain the final infrared spectrum of the compound.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between spectroscopic data and the molecular structure of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample Butyl Dihydrogen Phosphate Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution NMR ThinFilm Preparation as Thin Film (for IR) Sample->ThinFilm IR NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec FT-IR Spectrometer ThinFilm->IR_Spec NMR_Data NMR Data (¹H, ¹³C, ³¹P) NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data Analysis Spectral Interpretation & Structure Elucidation NMR_Data->Analysis IR_Data->Analysis Spectroscopic_Structural_Correlation cluster_structure Molecular Structure of this compound cluster_spectroscopy Spectroscopic Data Structure CH₃-CH₂-CH₂-CH₂-O-P(=O)(OH)₂ H_NMR ¹H NMR H_NMR->Structure Proton Environment (Chemical Shift, Multiplicity) C_NMR ¹³C NMR C_NMR->Structure Carbon Skeleton P_NMR ³¹P NMR P_NMR->Structure Phosphorus Center IR IR Spectroscopy IR->Structure Functional Groups (P=O, O-H, C-H, P-O-C)

References

Methodological & Application

Application of Butyl Dihydrogen Phosphate in Phosphorylation Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation, the addition of a phosphoryl group to a molecule, is a cornerstone of biological regulation and a critical transformation in synthetic organic chemistry and drug development. Butyl dihydrogen phosphate (mono-n-butyl phosphoric acid) is an organophosphorus compound that serves as a direct source of a phosphate group.[1][2] As a monoalkyl phosphate ester, it offers a versatile platform for the phosphorylation of various nucleophilic substrates, most notably alcohols (including those in carbohydrates, steroids, and complex natural products) and the hydroxyl groups of nucleosides.[3][4]

The utility of this compound lies in its ability to be "activated" to form a more reactive intermediate, which can then efficiently transfer the butyl phosphate group to a substrate. This modification is crucial in medicinal chemistry for the synthesis of phosphate prodrugs, which can enhance the solubility, absorption, and overall bioavailability of therapeutic agents.[5] Phosphorylation can convert a poorly water-soluble drug into a highly water-soluble phosphate ester, which is often cleaved in vivo by phosphatases to release the active parent drug.[6]

This document provides detailed application notes on the use of this compound in phosphorylation reactions, including a generalized experimental protocol for the phosphorylation of alcohols.

Data Presentation: Comparison of Phosphorylation Methods

While specific quantitative data for this compound is sparse in the literature, the following table summarizes typical yields and conditions for the phosphorylation of alcohols using analogous reagents and methods. This provides a comparative context for the expected efficiency of reactions involving activated this compound.

Phosphorylating Agent/MethodSubstrate TypeActivating/Coupling AgentBaseTypical Yield (%)Reference
Diisobutyl hydrogen phosphateThioglycosideN-Iodosuccinimide (NIS), TfOHTriethylamineNot specified[7]
Tetrabutylammonium dihydrogenphosphateAlcoholTrichloroacetonitrileNot specifiedGood[8]
Dialkyl chlorophosphatePorphyrin with hydroxyl groups-DABCO97%[3]
Ψ-Reagent (P(V) approach)Primary/Secondary Alcohols-DBU70-95%[9][10]
POCl₃Nucleoside-P(O)(OMe)₃30% (for cyclized product)[5]
H-phosphonateNucleosidePivaloyl chloridePyridineHigh (not specified)[5]

Experimental Protocols

General Protocol: Phosphorylation of a Primary Alcohol using this compound

This protocol describes a generalized method for the phosphorylation of a primary alcohol using this compound, which requires activation to a more reactive phosphorylating species. The use of a coupling agent, such as a carbodiimide (e.g., DCC, EDC) or a chlorinating agent (e.g., trichloroacetonitrile), in the presence of a non-nucleophilic base is a common strategy.[8] This protocol is adapted from general phosphorylation procedures.[3][9]

Materials:

  • This compound (CAS 1623-15-0)

  • Primary alcohol substrate

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents to prevent premature hydrolysis of activated intermediates.

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere, dissolve the primary alcohol substrate (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous pyridine or a mixture of anhydrous DCM and TEA.

    • Stir the solution at room temperature for 10-15 minutes.

  • Activation and Phosphorylation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of the coupling agent (e.g., DCC, 1.5 equivalents) in anhydrous DCM to the stirred mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the urea byproduct (dicyclohexylurea if DCC is used). Wash the solid with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer successively with 1 M HCl (if pyridine was used), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude butyl-phosphorylated alcohol by silica gel column chromatography. The eluent system will depend on the polarity of the product but a gradient of methanol in dichloromethane or ethyl acetate is often effective.

  • Characterization:

    • Characterize the purified product by NMR (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow for Alcohol Phosphorylation

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purify 4. Purification & Analysis prep1 Dissolve Alcohol (1 eq) & This compound (1.2 eq) prep2 in Anhydrous Pyridine/DCM prep1->prep2 react1 Cool to 0 °C prep2->react1 react2 Add Coupling Agent (e.g., DCC, 1.5 eq) react1->react2 react3 Stir 12-24h at RT react2->react3 work1 Filter Urea Byproduct react3->work1 work2 Aqueous Washes (Acid, Bicarbonate, Brine) work1->work2 work3 Dry & Concentrate work2->work3 purify1 Silica Gel Chromatography work3->purify1 purify2 Characterization (NMR, MS) purify1->purify2

Caption: Workflow for the chemical phosphorylation of an alcohol.

Role of Phosphorylation in a Generic Signaling Pathway

G cluster_membrane Cell Membrane receptor Receptor kinase1 Kinase 1 (Inactive) receptor->kinase1 activates ligand External Signal (e.g., Growth Factor) ligand->receptor kinase1_p Kinase 1-P (Active) kinase1->kinase1_p Phosphorylation kinase2 Kinase 2 (Inactive) kinase1_p->kinase2 adp1 ADP kinase1_p->adp1 kinase2_p Kinase 2-P (Active) kinase2->kinase2_p Phosphorylation target_protein Target Protein (Inactive) kinase2_p->target_protein adp2 ADP kinase2_p->adp2 target_protein_p Target Protein-P (Active) target_protein->target_protein_p Phosphorylation response Cellular Response (e.g., Growth, Proliferation) target_protein_p->response adp3 ADP target_protein_p->adp3 atp1 ATP atp1->kinase1 atp2 ATP atp2->kinase2 atp3 ATP atp3->target_protein

Caption: A generic kinase cascade illustrating signal transduction.

References

Application Notes and Protocols for Butyl Dihydrogen Phosphate as a Catalyst in Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a cornerstone reaction in organic synthesis, pivotal for the production of a vast array of compounds, including active pharmaceutical ingredients (APIs), prodrugs, and various chemical intermediates. The reaction typically involves the condensation of a carboxylic acid and an alcohol. Due to its reversible nature, acid catalysts are frequently employed to accelerate the reaction and improve yields. While common mineral acids like sulfuric acid are effective, they can present challenges related to corrosivity and purification. This has led to the exploration of alternative acid catalysts.

Organophosphate compounds, particularly acidic phosphate esters, are a class of catalysts that can offer advantages in certain synthetic contexts. Butyl dihydrogen phosphate (also known as n-butyl acid phosphate or monobutyl phosphoric acid) is a Brønsted acid that finds industrial application as a curing agent, surfactant, and stabilizer.[1] While it is also cited as an esterification catalyst, detailed protocols and quantitative data in peer-reviewed literature are sparse.[1] These notes provide a framework for utilizing this compound in this capacity, based on the general principles of acid-catalyzed esterification.

Catalytic Mechanism: Acid-Catalyzed Esterification

The role of an acid catalyst, such as this compound, in esterification is to protonate the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The reaction proceeds through a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the catalyst, yield the ester product. This entire process is reversible.[2]

Experimental_Workflow Setup 1. Reaction Setup (Flask, Dean-Stark) Reagents 2. Add Carboxylic Acid, Alcohol, and Solvent Setup->Reagents Catalyst 3. Add Butyl Dihydrogen Phosphate Catalyst Reagents->Catalyst Reaction 4. Heat to Reflux (Water Removal) Catalyst->Reaction Monitoring 5. Monitor Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup 6. Work-up (Quench, Wash, Dry) Monitoring->Workup Reaction Complete Purification 7. Purification (Distillation/Chromatography) Workup->Purification Product Final Ester Product Purification->Product

References

Application Notes and Protocols for Metal Ion Extraction using Butyl Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl dihydrogen phosphate is an acidic organophosphorus extractant utilized in solvent extraction (or liquid-liquid extraction) processes for the selective separation and purification of metal ions from aqueous solutions. The underlying principle of this extraction technique is a cation exchange reaction. In this process, the proton of the acidic this compound is exchanged for a metal cation, forming a metal-extractant complex that is soluble in an organic phase. This method is crucial in fields such as hydrometallurgy, nuclear fuel reprocessing, and in the purification of specialty chemicals, where the selective removal of metal ions is paramount.

The efficiency of metal ion extraction using this compound is significantly influenced by several key parameters, most notably the pH of the aqueous phase. Generally, as the pH increases, the extraction efficiency for many metal ions also increases.[1] The concentration of the extractant in the organic diluent and the organic-to-aqueous phase ratio are other critical factors that can be optimized to enhance extraction performance.[1]

Principle of Extraction

The extraction of metal ions by this compound is a reversible cation exchange process that occurs at the interface between an aqueous solution containing the metal ions and an immiscible organic phase containing the extractant. In the organic phase, acidic organophosphorus extractants like this compound often exist as dimers.[2] The extraction mechanism can be generalized as follows, where Mⁿ⁺ represents a metal ion with a charge of n+, and (HA)₂ represents the dimeric form of this compound in the organic phase:

Mⁿ⁺(aq) + n(HA)₂(org) ⇌ M(HA₂)n(org) + nH⁺(aq)[2]

This equilibrium is highly dependent on the hydrogen ion concentration (pH) of the aqueous phase.[2] An increase in pH (lower H⁺ concentration) shifts the equilibrium to the right, favoring the extraction of the metal ion into the organic phase. Conversely, a decrease in pH (higher H⁺ concentration) shifts the equilibrium to the left, promoting the stripping or back-extraction of the metal ion from the organic phase into the aqueous phase.[2]

Quantitative Data Summary

The following tables provide illustrative quantitative data on the extraction of various metal ions using dialkyl phosphoric acid extractants, which exhibit similar behavior to this compound. The exact values will vary depending on specific experimental conditions such as the initial metal ion concentration, the composition of the aqueous and organic phases, and the temperature.

Table 1: Effect of pH on the Extraction Efficiency of Various Metal Ions

Metal IonpH for 50% Extraction (pH₀.₅)Optimal pH Range for Extraction
Fe(III)~1.0 - 1.52.0 - 3.0
Zn(II)~2.0 - 2.53.0 - 4.0
Cu(II)~2.5 - 3.03.5 - 5.0
Co(II)~3.0 - 3.54.0 - 5.5
Ni(II)~3.5 - 4.04.5 - 6.0

Note: This data is illustrative and based on the general behavior of dialkyl phosphoric acid extractants.[1]

Table 2: Influence of Extractant Concentration on Extraction Efficiency

This compound Concentration (v/v %)Typical Extraction Efficiency of a Target Metal (%)
575 - 85
1085 - 95
20> 95

Note: Higher extractant concentrations generally lead to higher extraction efficiencies but may also increase the viscosity of the organic phase and the overall cost.[1]

Experimental Protocols

Protocol 1: Batch Solvent Extraction of Metal Ions

Objective: To extract a target metal ion from an aqueous solution into an organic phase containing this compound.

Materials and Reagents:

  • Organic Phase: this compound, organic diluent (e.g., kerosene, n-dodecane, hexane).

  • Aqueous Phase: Metal salt solution (e.g., nitrate, chloride, or sulfate) of known concentration.

  • Acid (e.g., HCl, H₂SO₄) for pH adjustment.

  • Base (e.g., NaOH, NH₄OH) for pH adjustment.

  • Separatory funnels.

  • Mechanical shaker.

  • pH meter.

  • Analytical instrument for metal concentration determination (e.g., Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)).

Procedure:

  • Preparation of the Organic Phase: Prepare the desired volume of the organic phase by dissolving a specific concentration of this compound (e.g., 10-20% v/v) in the chosen organic diluent.[1] Mix thoroughly until the extractant is completely dissolved.

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing the metal ion of interest at a known concentration. Adjust the pH of the solution to the desired value using a suitable acid or base.[1]

  • Extraction: a. In a separatory funnel, mix equal volumes of the prepared organic and aqueous phases (e.g., 25 mL of each), resulting in an Organic to Aqueous (O:A) phase ratio of 1:1.[1] This ratio can be varied to optimize extraction. b. Shake the separatory funnel vigorously for a predetermined time (e.g., 10-30 minutes) to ensure thorough mixing and allow the extraction equilibrium to be reached.[1] c. Allow the two phases to separate completely. The organic phase, now loaded with the metal-extractant complex, will typically be the upper layer. d. Carefully separate the two phases. The aqueous phase is now the raffinate, depleted of the extracted metal.

  • Analysis: Determine the concentration of the metal ion remaining in the aqueous raffinate using AAS or ICP-OES. The concentration of the metal in the organic phase can be calculated by mass balance.

  • Calculation of Extraction Efficiency (%E): %E = [ (Initial Aqueous Metal Conc. - Final Aqueous Metal Conc.) / Initial Aqueous Metal Conc. ] * 100

Protocol 2: Stripping (Back-Extraction) of Metal Ions

Objective: To recover the extracted metal ion from the loaded organic phase back into an aqueous solution.

Materials and Reagents:

  • Loaded Organic Phase (from Protocol 1).

  • Stripping Agent (e.g., a strong acid solution such as 2 M H₂SO₄ or 3-6 M HCl).[1][3]

  • Separatory funnels.

  • Mechanical shaker.

  • Analytical instrument for metal concentration determination (AAS or ICP-OES).

Procedure:

  • Take a known volume of the metal-loaded organic phase from the extraction step and place it in a clean separatory funnel.

  • Add a specific volume of the stripping agent. The O:A ratio can be varied to optimize stripping.

  • Shake the separatory funnel vigorously for a sufficient time (e.g., 10-30 minutes) to allow the metal to be transferred back into the aqueous phase.

  • Allow the phases to separate completely.

  • Carefully separate the two phases. The aqueous phase now contains the concentrated, stripped metal ion.

  • Analyze the metal concentration in the aqueous stripping solution and the stripped organic phase to determine the stripping efficiency.

Visualizations

Metal_Ion_Extraction_Workflow prep_aq 1. Prepare Aqueous Phase (Metal Solution at desired pH) extraction 3. Extraction (Mix Aqueous & Organic Phases) prep_aq->extraction prep_org 2. Prepare Organic Phase (this compound in Diluent) prep_org->extraction separation 4. Phase Separation extraction->separation raffinate Aqueous Raffinate (Depleted Metal Solution) separation->raffinate Aqueous loaded_org Loaded Organic Phase (Metal-Extractant Complex) separation->loaded_org Organic analysis_ext 5. Analyze Raffinate (AAS or ICP-OES) raffinate->analysis_ext stripping 6. Stripping (Mix Loaded Organic with Stripping Agent) loaded_org->stripping separation_strip 7. Phase Separation stripping->separation_strip stripped_org Stripped Organic Phase (Regenerated Extractant) separation_strip->stripped_org Organic product Aqueous Product (Concentrated Metal Solution) separation_strip->product Aqueous analysis_strip 8. Analyze Product product->analysis_strip

Caption: Experimental workflow for metal ion extraction and stripping.

Cation_Exchange_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_aq Metal Ion (Mⁿ⁺) M_aq->center_node H_aq Proton (H⁺) H_aq->center_node Stripping (Lower pH) HA2_org This compound Dimer ((HA)₂) HA2_org->center_node MHA2_org Metal-Extractant Complex (M(HA₂)n) MHA2_org->center_node Stripping (Lower pH) center_node->H_aq Extraction (Higher pH) center_node->MHA2_org Extraction (Higher pH)

Caption: The cation exchange mechanism for metal ion extraction.

References

Application Notes and Protocols: Butyl Dihydrogen Phosphate as an Anionic Surfactant in Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl dihydrogen phosphate is an anionic surfactant belonging to the class of alkyl phosphate esters. Its amphiphilic nature, arising from a polar phosphate head group and a nonpolar butyl tail, allows it to effectively reduce interfacial tension between immiscible liquids, such as oil and water, making it a valuable tool for creating and stabilizing emulsions.[1][2] These emulsions find widespread application in various fields, including pharmaceuticals, cosmetics, and agrochemicals, for the delivery of active ingredients, enhancement of product texture, and improvement of stability.[3][4][5]

This document provides detailed application notes and experimental protocols for the use of this compound in the formulation and characterization of oil-in-water (O/W) emulsions.

Application Notes

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for formulation design and predicting surfactant behavior.

PropertyValueReference
Molecular Formula C4H11O4P[6]
Molecular Weight 154.10 g/mol [6]
Appearance Colorless to light brown oily liquid[7]
pKa ~1.97
Surfactant Properties and Performance in Emulsions

As an anionic surfactant, this compound offers several advantages in emulsion formulations:

  • Good Emulsifying Power: It effectively reduces the interfacial tension between oil and water, facilitating the formation of fine droplets and creating stable emulsions.

  • Stability in Alkaline Conditions: Alkyl phosphates exhibit good stability in alkaline environments, which can be advantageous in specific formulations.

  • Biocompatibility: Phosphate esters are generally considered biocompatible, making them suitable for pharmaceutical and cosmetic applications.

The performance of this compound as an emulsifier is influenced by several factors, including its concentration, the pH of the aqueous phase, and the composition of the oil phase.

Table 2: Surfactant Performance Characteristics (Representative Data for Alkyl Phosphates)

ParameterValue RangeSignificance in Emulsions
Critical Micelle Concentration (CMC) 0.5 - 1.0 g/dm³ (for a commercial alkyl phosphate blend)The concentration at which surfactant molecules begin to form micelles. Operating above the CMC is generally required for effective emulsification.[8]
Surface Tension at CMC 34.2 - 36.0 mN/m (for a commercial alkyl phosphate blend)A lower surface tension indicates greater surfactant activity at the interface, leading to smaller droplet sizes and improved emulsion stability.[8]
Zeta Potential Typically negative in neutral to alkaline pHA sufficiently high negative zeta potential (e.g., < -30 mV) indicates strong electrostatic repulsion between oil droplets, preventing flocculation and coalescence, thus enhancing stability.[9][10]

Note: The CMC and surface tension values are for a commercial blend of alkyl phosphates and serve as a general guideline. The exact values for pure this compound may vary.

Applications in Drug Delivery and Cosmetics

The emulsifying properties of this compound make it a suitable excipient for various applications:

  • Topical Drug Delivery: It can be used to formulate oil-in-water creams and lotions for the delivery of lipophilic active pharmaceutical ingredients (APIs) to the skin.[5][11] The emulsion can enhance drug solubilization and potentially improve skin penetration.

  • Cosmetic Formulations: In cosmetics, it can be used to create stable and aesthetically pleasing creams, lotions, and other skincare products.[2][3][12]

  • Emulsion Polymerization: Anionic surfactants like this compound can be employed as stabilizers in the emulsion polymerization process to produce polymer latexes.[6]

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using High-Pressure Homogenization

This protocol describes the preparation of a model O/W emulsion using this compound as the primary emulsifier.

Materials:

  • This compound

  • Oil Phase (e.g., Miglyol 812, soybean oil)

  • Purified Water

  • pH adjusting agent (e.g., sodium hydroxide, triethanolamine)

  • High-pressure homogenizer

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Preparation of the Aqueous Phase:

    • Dissolve the desired concentration of this compound (e.g., 1-5% w/w) in purified water with gentle heating and stirring until fully dissolved.

    • Adjust the pH of the aqueous phase to the desired value (e.g., pH 6-8) using a suitable base. The pH adjustment is crucial as it affects the ionization of the phosphate head group and thus the stability of the emulsion.

  • Preparation of the Oil Phase:

    • Measure the desired amount of the oil phase (e.g., 10-30% w/w).

  • Pre-emulsification:

    • Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 1000-2000 rpm) with a magnetic stirrer for 10-15 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer.[13][14][15][16]

    • Set the homogenization pressure (e.g., 500-1500 bar) and the number of cycles (e.g., 3-5 cycles).[13][17]

    • Collect the resulting fine emulsion.

  • Cooling:

    • Allow the emulsion to cool to room temperature.

Diagram: Experimental Workflow for Emulsion Preparation

Emulsion_Preparation cluster_aqueous Aqueous Phase Preparation cluster_oil Oil Phase Preparation cluster_emulsification Emulsification Process A1 Dissolve this compound in Water A2 Adjust pH A1->A2 E1 Pre-emulsification (High-Speed Stirring) A2->E1 Aqueous Phase O1 Measure Oil Phase O1->E1 Oil Phase E2 High-Pressure Homogenization E1->E2 F1 Cooling & Storage E2->F1 Final Emulsion Emulsion_Characterization cluster_analysis Physicochemical Analysis cluster_stability Stability Assessment Start Prepared Emulsion P1 Particle Size & PDI (DLS/Laser Diffraction) Start->P1 P2 Zeta Potential (Electrophoretic Light Scattering) Start->P2 S1 Storage at Different Temperatures (4°C, 25°C, 40°C) Start->S1 Result Emulsion Quality & Stability Profile P1->Result Droplet Size Distribution P2->Result Surface Charge S2 Periodic Monitoring (Visual & Instrumental) S1->S2 S2->Result Shelf-life Prediction Logical_Relationships cluster_outputs Emulsion Properties I1 This compound Concentration O1 Droplet Size I1->O1 affects O2 Zeta Potential I1->O2 influences I2 pH of Aqueous Phase I2->O2 strongly influences I3 Oil Phase Concentration I3->O1 affects I4 Homogenization Pressure & Cycles I4->O1 determines O3 Emulsion Stability O1->O3 impacts O2->O3 critically impacts

References

Application Notes and Protocols for the Formulation of Pesticides with Butyl Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Butyl Dihydrogen Phosphate as a versatile adjuvant in pesticide formulations. The following sections detail its properties, applications, and protocols for formulation and evaluation, designed to guide researchers and formulation chemists in leveraging this compound to enhance the stability and efficacy of pesticide products.

Application Notes

This compound (also known as butyl acid phosphate or mono-n-butylphosphoric acid) is an anionic surfactant valued in pesticide formulations for its excellent emulsifying properties and stability, particularly in alkaline conditions. Its molecular structure, featuring both a hydrophilic phosphate group and a lipophilic butyl group, allows it to function effectively at the oil-water interface, which is critical for the performance of many pesticide formulations.

Key Properties and Advantages:

  • Anionic Surfactant: Functions as a wetting agent, emulsifier, and dispersant.

  • Alkaline Stability: Maintains its chemical integrity and performance in high pH environments.

  • Emulsification: Facilitates the formation of stable oil-in-water emulsions, particularly in Emulsifiable Concentrate (EC) formulations.

  • Wetting and Spreading: Reduces the surface tension of spray droplets, leading to better coverage and adhesion on plant surfaces.

  • Potential for Enhanced Efficacy: By improving the physical characteristics of the spray solution, it can enhance the uptake and biological activity of the active ingredient.

Applications in Pesticide Formulations:

This compound is primarily utilized in liquid pesticide formulations, most notably in Emulsifiable Concentrates (ECs). In an EC formulation, the active ingredient is dissolved in a water-immiscible organic solvent, and an emulsifier system is added to ensure that the concentrate forms a stable emulsion when diluted with water by the end-user. This compound can be a key component of this emulsifier system.

A hypothetical example of an Emulsifiable Concentrate (EC) formulation for a herbicide, based on a similar phosphate ester concept, could include:

  • Active Ingredient (e.g., a synthetic auxin herbicide): 20-40%

  • Solvent (e.g., Aromatic 150): 40-60%

  • Emulsifier System: 5-15%

    • This compound (Anionic Emulsifier): 3-7%

    • Non-ionic Emulsifier (e.g., Alcohol Ethoxylate): 2-8%

  • Stabilizer (e.g., Epoxidized Soybean Oil): 1-3%

Data Presentation

The following tables summarize key quantitative data for this compound and its hypothetical performance in a pesticide formulation.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1623-15-0[1]
Molecular Formula C4H11O4P[1]
Molecular Weight 154.10 g/mol [1]
Appearance Liquid[1]
Solubility Soluble in DMSO[2]
pKa ~1.97

Table 2: Hypothetical Stability Data for a Herbicide EC Formulation

This table presents illustrative data on the impact of this compound on the stability of a 20% herbicide emulsifiable concentrate after accelerated storage testing at 54°C for 14 days.

ParameterFormulation without this compoundFormulation with 5% this compound
Initial Active Ingredient Conc. 20.1%20.0%
Active Ingredient Conc. (after 14 days) 18.5% (7.9% degradation)19.6% (2.0% degradation)
Emulsion Stability (2 hrs) Significant phase separationMinimal creaming
pH Change -1.2-0.4

Table 3: Hypothetical Efficacy Data for a Post-Emergent Herbicide

This table provides a hypothetical comparison of weed control efficacy for a herbicide applied with and without this compound as part of the formulation.

Weed SpeciesHerbicide Alone (% Control)Herbicide with 5% this compound (% Control)
Velvetleaf (Abutilon theophrasti) 75%88%
Giant Foxtail (Setaria faberi) 82%93%
Common Lambsquarters (Chenopodium album) 78%90%

Experimental Protocols

Detailed methodologies for the preparation and evaluation of pesticide formulations containing this compound are provided below.

Protocol 1: Preparation of an Emulsifiable Concentrate (EC) Formulation

Objective: To prepare a stable EC formulation of a pesticide active ingredient using this compound as an anionic emulsifier.

Materials:

  • Pesticide Active Ingredient (AI)

  • Organic Solvent (e.g., Aromatic 150, Cyclohexanone)

  • This compound

  • Non-ionic co-emulsifier (e.g., castor oil ethoxylate)

  • Glass beakers

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Weigh the required amount of the organic solvent into a glass beaker.

  • With continuous stirring, slowly add the weighed pesticide AI to the solvent until completely dissolved. Gentle heating may be applied if necessary to facilitate dissolution, depending on the AI's solubility.

  • To the resulting solution, add the weighed amount of this compound and the non-ionic co-emulsifier.

  • Continue stirring the mixture for 30 minutes or until a homogenous, clear solution is obtained.

  • Store the final EC formulation in a sealed, labeled container for further testing.

Protocol 2: Evaluation of Emulsion Stability

Objective: To assess the stability of the emulsion formed when the EC formulation is diluted with water.

Materials:

  • EC formulation from Protocol 1

  • CIPAC Standard Hard Water D (or water of known hardness)

  • 100 mL glass-stoppered graduated cylinders

  • Water bath maintained at 30°C ± 1°C

  • Timer

Procedure:

  • Add 95 mL of standard hard water to a 100 mL graduated cylinder.

  • Add 5 mL of the EC formulation to the cylinder.

  • Stopper the cylinder and invert it 10 times to ensure thorough mixing.

  • Place the cylinder in the water bath at 30°C and start the timer.

  • Observe and record the volume of any separated oil (creaming) or sediment at the top or bottom of the cylinder at 30 minutes, 1 hour, and 2 hours.

  • A stable formulation should exhibit minimal to no phase separation after 2 hours.

Protocol 3: Accelerated Storage Stability Testing

Objective: To evaluate the chemical and physical stability of the EC formulation under accelerated storage conditions.

Materials:

  • Sealed containers of the EC formulation from Protocol 1

  • Forced-air oven capable of maintaining 54°C ± 2°C

  • Analytical instrumentation for AI quantification (e.g., HPLC, GC)

  • Equipment for physical property testing (e.g., viscometer, pH meter)

Procedure:

  • Determine the initial concentration of the active ingredient in the formulation using a validated analytical method.

  • Measure and record the initial physical properties (e.g., appearance, pH, viscosity, emulsion stability).

  • Place the sealed containers of the formulation in the oven at 54°C for 14 days. This condition simulates approximately two years of storage at ambient temperatures.

  • After 14 days, remove the containers and allow them to cool to room temperature.

  • Re-analyze the active ingredient concentration and re-evaluate the physical properties.

  • Compare the pre- and post-storage data to assess the stability of the formulation. Significant degradation of the active ingredient or changes in physical properties indicate poor stability.

Protocol 4: Determination of this compound Concentration

Objective: To quantify the concentration of this compound in a pesticide formulation.

Materials:

  • Pesticide formulation containing this compound

  • Titrator with a surfactant-sensitive electrode

  • Cationic titrant (e.g., 0.004 M Hyamine® 1622)

  • Buffer solution (pH 3)

  • Non-ionic surfactant solution (e.g., Triton™ X-100) to prevent precipitation on the electrode.

  • Distilled water

Procedure:

  • Accurately weigh a sample of the pesticide formulation into a beaker.

  • Dilute the sample with approximately 100 mL of distilled water.

  • Add 5 mL of pH 3 buffer solution and 0.5 mL of the non-ionic surfactant solution.

  • If the sample is alkaline, adjust the pH to 3 with dilute HCl.

  • Titrate the prepared sample with the cationic titrant using the surfactant-sensitive electrode to detect the endpoint.

  • Calculate the concentration of this compound based on the volume of titrant consumed.

Visualizations

The following diagrams illustrate key workflows and concepts related to the formulation of pesticides with this compound.

Experimental_Workflow cluster_formulation Formulation Preparation cluster_testing Formulation Testing A Weigh Ingredients (AI, Solvent, BDP, Co-emulsifier) B Dissolve AI in Solvent A->B C Add Emulsifiers (BDP & Co-emulsifier) B->C D Homogenize Mixture C->D E Emulsion Stability Test D->E F Accelerated Storage Stability Test D->F G Efficacy Evaluation (Greenhouse/Field) D->G H Final Formulation E->H F->H G->H

Caption: Experimental workflow for pesticide formulation and testing.

EC_Formulation_Components Formulation Emulsifiable Concentrate (EC) AI Active Ingredient (Pesticide) Formulation->AI Solvent Organic Solvent Formulation->Solvent Emulsifier Emulsifier System Formulation->Emulsifier BDP This compound (Anionic) Emulsifier->BDP NonIonic Non-ionic Surfactant Emulsifier->NonIonic

Caption: Components of an Emulsifiable Concentrate formulation.

Surfactant_Mechanism cluster_droplet Water Droplet on Leaf Surface cluster_interface Oil-Water Interface Without_BDP High Surface Tension (Poor Wetting) With_BDP Low Surface Tension (Good Wetting) Without_BDP->With_BDP Addition of This compound Interface Oil Phase This compound Molecule Water Phase BDP_molecule Lipophilic Butyl Tail BDP_molecule->Interface:f1 Phosphate_head Hydrophilic Phosphate Head Phosphate_head->Interface:f1

Caption: Proposed mechanism of this compound as a surfactant.

References

Application Notes and Protocols: Butyl Dihydrogen Phosphate in Flame Retardant Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl dihydrogen phosphate is an organophosphorus compound with potential applications as a flame retardant. Organophosphorus flame retardants are of significant interest as alternatives to halogenated flame retardants due to a more favorable environmental and health profile.[1] These compounds can act as flame retardants through mechanisms in both the condensed (solid) and gas phases. In the condensed phase, they promote the formation of a protective char layer, insulating the material from heat and oxygen.[2][3] In the gas phase, phosphorus-containing radicals can interrupt the chemical reactions of combustion.[4][5]

This document provides detailed application notes and experimental protocols for the use and evaluation of this compound in flame retardant applications. While specific performance data for this compound is limited in publicly available literature, the information presented here is based on the established principles of organophosphorus flame retardant chemistry and data from structurally similar compounds.

Data Presentation

Material SystemAdditiveLoading (wt%)Limiting Oxygen Index (LOI) (%)UL-94 Rating
Pure Polyethylene Terephthalate (PET)None021.2V-2
PET / Aluminum Diisobutyl HypophosphiteAPBA1532.0V-0
Pure Thermoplastic Polyester Elastomer (TPEE)None017.5No Rating
TPEE / Aluminum Diisobutyl HypophosphiteAPBA17.533.8V-0

Experimental Protocols

Protocol 1: Synthesis of n-Butyl Phosphates

This protocol describes a general method for the preparation of n-butyl phosphates, which can be adapted for the synthesis of this compound.

Materials:

  • n-butyl alcohol (dry)

  • Pyridine (dry)

  • Benzene (dry)

  • Phosphorus oxychloride

  • Anhydrous sodium sulfate

  • 2-liter round-bottomed flask with reflux condenser, mechanical stirrer, dropping funnel, and thermometer

  • Ice-salt bath

Procedure:

  • Combine 222 g (3 moles) of dry n-butyl alcohol, 260 g (3.3 moles) of pyridine, and 275 cc of dry benzene in the 2-liter round-bottomed flask.

  • Cool the flask in an ice-salt bath to -5°C while stirring.

  • Slowly add 153 g (1 mole) of phosphorus oxychloride dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, slowly heat the mixture to reflux and maintain for two hours.

  • Cool the mixture to room temperature and add 400-500 cc of water to dissolve the pyridine hydrochloride.

  • Separate the benzene layer, wash with 100-150 cc of water, and dry over 20 g of anhydrous sodium sulfate.

  • Remove the benzene and other low-boiling materials by distillation at 40–50 mm pressure until the vapor temperature reaches 90°C.

  • Collect the n-butyl phosphate fraction at 160–162°/15 mm or 143–145°/8 mm.

Protocol 2: Incorporation of this compound into Polypropylene via Melt Blending

This protocol outlines a general procedure for incorporating a liquid flame retardant like this compound into a thermoplastic polymer.

Materials and Equipment:

  • Polypropylene (PP) pellets

  • This compound

  • Internal mixer (e.g., Brabender or Haake)

  • Heated press

  • Steel mold

  • Vacuum oven

Procedure:

  • Drying: Dry the PP pellets in a vacuum oven at 80°C for at least 4 hours.

  • Melt Blending:

    • Set the internal mixer temperature to 180-200°C and the rotor speed to 50-60 rpm.

    • Add the dried PP pellets and allow them to melt for 3-5 minutes.

    • Slowly add the desired amount of this compound to the molten polymer.

    • Continue mixing for 5-10 minutes to ensure homogeneous dispersion. A stable torque reading indicates a homogenous mixture.[1]

  • Sample Preparation:

    • Quickly transfer the molten compound to a heated press set at the same temperature as the mixer.

    • Place the compound into a steel mold and apply a pressure of approximately 10 MPa for 5 minutes.[1]

    • Cool the mold and sample to room temperature under pressure.

  • Conditioning:

    • Remove the sample from the mold and cut specimens to the required dimensions for testing.

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 48 hours before testing.

Protocol 3: Evaluation of Flame Retardancy

A. Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589)

The LOI test determines the minimum oxygen concentration in an oxygen/nitrogen mixture that will support flaming combustion.

Procedure:

  • Secure the conditioned specimen vertically in the holder inside the glass chimney.

  • Introduce a mixture of oxygen and nitrogen, starting with an oxygen concentration expected to support combustion.

  • Ignite the top of the specimen with a pilot flame.

  • If the specimen burns for a predetermined time or length, reduce the oxygen concentration. If it extinguishes, increase the oxygen concentration.

  • The LOI is the minimum oxygen concentration at which the specimen sustains combustion.

B. UL-94 Vertical Burn Test

This test evaluates the self-extinguishing properties of a material.

Procedure:

  • Mount a conditioned specimen vertically.

  • Apply a flame to the bottom of the specimen for 10 seconds and then remove it.

  • Record the afterflame time.

  • Immediately reapply the flame for another 10 seconds and record the afterflame and afterglow times.

  • Observe if any flaming drips ignite a cotton patch placed below the specimen.

  • Classifications (V-0, V-1, V-2) are determined based on the afterflame/afterglow times and the presence of flaming drips.[3][6]

C. Cone Calorimetry (ASTM E1354 / ISO 5660)

This test measures heat release rate and other combustion properties.[7][8]

Procedure:

  • Place a conditioned specimen in the holder on a load cell.

  • Expose the specimen to a set heat flux (e.g., 35 or 50 kW/m²).

  • Ignite the pyrolysis gases with a spark igniter and record the time to ignition.

  • Continuously measure heat release rate (HRR), mass loss rate, and smoke production.[1]

  • Key parameters for analysis include peak Heat Release Rate (pHRR), Total Heat Release (THR), and Fire Growth Rate Index (FIGRA).[1]

D. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[9]

Procedure:

  • Place a small sample (10-20 mg) in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Record the weight loss as a function of temperature.

  • The resulting curve indicates the onset of decomposition and the amount of char residue.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Preparation cluster_testing Flammability & Thermal Testing cluster_analysis Data Analysis synthesis Synthesis of This compound blending Melt Blending synthesis->blending drying Polymer Drying drying->blending molding Compression Molding blending->molding loi LOI Test (ASTM D2863) molding->loi ul94 UL-94 Test molding->ul94 cone Cone Calorimetry (ISO 5660) molding->cone tga TGA molding->tga data Quantitative Data (pHRR, THR, LOI, etc.) loi->data ul94->data cone->data tga->data mechanism Mechanism Elucidation data->mechanism

Caption: Experimental workflow for evaluating flame retardant additives.

flame_retardant_mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase polymer Polymer + Butyl Dihydrogen Phosphate decomp Decomposition to Phosphoric Acid polymer->decomp heat Heat heat->polymer char Char Layer Formation decomp->char volatiles Volatile Phosphorus Radicals (PO•) decomp->volatiles Release to Gas Phase barrier Insulating Barrier (Reduces Fuel & Heat) char->barrier quench Radical Quenching volatiles->quench radicals Flame Radicals (H•, OH•) radicals->quench inhibit Combustion Inhibition quench->inhibit

Caption: Proposed mechanism of phosphorus-based flame retardants.

References

Application Notes and Protocols for the Synthesis of Phosphate Esters from Butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and protocols for the synthesis of phosphate esters from butanol. The primary method detailed utilizes phosphorus oxychloride, a common and effective phosphorylating agent. This guide includes comprehensive experimental procedures, purification techniques, and characterization methods. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided to ensure procedural accuracy.

Introduction

Phosphate esters are a critical class of organic compounds with wide-ranging applications, serving as flame retardants, plasticizers, hydraulic fluids, and intermediates in chemical synthesis.[1] In the realm of life sciences, the phosphate ester linkage is fundamental to the structure of DNA and RNA and plays a vital role in cellular signaling and energy metabolism. The synthesis of simple alkyl phosphate esters, such as those derived from butanol, provides a foundational methodology for chemists in various fields.

This guide focuses on a well-established method for synthesizing tributyl phosphate through the reaction of butanol with phosphorus oxychloride in the presence of a base, typically pyridine, to neutralize the hydrogen chloride byproduct.[2][3]

Synthesis Reaction Scheme

The overall reaction for the synthesis of tributyl phosphate is as follows:

3 C₄H₉OH + POCl₃ → (C₄H₉O)₃PO + 3 HCl (Butanol + Phosphorus Oxychloride → Tributyl Phosphate + Hydrogen Chloride)

Pyridine is used as a base to scavenge the HCl produced during the reaction, driving the equilibrium towards the product.

Experimental Protocols

This section outlines the detailed methodology for the synthesis, purification, and characterization of tributyl phosphate.

3.1. Materials and Equipment

Reagents:

  • n-Butanol (dry)

  • Phosphorus oxychloride (POCl₃) (freshly redistilled)

  • Pyridine (dry)

  • Benzene (dry)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • 1 M Hydrochloric acid (for washing)

  • 1 M Sodium hydroxide (for washing)

  • Brine solution

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube

  • Addition (dropping) funnel

  • Mechanical stirrer

  • Thermometer

  • Ice-salt bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

3.2. Reaction Setup

All glassware must be thoroughly dried in an oven before use to prevent the premature hydrolysis of phosphorus oxychloride.[4] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

Diagram of the Experimental Workflow:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware B Assemble Apparatus: - 3-neck flask - Condenser - Stirrer - Funnel A->B C Charge Flask: - Butanol - Pyridine - Benzene B->C Start D Cool to -5°C C->D E Add POCl₃ dropwise (T < 10°C) D->E F Reflux for 2 hours E->F G Cool to RT F->G Reaction Complete H Add Water G->H I Separate Layers H->I J Wash Organic Layer: - Water - Dilute Acid/Base (optional) I->J K Dry with Na₂SO₄ J->K L Remove Solvent (Rotovap) K->L M Vacuum Distillation L->M N Collect Product M->N O Characterization: - NMR - IR - GC-MS N->O Characterize

Caption: Experimental workflow for the synthesis of tributyl phosphate.

3.3. Synthesis Procedure [2][3]

  • In a 1-liter four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, place 111 g (137 ml) of dry n-butanol, 130 g (132.5 ml) of dry pyridine, and 140 ml of dry benzene.

  • Cool the stirred solution to -5 °C using an ice-salt bath.

  • Slowly add 76.5 g (40.5 ml) of freshly redistilled phosphorus oxychloride dropwise from the dropping funnel. Maintain the reaction temperature below 10 °C during the addition. The initial addition should be very slow to control the exothermic reaction.

  • After the addition is complete, slowly heat the mixture to reflux and maintain it for two hours.

  • Cool the reaction mixture to room temperature.

3.4. Work-up and Purification [2][3]

  • Add approximately 250 ml of water to the reaction mixture to dissolve the pyridine hydrochloride precipitate.

  • Transfer the mixture to a separatory funnel and separate the organic (benzene) layer.

  • Wash the organic layer several times with water until the washings are neutral.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Remove the benzene and other low-boiling components by distillation at reduced pressure (40-50 mm Hg) until the vapor temperature reaches 90 °C.[2]

  • The crude tributyl phosphate is then purified by vacuum distillation. Collect the fraction boiling at 160-162 °C at 15 mm Hg or 138-140 °C at 6 mm Hg.[3] The expected yield is approximately 71-75%.[2]

Data Presentation

Table 1: Reactant Quantities and Molar Equivalents

ReagentMolecular Weight ( g/mol )Amount UsedMolesMolar Ratio
n-Butanol74.12111 g (137 ml)1.53.0
Phosphorus Oxychloride153.3376.5 g (40.5 ml)0.51.0
Pyridine79.10130 g (132.5 ml)1.643.3
Benzene78.11140 ml--

Table 2: Product Characterization

PropertyValue
Product Name Tributyl Phosphate
Molecular Formula C₁₂H₂₇O₄P
Molecular Weight 266.31 g/mol [5]
Appearance Colorless to pale-yellow, odorless liquid[5]
Boiling Point 160-162 °C @ 15 mm Hg[2][3]
138-140 °C @ 6 mm Hg[3]
Expected Yield 71-75%[2]

Characterization Methods

The identity and purity of the synthesized tributyl phosphate can be confirmed using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the butyl group protons.

    • ³¹P NMR should exhibit a single peak corresponding to the phosphate ester.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for P=O and P-O-C stretching.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess purity.

Alternative Synthesis Methods

While the phosphorus oxychloride method is robust, other approaches exist for the synthesis of phosphate esters from butanol:

  • Using Phosphorus Pentoxide (P₂O₅): This method can be used to produce a mixture of mono- and di-butyl phosphates.[6] The reaction involves heating butanol with P₂O₅, often with the addition of polyphosphoric acid.[6]

  • Catalytic Transesterification: More modern and atom-economical methods involve the catalytic transesterification of a phosphate ester with butanol.[7] For instance, dimethyl isopropenyl phosphate can be used as a phosphorylating agent with a catalytic amount of base, producing acetone as the only byproduct.[7]

  • Reaction with an Alkoxide: Butanol can be reacted with an alkali metal to form sodium butylate, which is then reacted with phosphorus oxychloride.[8]

These alternative methods may offer advantages in terms of milder reaction conditions, improved atom economy, or different product selectivity.

Safety Precautions

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.

  • Pyridine is flammable and toxic. Avoid inhalation and skin contact.

  • Benzene is a known carcinogen and should be handled with appropriate safety measures.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

References

Analytical Techniques for Quantifying Butyl Dihydrogen Phosphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Butyl dihydrogen phosphate in various samples. The methodologies outlined are based on established analytical techniques and are intended to serve as a comprehensive resource for laboratory professionals.

Introduction

This compound (BDP), an organophosphate ester, is a compound of interest in diverse fields, including environmental monitoring and pharmaceutical development, where it may be present as a metabolite or an impurity.[1] Accurate quantification of BDP is crucial for safety assessment, quality control, and toxicological studies.[1][2] This guide details several robust analytical methods for the determination of BDP, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Analytical Methods Overview

The selection of an appropriate analytical method for BDP quantification depends on factors such as the sample matrix, required sensitivity, and the instrumentation available. A comparative overview of the primary techniques is presented below.

TechniquePrinciplePrimary ApplicationKey Advantages
GC-MS Separation of volatile compounds followed by mass spectrometric detection.[2]Trace level detection and structural confirmation in various matrices.[2]High sensitivity and specificity; provides structural information.[2]
LC-MS/MS Chromatographic separation coupled with highly selective and sensitive mass spectrometric detection.[1][2]Quantification of trace levels in complex matrices like biological fluids and environmental samples.[1][2]Excellent sensitivity and selectivity, suitable for complex samples without derivatization.[1][2]
HPLC-UV Chromatographic separation on a stationary phase with detection by UV absorbance.[2]Quantification in bulk drug substances and formulations.[2]Robust, cost-effective, and widely available.[2]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of dialkyl phosphates, which are structurally similar to this compound. Actual performance may vary depending on the specific instrumentation, sample matrix, and method optimization.[1]

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)
GC-MS Low ng/mLMid ng/mL> 0.9985-115[1]
LC-MS/MS High pg/mL to Low ng/mLLow ng/mL> 0.9990-110[1]
HPLC-UV (Indirect) Low µg/mLMid µg/mL> 0.9880-120[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are protocols for the quantification of this compound using GC-MS, LC-MS/MS, and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and specific but requires a derivatization step to convert the non-volatile BDP into a more volatile compound suitable for GC analysis.[1]

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Derivatization Derivatization with BSTFA Sample->Derivatization 1 mL extract + 100 µL BSTFA Extraction Liquid-Liquid Extraction Derivatization->Extraction Vortex & Incubate GC_Injection GC Injection Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition (SIM Mode) Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Workflow for GC-MS analysis of this compound.

Protocol:

  • Sample Preparation (Derivatization):

    • To 1 mL of the sample extract, add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

    • Tightly cap the vial and vortex thoroughly.[1]

    • Allow the reaction to proceed at room temperature for 30 minutes to ensure complete derivatization.[1]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC system or equivalent.[1]

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.[1]

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

    • Inlet Temperature: 250 °C.[1]

    • Injection Volume: 1 µL in splitless mode.[1]

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.[1]

      • Ramp to 280 °C at 10 °C/min.[1]

      • Hold at 280 °C for 5 minutes.[1]

    • MSD Transfer Line Temperature: 280 °C.[1]

    • Ion Source Temperature: 230 °C.[1]

    • Quadrupole Temperature: 150 °C.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the derivatized BDP.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the direct analysis of BDP without the need for derivatization, making it suitable for complex matrices.[1][2]

Experimental Workflow:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Cleanup SPE or LLE (for complex matrices) Sample->Cleanup Filtration Filtration (0.22 µm) Cleanup->Filtration LC_Injection LC Injection Filtration->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Detection Tandem MS Detection Separation->Detection Data_Acquisition Data Acquisition (MRM Mode) Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Workflow for LC-MS/MS analysis of this compound.

Protocol:

  • Sample Preparation:

    • For aqueous samples, filtration through a 0.22 µm syringe filter may be sufficient.[1]

    • For complex matrices (e.g., biological fluids, environmental samples), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step is necessary to remove interferences.[1][2]

  • Instrumentation and Conditions:

    • LC System: Agilent 1290 Infinity II LC System or equivalent.[1]

    • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.[1]

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[1]

    • Mobile Phase A: 0.1% Formic acid in water.[1]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

    • Gradient Elution:

      • Initial: 95% A, 5% B.[1]

      • Ramp to 5% A, 95% B over 5 minutes.[1]

      • Hold at 5% A, 95% B for 2 minutes.[1]

      • Return to initial conditions and equilibrate for 3 minutes.[1]

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for BDP should be optimized.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For routine analysis where high sensitivity is not the primary requirement, HPLC with indirect UV detection can be a cost-effective alternative. Since BDP lacks a strong chromophore, indirect detection is necessary.[1]

Experimental Workflow:

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution in Mobile Phase Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection Indirect UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Workflow for HPLC-UV analysis of this compound.

Protocol:

  • Sample Preparation:

    • Dilute the sample in the mobile phase.[1]

    • Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Instrumentation and Conditions:

    • HPLC System: Shimadzu LC-20AT system or equivalent with a UV detector.[1]

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase: A suitable buffer containing a UV-absorbing salt, with the specific composition optimized for the desired separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Indirect UV detection at a wavelength where the mobile phase absorbs, and the analyte creates a negative peak.

Conclusion

The analytical methods detailed in this document provide a robust framework for the quantification of this compound in a variety of sample types. The choice of method should be guided by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Proper method validation is essential to ensure accurate and reliable results.

References

Application Notes and Protocols: The Role of Phosphonates in the Synthesis of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While butyl dihydrogen phosphate itself is not prominently featured as a direct precursor in the synthesis of novel pharmaceuticals, the broader class of organophosphorus compounds, particularly phosphonates, plays a critical and expanding role in drug discovery and development. Phosphonates are structural analogues of phosphates where a chemically stable carbon-phosphorus (C-P) bond replaces the more labile oxygen-phosphorus (O-P) bond. This substitution imparts resistance to enzymatic hydrolysis, making phosphonate-containing drugs metabolically more robust.

Acyclic nucleoside phosphonates (ANPs) are a clinically significant class of antiviral agents, including well-known drugs like Adefovir, Cidofovir, and Tenofovir. These compounds act as mimics of natural nucleoside monophosphates, but their enhanced stability leads to a longer intracellular half-life and sustained therapeutic action. A primary challenge in the development of phosphonate-based drugs is their poor cell permeability due to the negative charge of the phosphonic acid group at physiological pH. To overcome this, various prodrug strategies have been developed to mask the phosphonate moiety, enhancing oral bioavailability and cellular uptake.

These application notes provide an overview of the synthesis and biological activity of key phosphonate antiviral agents and their prodrugs, offering detailed protocols for their preparation and evaluation.

Data Presentation: Synthesis and Biological Activity of Phosphonate Antivirals

The following tables summarize key quantitative data for the synthesis and antiviral activity of selected acyclic nucleoside phosphonates and their prodrugs.

Table 1: Summary of Synthetic Yields for Phosphonate Antiviral Drugs and Intermediates

Compound/IntermediateSynthesis StepYield (%)Purity (%)Reference
Adefovir DipivoxilFinal acylation of Adefovir78.1>99--INVALID-LINK--[1]
(R)-9-(2-Hydroxypropyl)adenine (Tenofovir Intermediate)Condensation of Adenine and (R)-Propylene Carbonate85.598.3[Tenofovir disoproxil fumarate synthesis method - Eureka
Tenofovir Disoproxil FumarateOverall 3-step manufacturing process (optimized)~24---INVALID-LINK--[2]
Cidofovir6-step synthesis from cytosine23.1>99.0--INVALID-LINK--[3]
Disulfide-incorporated lipid prodrugs of CidofovirFinal coupling and deprotection40-60>95--INVALID-LINK--[4]
(E)-bis(POM)-4-hydroxy-but-2-en-1-yl phosphonateCross-metathesis of (Z)-2-buten-1,4-diol and bis(POM)-allylphosphonate74-[Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs

Table 2: Comparative In Vitro Antiviral Activity (EC₅₀, µM) of Acyclic Nucleoside Phosphonates and their Prodrugs

CompoundVirusCell LineEC₅₀ (µM)Reference
Cidofovir (CDV) HCMV-0.1 µg/ml--INVALID-LINK--[5]
VacciniaVero 7646.2--INVALID-LINK--[6]
HDP-CDV (Brincidofovir) VacciniaVero 760.8--INVALID-LINK--[6]
EBV->2000-fold improvement vs CDV--INVALID-LINK--[7]
Tenofovir (PMPA) HIV-1MT-45.2--INVALID-LINK--[8]
Tenofovir Disoproxil (TDF) HIV-1MT-40.005--INVALID-LINK--[8]
Adefovir (PMEA) HIV-1MT-48.8--INVALID-LINK--[8]
HBVHepG2 2.2.150.19--INVALID-LINK--[8]
Adefovir Dipivoxil HIV-1MT-40.007--INVALID-LINK--[8]
HBVHepG2 2.2.150.01--INVALID-LINK--[8]

Experimental Protocols

Protocol 1: Synthesis of Adefovir Dipivoxil (bis(POM)-PMEA)

This protocol describes the final esterification step to produce the pivaloyloxymethyl (POM) prodrug of Adefovir.[9]

Materials:

  • Adefovir (PMEA)

  • Chloromethyl pivalate (POM-Cl)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Purified water

  • Nitrogen gas supply

  • Standard laboratory glassware for synthesis, extraction, and filtration

  • HPLC system for purity analysis

Procedure:

  • To a dry, nitrogen-purged reaction flask, add Adefovir (1.0 eq) and anhydrous DMF. Stir the suspension.

  • Add triethylamine (4.0 eq) to the suspension.

  • Add chloromethyl pivalate (6.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 50-55 °C and maintain for 5-7 hours.

  • Monitor the reaction progress by HPLC until the desired conversion is achieved.

  • Cool the reaction mixture to 25 ± 5 °C.

  • Transfer the reaction solution to a larger vessel and add ethyl acetate (approx. 20 w/w). Stir for 30 minutes.

  • Filter the mixture to remove triethylamine hydrochloride salts. Wash the filter cake with additional ethyl acetate.

  • Combine the organic filtrates and wash with purified water (10 w/w). Separate the organic phase.

  • The crude Adefovir Dipivoxil in the organic phase can be further purified by crystallization. Add acetone (2 w/w) and heat to 40-45 °C.

  • Slowly add methyl tert-butyl ether (2 w/w) and stir for 30 minutes.

  • Cool the solution slowly. At 38 ± 1 °C, add seed crystals if available.

  • Continue slow cooling to 30-35 °C and hold for 6 hours for crystallization.

  • Further cool to 5 ± 5 °C and hold for 12 hours.

  • Collect the white crystalline product by filtration, wash the filter cake with cold methyl tert-butyl ether, and dry under vacuum at 40 ± 5 °C.

Protocol 2: General Synthesis of an Acyclic Nucleoside Phosphonate via N-Alkylation

This protocol outlines a general method for the key step in synthesizing many acyclic nucleoside phosphonates: the alkylation of a purine base with a phosphonate-containing side chain. This example is based on the synthesis of a Tenofovir intermediate.[2]

Materials:

  • (R)-9-(2-Hydroxypropyl)adenine (1.0 eq)

  • Toluene-4-sulfonic acid diethoxy phosphoryl methyl ester (phosphonate side-chain synthon)

  • Magnesium tert-butoxide (base)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetic acid

  • Aqueous Hydrobromic acid (HBr)

  • Methylene dichloride (DCM)

  • Acetone

  • Nitrogen gas supply

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, suspend (R)-9-(2-Hydroxypropyl)adenine and toluene-4-sulfonic acid diethoxy phosphoryl methyl ester in anhydrous DMF.

  • Add magnesium tert-butoxide at room temperature (25-35 °C).

  • Heat the reaction mixture to 74-75 °C and maintain for 5-6 hours, with stirring.

  • Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.

  • Upon completion, cool the mixture and quench the reaction by adding acetic acid. Stir for 1 hour.

  • Hydrolysis of the Diethyl Ester: Add aqueous HBr to the reaction mixture and heat to 90-95 °C to cleave the ethyl esters from the phosphonate.

  • After the hydrolysis is complete, cool the mixture and filter any precipitated salts.

  • Extract the aqueous filtrate with methylene dichloride.

  • Adjust the pH of the aqueous layer using a suitable base (e.g., concentrated sodium hydroxide solution) below 10 °C to precipitate the product, Tenofovir.

  • Isolate the product by filtration. The crude product can be purified by recrystallization from a solvent such as acetone.

Protocol 3: In Vitro Antiviral Plaque Reduction Assay

This protocol provides a standard method for determining the antiviral activity of a synthesized compound against plaque-forming viruses like Herpes Simplex Virus (HSV) or Human Cytomegalovirus (HCMV).

Materials:

  • Susceptible host cells (e.g., Vero cells for HSV)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Virus stock of known titer (Plaque Forming Units/mL)

  • Synthesized phosphonate compound, dissolved in a suitable solvent (e.g., DMSO)

  • Overlay medium (e.g., culture medium with methylcellulose or agarose)

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells into multi-well plates at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of the synthesized compound in cell culture medium.

  • Infection: When the cell monolayer is confluent, remove the culture medium. Infect the cells with the virus at a concentration calculated to produce a countable number of plaques (e.g., 50-100 PFU/well). Allow the virus to adsorb for 1-2 hours at 37 °C.

  • Treatment: After adsorption, remove the virus inoculum. Add the medium containing the different concentrations of the test compound to the respective wells. Include an "untreated virus control" (no compound) and a "cell toxicity control" (compound, no virus).

  • Overlay: Add the overlay medium to each well. This semi-solid medium restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation: Incubate the plates at 37 °C in a CO₂ incubator for a period sufficient for plaques to develop (e.g., 2-5 days, depending on the virus).

  • Staining and Counting: After incubation, remove the overlay medium and fix the cells (e.g., with methanol). Stain the cell monolayer with crystal violet solution. The stain will be taken up by living cells, leaving the plaques (areas of dead or destroyed cells) as clear zones.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the untreated virus control. The EC₅₀ (50% effective concentration) is the concentration of the compound that reduces the number of plaques by 50%.

Mandatory Visualizations

G cluster_0 A Nucleobase (e.g., Adenine) C N-Alkylation (Base-mediated) A->C B Phosphonate Side-Chain Synthon (e.g., Haloalkylphosphonate) B->C D Protected Acyclic Nucleoside Phosphonate (ANP) C->D E Ester Hydrolysis (e.g., TMSBr) D->E F Acyclic Nucleoside Phosphonate (Drug) E->F G Esterification with Prodrug Moiety (e.g., POM-Cl) F->G H ANP Prodrug (e.g., Adefovir Dipivoxil) G->H G cluster_0 Extracellular Space cluster_1 Intracellular Space (Cytoplasm) A ANP Prodrug (e.g., bis(POM)-PMEA) (Lipophilic, Neutral) B ANP Prodrug A->B Passive Diffusion C ANP Monoester + Pivalic Acid + Formaldehyde B->C D Adefovir (PMEA) (Active Drug Parent) C->D E Adefovir-DP (Diphosphate) D->E F Inhibition of Viral DNA Polymerase E->F E1 Cellular Esterases E1->B E2 Cellular Esterases E2->C E3 Cellular Kinases E3->D

References

Application Notes and Protocols for Hydrometallurgical Separation of Lanthanides and Actinides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the hydrometallurgical separation of lanthanides and actinides, critical processes in nuclear fuel reprocessing, waste management, and the purification of elements for various applications, including medical isotope production. The following sections detail established methods including solvent extraction, ion exchange chromatography, and selective precipitation.

Solvent Extraction Techniques

Solvent extraction is a predominant method for the separation of lanthanides and actinides, leveraging the differential solubility of their ionic species between an aqueous phase and an immiscible organic phase containing a specific extractant.

TALSPEAK Process (Trivalent Actinide Lanthanide Separation by Phosphorus-reagent Extraction from Aqueous Komplexes)

The TALSPEAK process is a well-established method for separating trivalent actinides from lanthanides. It relies on the preferential complexation of actinides in the aqueous phase, allowing for the selective extraction of lanthanides into the organic phase.[1]

Experimental Protocol:

  • Aqueous Phase Preparation: Prepare an aqueous feed solution containing the mixture of trivalent lanthanides and actinides. The aqueous phase should consist of a lactic acid buffer (typically 0.5-2.0 M) and a chelating agent for actinides, most commonly diethylenetriaminepentaacetic acid (DTPA) at a concentration of 0.05-0.10 M.[2] Adjust the pH of the aqueous phase to a range of 3.0-4.0.[2]

  • Organic Phase Preparation: Prepare the organic solvent by dissolving the extractant, di-(2-ethylhexyl) phosphoric acid (HDEHP), in a suitable diluent such as 1,4-di-isopropylbenzene (DIPB) or n-dodecane. A typical concentration of HDEHP is between 0.1 and 0.5 M.[2]

  • Solvent Extraction: Contact the aqueous and organic phases in a mixer-settler or a similar liquid-liquid extraction apparatus. The phase ratio and contact time should be optimized for efficient mass transfer. Kinetics can be slow, requiring sufficient contact time.[1][2]

  • Phase Separation: Allow the two phases to separate. The lanthanides will be preferentially extracted into the organic phase, while the actinides will remain in the aqueous phase complexed with DTPA.

  • Stripping (Lanthanide Recovery): The lanthanides can be recovered from the loaded organic phase by stripping with a suitable acidic solution.

  • Actinide Recovery: The actinides remain in the aqueous raffinate and can be further processed for recovery.

Quantitative Data:

ParameterValueReference
Aqueous Phase
Buffer0.5-2.0 M Lactic Acid[1][2]
Chelating Agent0.05-0.10 M DTPA[2]
pH3.0 - 4.0[2]
Organic Phase
Extractant0.1-0.5 M HDEHP[2]
Diluentn-dodecane or 1,4-di-isopropylbenzene[1]
Performance
Am/Nd Separation Factor~100[1]
Am/Eu Separation Factor132 (Reversed TALSPEAK)[3]

Process Workflow:

TALSPEAK_Process cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_process Process Steps aq_feed Aqueous Feed (Ln³⁺, An³⁺, Lactic Acid, DTPA, pH 3-4) extraction Solvent Extraction aq_feed->extraction an_product Actinide Product (An³⁺-DTPA Complex) org_solvent Organic Solvent (HDEHP in Diluent) org_solvent->extraction ln_loaded_org Ln-Loaded Organic stripping Stripping ln_loaded_org->stripping extraction->an_product An³⁺ retained extraction->ln_loaded_org Ln³⁺ transfer stripping->org_solvent Regenerated Solvent ln_product Lanthanide Product stripping->ln_product strip_agent Stripping Agent (Acid Solution) strip_agent->stripping

Caption: TALSPEAK process for actinide-lanthanide separation.

ALSEP Process (Actinide Lanthanide SEParation)

The ALSEP process is a more recent development designed to co-extract both minor actinides and lanthanides from a nitric acid feed, followed by selective stripping of the actinides.[4]

Experimental Protocol:

  • Organic Solvent Preparation: Prepare the organic solvent by dissolving a neutral diglycolamide extractant, such as N,N,N',N'-tetra(2-ethylhexyl)diglycolamide (T2EHDGA) or N,N,N',N'-tetraoctyldiglycolamide (TODGA), and an acidic extractant, 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH[EHP]), in an aliphatic diluent like n-dodecane.[4]

  • Co-extraction: Contact the organic solvent with the acidic aqueous feed solution (moderate-to-strong nitric acid) containing the lanthanides and actinides. This step facilitates the co-extraction of both groups of elements into the organic phase.[4]

  • Selective Actinide Stripping: Selectively strip the minor actinides from the loaded organic phase using an aqueous solution containing a polyaminocarboxylic acid (like DTPA) and a citrate buffer, maintained at a pH between 3 and 4.5.[4]

  • Lanthanide Stripping: Subsequently, strip the lanthanides from the organic phase using a suitable stripping agent to regenerate the solvent for recycling.

Quantitative Data:

ParameterValueReference
Organic Phase
Neutral ExtractantT2EHDGA or TODGA[4]
Acidic ExtractantHEH[EHP][4]
Diluentn-dodecane[4]
Extraction Conditions
Aqueous FeedModerate-to-strong HNO₃[4]
Stripping Conditions
Actinide StripPolyaminocarboxylic acid / Citrate buffer[4]
Actinide Strip pH3.0 - 4.5[4]
Performance
Nd/Am Separation Factor> 30[5]
Eu/Am Separation Factor> 60[5]

Process Workflow:

ALSEP_Process cluster_feed Aqueous Feed cluster_solvent Organic Solvent cluster_process Process Steps aq_feed Aqueous Feed (Ln³⁺, An³⁺ in HNO₃) co_extraction Co-extraction aq_feed->co_extraction org_solvent Organic Solvent (T2EHDGA/TODGA + HEH[EHP] in n-dodecane) org_solvent->co_extraction loaded_org Loaded Organic (Ln³⁺, An³⁺) an_strip Actinide Stripping loaded_org->an_strip ln_strip Lanthanide Stripping loaded_org->ln_strip co_extraction->loaded_org Ln³⁺ & An³⁺ transfer an_strip->loaded_org Ln³⁺ remain in organic an_product Actinide Product an_strip->an_product ln_strip->org_solvent Regenerated Solvent ln_product Lanthanide Product ln_strip->ln_product an_strip_agent An Strip Agent (DTPA/Citrate, pH 3-4.5) an_strip_agent->an_strip ln_strip_agent Ln Strip Agent ln_strip_agent->ln_strip

Caption: ALSEP process for co-extraction and selective stripping.

GANEX Process (Group ActiNide EXtraction)

The GANEX process is designed for the group extraction of all actinides (including U, Np, Pu, Am, and Cm) from spent nuclear fuel.[6] It typically involves two main cycles.

Experimental Protocol:

  • First Cycle (Uranium Extraction):

    • Organic Phase: Use a monoamide extractant such as N,N-di-(ethyl-2-hexyl)iso-butyramide (DEHiBA) in a diluent like hydrogenated tetrapropylene (HTP).[7][8]

    • Extraction: Contact the organic phase with the dissolved spent fuel solution (in nitric acid) to selectively extract uranium(VI).

  • Second Cycle (Transuranic Extraction):

    • Aqueous Feed: The raffinate from the first cycle, containing the transuranic elements and lanthanides.

    • Organic Phase: Employ a solvent system capable of co-extracting all transuranic elements. One such system uses CyMe4-BTBP and TBP in cyclohexanone.[6]

    • Extraction: Perform a liquid-liquid extraction to transfer the transuranic elements as a group into the organic phase, leaving the lanthanides in the aqueous raffinate.

Quantitative Data:

ParameterValueReference
First Cycle (Uranium Extraction)
ExtractantDEHiBA[7][8]
DiluentHTP[7][8]
Second Cycle (Transuranic Extraction)
ExtractantCyMe4-BTBP and TBP[6]
DiluentCyclohexanone[6]
Performance
SelectivityGood selectivity of actinides vs. lanthanides[7]

Process Workflow:

GANEX_Process cluster_feed Initial Feed cluster_cycle1 Cycle 1: Uranium Extraction cluster_cycle2 Cycle 2: Group Actinide Extraction spent_fuel Dissolved Spent Fuel (U, Pu, Np, Am, Cm, Ln, FPs) u_extraction Uranium Extraction spent_fuel->u_extraction u_product Uranium Product u_extraction->u_product raffinate1 Raffinate 1 (Pu, Np, Am, Cm, Ln, FPs) u_extraction->raffinate1 org1 Organic 1 (DEHiBA in HTP) org1->u_extraction an_extraction Actinide Group Extraction raffinate1->an_extraction an_product Group Actinide Product an_extraction->an_product raffinate2 Lanthanide/Fission Product Waste an_extraction->raffinate2 org2 Organic 2 (CyMe4-BTBP + TBP in Cyclohexanone) org2->an_extraction

Caption: Two-cycle GANEX process for group actinide extraction.

Ion Exchange Chromatography

Ion exchange chromatography is a powerful technique for the separation of lanthanides and actinides based on the differential affinity of their ions for a solid ion exchange resin.

Experimental Protocol:

  • Resin Selection and Column Packing: Select a suitable ion exchange resin, such as a strong acid cation exchanger like Dowex 50.[9] Pack the resin into a chromatography column to form a stationary phase.

  • Sample Loading: Prepare the sample solution containing the mixture of lanthanides and actinides in a suitable acidic medium (e.g., dilute HCl or HNO₃). Load the sample onto the top of the column. The positively charged lanthanide and actinide ions will displace the mobile ions (e.g., H⁺) on the resin and bind to the stationary phase.

  • Elution: Pass a complexing agent solution (eluent) through the column. The choice of eluent is critical for separation. Ammonium citrate or α-hydroxyisobutyrate are commonly used.[9] The metal ions will desorb from the resin and form complexes with the eluent.

  • Fraction Collection: The separation occurs as the eluent flows through the column. Ions with a weaker affinity for the resin and a stronger affinity for the complexing agent in the eluent will move down the column faster. Collect the eluate in fractions. The order of elution is typically from the heaviest to the lightest lanthanides, with actinides eluting at specific positions within or separate from the lanthanide series depending on the conditions.

Quantitative Data:

ParameterValueReference
Stationary Phase
ResinDowex 50 (cation exchange)[9]
Mobile Phase (Eluent)
Eluent 1Ammonium Citrate (0.25 M, pH ~3.1)[9]
Eluent 2α-hydroxyisobutyrate
Eluent 3Hydrochloric Acid (3-12 M)[9]
Performance
Ac/La SeparationEffective with ammonium citrate[9]
An/Ln Group SeparationAchievable with high conc. HCl

Process Workflow:

Ion_Exchange_Chromatography cluster_setup Chromatography Setup cluster_steps Process Steps column Ion Exchange Column (e.g., Dowex 50) collection 3. Fraction Collection column->collection loading 1. Sample Loading loading->column elution 2. Elution elution->column fractions Fraction 1 Fraction 2 ... Fraction n collection->fractions sample Sample Solution (Ln³⁺, An³⁺ in acid) sample->loading eluent Eluent (e.g., Ammonium Citrate) eluent->elution

Caption: Ion exchange chromatography for lanthanide and actinide separation.

Selective Precipitation

Selective precipitation utilizes differences in the solubility of lanthanide and actinide compounds to achieve separation. Oxalate precipitation is a common method.

Experimental Protocol:

  • Solution Preparation: Prepare an acidic solution (typically nitric acid) containing the mixture of lanthanides and actinides.

  • Precipitating Agent Addition: Add a solution of a precipitating agent, such as oxalic acid (H₂C₂O₄), sodium bicarbonate (NaHCO₃), or ammonium hydroxide (NH₄OH), to the metal ion solution. The choice of precipitating agent and the control of pH are crucial for selectivity.

  • Precipitate Formation: The actinides and lanthanides will precipitate as insoluble salts (e.g., oxalates, hydroxides). The conditions (e.g., pH, concentration of precipitating agent) can be adjusted to favor the precipitation of one group over the other. For instance, trivalent actinides can be precipitated from mildly acidic solutions as oxalates.

  • Separation: Separate the precipitate from the supernatant by filtration or centrifugation.

  • Washing and Purification: Wash the precipitate to remove any co-precipitated impurities. The precipitate can then be redissolved and further purified if necessary.

Quantitative Data:

Precipitating AgentpH/ConditionsPrecipitation EfficiencyReference
NaHCO₃pH 6.8Actinides: 92-99%, Lanthanides: 86-95%
NH₄OHpH 3.8Actinides: 92-99%, Lanthanides: 86-95%
H₂C₂O₄pH 0.5Actinides: 92-99%, Lanthanides: 86-95%
Cetylpyridinium Chloride> pH 1Actinides: 92-99%, Lanthanides: 86-95%

Logical Relationships:

Selective_Precipitation cluster_input Inputs cluster_process Process cluster_output Outputs metal_solution Aqueous Solution (Ln³⁺, An³⁺ in acid) mixing Mixing & pH Adjustment metal_solution->mixing precip_agent Precipitating Agent (e.g., Oxalic Acid) precip_agent->mixing precipitation Precipitate Formation mixing->precipitation separation Solid-Liquid Separation (Filtration/Centrifugation) precipitation->separation precipitate Precipitate (e.g., An-Oxalate) separation->precipitate supernatant Supernatant (e.g., Ln³⁺ in solution) separation->supernatant

Caption: Logical flow of a selective precipitation process.

References

Troubleshooting & Optimization

Technical Support Center: Butyl Dihydrogen Phosphate Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of butyl dihydrogen phosphate in aqueous solutions. The information is structured to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: The principal degradation pathway for this compound is hydrolysis. This reaction involves the cleavage of the phosphate ester bond by water, yielding n-butanol and phosphoric acid as the primary products. The rate of hydrolysis is significantly influenced by pH and temperature. Other potential degradation pathways under specific stress conditions include oxidation and photolysis, though these are generally less prevalent than hydrolysis.

Q2: What are the expected degradation products of this compound?

A2: Under typical aqueous conditions, the expected degradation products are n-butanol and phosphoric acid . Under forced degradation conditions, such as strong oxidation, further degradation of n-butanol to smaller aldehydes, ketones, or carboxylic acids could occur, although these are considered secondary degradation products.

Q3: How stable is this compound in solution?

A3: The stability of this compound is highly dependent on the pH and temperature of the aqueous solution. Generally, organophosphate esters are more susceptible to hydrolysis under acidic or basic conditions compared to neutral pH.[1] Elevated temperatures will accelerate the rate of degradation across all pH levels.

Q4: What are the recommended storage conditions for this compound and its aqueous solutions?

A4: To minimize degradation, solid this compound should be stored in a cool, dry place in a tightly sealed container to prevent moisture absorption.[1] For aqueous solutions, it is advisable to use a buffered system at a neutral pH (approximately 6-8), if compatible with the experimental design, and store at refrigerated temperatures (2-8 °C) to slow the rate of hydrolysis.

Q5: How can I monitor the degradation of this compound?

A5: The degradation can be monitored by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, or Ion Chromatography (IC).[2] These methods can separate and quantify the parent compound (this compound) from its degradation products (n-butanol and phosphate). A decrease in the peak area of the parent compound and a corresponding increase in the peak areas of the degradation products over time indicates degradation.

Troubleshooting Guides

Guide 1: Unexpectedly Rapid Degradation of this compound

Problem: You observe a significantly faster loss of this compound in your aqueous solution than anticipated, or you detect degradation products shortly after sample preparation.

Possible CauseSolution
Uncontrolled pH The pH of your solution may be acidic or alkaline, which catalyzes hydrolysis. Measure the pH of your solution. If your experimental design allows, use a buffer to maintain a neutral pH (6-8), where organophosphate esters are generally more stable.[1]
Elevated Temperature The sample may be exposed to high ambient temperatures. Ensure samples are stored at controlled, cool temperatures (e.g., 2-8 °C) and minimize exposure to heat during preparation and handling.
Water Contamination in Solvents If working with organic solvents, residual water can cause hydrolysis. Use anhydrous solvents and store them properly to prevent moisture absorption.[1]
Microbial Contamination Certain microorganisms can produce phosphatases, enzymes that catalyze the hydrolysis of phosphate esters. If sterility is a concern, consider filtering your solutions through a 0.22 µm filter and working under sterile conditions.
Guide 2: Analytical Issues During HPLC/LC-MS Analysis

Problem: You are experiencing issues with the analysis of this compound and its degradation products, such as poor peak shape, inconsistent retention times, or ghost peaks.

Possible CauseSolution
Poor Peak Shape (Tailing) This compound is acidic and can interact with active sites on the HPLC column packing. Try adding a small amount of a competing acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase to improve peak shape. Ensure your column is in good condition.
Inconsistent Retention Times Fluctuations in mobile phase composition or temperature can cause retention time drift.[3] Ensure your mobile phase is thoroughly mixed and degassed. Use a column oven to maintain a constant temperature. Check the HPLC pump for consistent flow and pressure.[4]
Ghost Peaks Ghost peaks can arise from contamination in the sample, mobile phase, or carryover from previous injections.[4] Ensure high-purity solvents and reagents. Run blank injections with a strong solvent to wash the column and injector system.
Poor Retention of n-Butanol n-Butanol is a small, polar molecule and may have little to no retention on standard reversed-phase columns (e.g., C18). Consider using a more polar column (e.g., C8 or a polar-embedded phase) or an isocratic mobile phase with a lower percentage of organic solvent to improve its retention.
Ion Suppression (LC-MS) Co-eluting matrix components or high concentrations of buffer salts can suppress the ionization of this compound or its degradation products. Optimize sample preparation to remove interferences. Adjust the chromatography to better separate the analytes from the matrix.

Quantitative Data Summary

ConditionStress LevelExpected Stability of this compoundPrimary Degradation Pathway
Acidic pH pH < 4Low (Increased Degradation)Acid-Catalyzed Hydrolysis
Neutral pH pH 6 - 8High (Relatively Stable)Neutral Hydrolysis
Alkaline pH pH > 8Low (Increased Degradation)Base-Catalyzed Hydrolysis
Elevated Temperature > 40 °CLow (Degradation Rate Increases)Thermally-Accelerated Hydrolysis
Oxidation e.g., 3% H₂O₂Moderate to LowOxidation & Hydrolysis
UV/Visible Light e.g., ICH conditionsModerate (Potential for Degradation)Photolysis & Hydrolysis

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish degradation pathways.[5][6]

Objective: To assess the stability of this compound under various stress conditions as mandated by ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions: (Note: The goal is to achieve 5-20% degradation.[7] Incubation times and temperatures may need to be optimized.)

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60 °C for a defined period (e.g., 2, 8, 24 hours).

    • At each time point, withdraw a sample, cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Keep at room temperature for a defined period (e.g., 1, 4, 12 hours).

    • At each time point, withdraw a sample, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.[1]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature, protected from light, for a defined period.

    • At each time point, withdraw a sample and dilute with mobile phase for analysis.[1]

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution into a vial and place it in an oven at an elevated temperature (e.g., 70 °C).

    • At defined time points, withdraw samples, cool, and dilute with mobile phase for analysis.

  • Photodegradation:

    • Place an aliquot of the stock solution in a photostability chamber and expose it to light according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • After the exposure period, withdraw samples from both the exposed and control solutions and dilute for analysis.

3. Analysis:

  • Analyze all stressed and control samples using a validated, stability-indicating HPLC or LC-MS method.

  • Monitor the decrease in the peak area of this compound and the formation of any degradation products.

  • Perform a mass balance calculation to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.

Protocol 2: Example HPLC Method for Analysis

Objective: To provide a starting point for developing an HPLC method to separate this compound from its primary degradation product, n-butanol.

ParameterRecommended Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm (for low wavelength detection) or Mass Spectrometer (for higher specificity and sensitivity)

(Note: This method is a starting point and must be optimized for your specific instrumentation and sample matrix.)

Visualizations

Degradation_Pathway cluster_products Degradation Products BDP Butyl Dihydrogen Phosphate Products BDP->Products H2O Water (H₂O) H2O->Products  Hydrolysis (Acid/Base/Heat) Butanol n-Butanol Products->Butanol PhosAcid Phosphoric Acid Products->PhosAcid

Caption: Primary hydrolysis pathway of this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid (0.1 M HCl, 60°C) Stock->Acid Base Base (0.1 M NaOH, RT) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (70°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Analyze Analyze via Stability-Indicating HPLC/LC-MS Method Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Identify Identify Degradants & Establish Pathways Analyze->Identify

Caption: Workflow for a forced degradation study.

References

How to prevent hydrolysis of alkyl phosphate esters in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of alkyl phosphate esters during experiments.

Frequently Asked Questions (FAQs)

Q1: What is alkyl phosphate ester hydrolysis?

Alkyl phosphate ester hydrolysis is a chemical reaction where the ester bond in an alkyl phosphate molecule is cleaved by water. This reaction breaks down the ester into an alcohol and a phosphoric acid derivative, which can compromise the integrity and activity of your compound, leading to inaccurate experimental results. The process can be catalyzed by acids or bases.[1][2]

Q2: What are the primary factors that promote the hydrolysis of alkyl phosphate esters?

The primary factors that accelerate the hydrolysis of alkyl phosphate esters are:

  • pH: Hydrolysis rates are significantly influenced by the pH of the solution. Both acidic and alkaline conditions can catalyze the breakdown of the ester bond.[2][3][4] The stability of alkyl phosphate esters is generally greatest at a near-neutral pH.

  • Temperature: Higher temperatures increase the rate of hydrolysis.[3][5] Reactions that are sensitive to hydrolysis should ideally be conducted at lower temperatures.

  • Presence of Catalysts: Besides protons (acid) and hydroxide ions (base), certain metal ions can also act as catalysts for phosphate ester hydrolysis.[6]

Q3: How can I detect if my alkyl phosphate ester is undergoing hydrolysis?

Several analytical techniques can be employed to monitor the degradation of alkyl phosphate esters and quantify their hydrolysis products:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying the parent ester from its hydrolysis products.[7][8][9] Mass Spectrometry (MS) can be coupled with these methods for definitive identification of the degradation products.[7][8][9]

  • Spectroscopic Methods: 31P Nuclear Magnetic Resonance (NMR) spectroscopy is a direct method to observe the change in the chemical environment of the phosphorus atom as the ester is hydrolyzed.

  • Voltammetry: Linear sweep voltammetry can be used to measure the formation of byproducts like alkylphenols, which can be indicative of hydrolysis.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or inconsistent bioactivity of the compound The alkyl phosphate ester may have hydrolyzed into its less active or inactive alcohol and phosphate components.Verify the integrity of your stock solutions and experimental samples using an appropriate analytical method (e.g., HPLC, 31P NMR). Prepare fresh solutions in a suitable buffer at the optimal pH for stability.
Appearance of unexpected peaks in analytical chromatograms These new peaks could correspond to the hydrolysis products of your alkyl phosphate ester.Identify the unknown peaks by comparing their retention times with those of potential hydrolysis products or by using mass spectrometry. Adjust experimental conditions (pH, temperature, buffer) to minimize degradation.
Precipitate formation in the reaction mixture Changes in the solubility of the compound due to the formation of less soluble hydrolysis products.Analyze the precipitate to confirm its identity. Optimize the formulation by adjusting the pH or using co-solvents to maintain the solubility of all components.

Quantitative Data Summary

The rate of hydrolysis is highly dependent on the specific structure of the alkyl phosphate ester, the pH, and the temperature. The following tables provide a summary of hydrolysis rate constants for representative phosphate esters under different conditions.

Table 1: Effect of pH on the Hydrolysis Rate Constant (k) of a Generic Alkyl Phosphate Ester at 25°C

pHConditionRelative Rate of Hydrolysis
2AcidicHigh
5Mildly AcidicModerate
7NeutralLow
9Mildly AlkalineModerate
12AlkalineHigh

Note: This table illustrates the general trend. Actual rates are compound-specific.

Table 2: Temperature Dependence of Hydrolysis for a Generic Alkyl Phosphate Ester at pH 7

Temperature (°C)Half-life (t1/2)
4Longest
25Moderate
37Shorter
50Shortest

Note: The half-life is the time required for 50% of the ester to hydrolyze. This is a qualitative representation; actual values are compound-specific.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrolysis During Experiments
  • Buffer Selection:

    • Choose a buffer system that maintains the pH within the optimal stability range for your specific alkyl phosphate ester, typically between pH 6.0 and 7.5.[11][12] Phosphate buffers are often a good choice.[11][13]

    • Avoid buffers containing primary amines if your experimental setup involves reagents that can react with them.

  • Temperature Control:

    • Conduct experiments at the lowest temperature compatible with your experimental design. For sensitive compounds, perform manipulations on ice.

  • Preparation of Solutions:

    • Prepare stock solutions of the alkyl phosphate ester in an anhydrous, inert organic solvent (e.g., DMSO, DMF) if possible.

    • Prepare aqueous working solutions fresh daily using high-purity water and the selected buffer.

  • Storage:

    • Store stock solutions at -20°C or -80°C in tightly sealed containers with a desiccant to prevent moisture absorption.

    • For aqueous solutions, short-term storage at 2-8°C is recommended. Avoid repeated freeze-thaw cycles.

  • Quenching Reactions:

    • If you need to stop a reaction to analyze the ester at a specific time point, use a rapid quenching method. This can involve the addition of an ice-cold saline solution to dilute the reactants and lower the temperature, thereby slowing down the hydrolysis.[14]

Protocol 2: Monitoring Hydrolysis Using HPLC
  • Sample Preparation:

    • At designated time points, withdraw an aliquot of the reaction mixture.

    • Quench the hydrolysis by diluting the aliquot in the mobile phase (pre-chilled if necessary).

  • HPLC Analysis:

    • Inject the prepared sample onto a suitable HPLC column (e.g., C18).

    • Use a mobile phase that provides good separation between the parent alkyl phosphate ester and its expected hydrolysis products. A common mobile phase system is a gradient of acetonitrile and water with a suitable buffer.

    • Monitor the elution profile using a UV detector at a wavelength where the compounds of interest absorb.

  • Data Analysis:

    • Quantify the peak areas of the parent ester and its hydrolysis products.

    • Calculate the percentage of the ester remaining at each time point to determine the rate of hydrolysis.

Visualizations

Hydrolysis of Alkyl Phosphate Esters

General Hydrolysis Pathways of Alkyl Phosphate Esters cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis cluster_neutral Neutral Hydrolysis A_Ester Alkyl Phosphate Ester A_Protonated Protonated Ester A_Ester->A_Protonated + H⁺ A_Products Alcohol + Phosphoric Acid Derivative A_Protonated->A_Products + H₂O B_Ester Alkyl Phosphate Ester B_Intermediate Pentacoordinate Intermediate B_Ester->B_Intermediate + OH⁻ B_Products Alcohol + Phosphate B_Intermediate->B_Products N_Ester Alkyl Phosphate Ester N_Products Alcohol + Phosphoric Acid Derivative N_Ester->N_Products + H₂O (slow)

Caption: Mechanisms of alkyl phosphate ester hydrolysis.

Experimental Workflow for Preventing Hydrolysis

Workflow to Minimize Alkyl Phosphate Ester Hydrolysis start Start Experiment prep Prepare Fresh Solutions - Use anhydrous solvent for stock - Use appropriate buffer (pH 6-7.5) for aqueous solutions start->prep temp Control Temperature - Work on ice for sensitive compounds prep->temp run Perform Experiment temp->run analysis Analyze Samples - Quench reaction if necessary - Use HPLC or NMR to check for degradation run->analysis storage Store Samples Properly - Stock: -20°C to -80°C with desiccant - Aqueous: 2-8°C short-term analysis->storage end End storage->end

Caption: Experimental workflow for preventing hydrolysis.

Decision Tree for Troubleshooting Hydrolysis

Troubleshooting Alkyl Phosphate Ester Hydrolysis start Suspect Hydrolysis? (e.g., low yield, extra peaks) confirm Confirm Hydrolysis (HPLC, NMR, MS) start->confirm is_hydrolysis Hydrolysis Confirmed? confirm->is_hydrolysis no_hydrolysis Investigate Other Issues is_hydrolysis->no_hydrolysis No check_ph Check pH of Solutions is_hydrolysis->check_ph Yes is_ph_optimal Is pH 6-7.5? check_ph->is_ph_optimal adjust_ph Adjust pH with Appropriate Buffer is_ph_optimal->adjust_ph No check_temp Check Temperature is_ph_optimal->check_temp Yes retest Re-run Experiment and Analyze adjust_ph->retest is_temp_low Is Temperature Minimized? check_temp->is_temp_low lower_temp Lower Reaction/Storage Temperature is_temp_low->lower_temp No check_storage Review Storage Conditions is_temp_low->check_storage Yes lower_temp->retest is_storage_correct Properly Stored? (anhydrous, sealed, desiccated) check_storage->is_storage_correct improve_storage Improve Storage Conditions is_storage_correct->improve_storage No is_storage_correct->retest Yes improve_storage->retest

Caption: Decision tree for troubleshooting hydrolysis.

References

Optimizing reaction conditions for Butyl dihydrogen phosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Butyl Dihydrogen Phosphate Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and recommended solutions. The primary synthesis routes discussed involve the reaction of n-butanol with a phosphorylating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).

Observed Problem Potential Cause Recommended Solutions & Analytical Steps
Low Product Yield Incomplete reaction.- Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.[1] - Increase Reaction Temperature: Gradually increase the temperature. For the P₂O₅ method, a temperature range of 40-85°C is reported.[2] For the POCl₃ method, after the initial addition at low temperature, refluxing for a couple of hours might be necessary.[3] Avoid excessively high temperatures to prevent decomposition.
Inefficient removal of HCl byproduct (when using POCl₃).- Ensure Effective Neutralization: Use an efficient HCl scavenger like pyridine or triethylamine to drive the reaction forward.[1]
Loss of product during workup.- Optimize Extraction: Use brine washes to break up emulsions that may form during aqueous extractions. - Minimize Transfers: Reduce the number of transfer steps to avoid mechanical losses.[1]
Product Contaminated with Di- and Tri-butyl Phosphate Incorrect stoichiometry (excess n-butanol or insufficient hydrolysis with POCl₃ method).- Adjust Stoichiometry: To favor the formation of the mono-ester, the molar ratio of the phosphorylating agent to n-butanol should be carefully controlled. For the POCl₃ method, a 1:3 molar ratio of POCl₃ to n-butanol is a common starting point for trialkyl phosphates, so adjustments are needed for the monoalkyl phosphate.[3] - Controlled Hydrolysis: When using POCl₃, a controlled hydrolysis step with water is crucial to convert the intermediate chlorophosphates to the desired dihydrogen phosphate.[1]
Uncontrolled reaction temperature.- Maintain Low Temperature During Addition: For the POCl₃ method, the addition of the phosphorylating agent should be done at a low temperature (e.g., 0-10°C) to control the reactivity.[3]
Product Discoloration (Darkening) Oxidation during the reaction.- Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen, to prevent oxidation.[2] - Add Antioxidants: In the P₂O₅ method, the addition of phosphorous acid in small amounts at the beginning and during the reaction can prevent the product from darkening.[2]
Difficulty in Product Isolation/Purification Product is highly soluble in water.- Solvent Extraction: After quenching the reaction, perform multiple extractions with a suitable organic solvent like dichloromethane.[4] - Column Chromatography: If other purification methods fail, column chromatography can be used for purification.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two most common methods are the reaction of n-butanol with either phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The POCl₃ method often involves the use of a base like pyridine to neutralize the HCl byproduct.[1][2]

Q2: What is the role of pyridine in the POCl₃ method?

A2: Pyridine, or another suitable amine base like triethylamine, acts as an HCl scavenger. As the reaction between n-butanol and POCl₃ proceeds, hydrogen chloride (HCl) is generated as a byproduct. The base neutralizes the HCl, forming a salt (e.g., pyridinium chloride), which prevents the acid from catalyzing unwanted side reactions and helps drive the reaction to completion.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a common method for monitoring the disappearance of the starting material (n-butanol). For a more detailed analysis of the product distribution (mono-, di-, and tri-butyl phosphate), ³¹P NMR spectroscopy is highly effective.[1] The different phosphate esters will have distinct chemical shifts in the ³¹P NMR spectrum.[1]

Q4: What are the expected ³¹P NMR chemical shifts for mono-, di-, and tri-butyl phosphate?

A4: While the exact chemical shifts can vary based on the solvent and concentration, you can generally expect the following trend:

  • Tri-butyl phosphate: Will appear at the most upfield position (lowest ppm value).

  • Di-butyl hydrogen phosphate: Will be downfield from the tri-ester.

  • This compound: Will be further downfield.

  • Phosphoric acid: If present from hydrolysis of the phosphorylating agent, will be even further downfield.[1]

It is always recommended to compare the obtained spectrum with known standards for accurate identification.

Q5: What are some key safety precautions to take during the synthesis?

A5: Phosphorus oxychloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction can be exothermic, especially during the addition of POCl₃, and should be carefully controlled with cooling.[3] this compound itself is considered corrosive.[5]

Experimental Protocols

Method 1: Synthesis using Phosphorus Oxychloride (POCl₃)

This protocol is a generalized procedure and may require optimization.

Materials:

  • n-butanol (anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Deionized water

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous n-butanol and anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.[4]

  • Addition of Base: Add anhydrous pyridine dropwise to the stirred solution.[4]

  • Addition of Phosphorylating Agent: Add a solution of phosphoryl chloride in anhydrous dichloromethane dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the temperature is maintained at 0°C.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.[4]

  • Quenching: Carefully quench the reaction by the slow addition of deionized water while cooling the flask in an ice bath.[4]

  • Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[4]

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.[4]

Method 2: Synthesis using Phosphorus Pentoxide (P₂O₅)

This protocol is based on a patented procedure and may require optimization for laboratory scale.

Materials:

  • n-butanol

  • Phosphorus pentoxide (P₂O₅)

  • Polyphosphoric acid

  • Phosphorous acid

Procedure:

  • Reaction Setup: Add n-butanol to a reactor and introduce nitrogen.[2]

  • Initial Addition: While stirring, add a small amount of phosphorous acid and continue stirring until it is completely dissolved. Then, slowly add polyphosphoric acid.[2]

  • Addition of P₂O₅: Add phosphorus pentoxide in portions, controlling the temperature to not exceed 50°C.[2]

  • Second Addition and Reaction: Add another portion of phosphorous acid and maintain the reaction temperature between 40-65°C for 0.5-8 hours.[2]

  • Heating: Increase the temperature to 65-85°C and maintain for several hours.[2]

  • Cooling and Filtration: Cool the reaction mixture to below 30°C and filter to obtain the product.[2]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep Prepare anhydrous reactants and solvent setup Set up flame-dried glassware under inert atmosphere prep->setup cool Cool reaction mixture to 0°C setup->cool add_base Add base (e.g., pyridine) cool->add_base add_agent Slowly add phosphorylating agent add_base->add_agent react Stir at room temperature (2-4 hours) add_agent->react quench Quench with water react->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify product (chromatography/recrystallization) dry->purify analysis Analyze product (NMR, MS, etc.) purify->analysis

Caption: Generalized experimental workflow for phosphorylation.

stoichiometry_pathway start Phosphorylating Agent (e.g., POCl₃) mono This compound (Desired Product) start->mono + 1 eq. n-Butanol + Hydrolysis di Dibutyl Hydrogen Phosphate (Byproduct) mono->di + 1 eq. n-Butanol tri Tributyl Phosphate (Byproduct) di->tri + 1 eq. n-Butanol

Caption: Formation of mono-, di-, and tri-esters.

troubleshooting_workflow start Problem Observed low_yield Low Yield? start->low_yield impurity Impure Product? low_yield->impurity No incomplete_rxn Incomplete Reaction? (Check TLC/NMR) low_yield->incomplete_rxn Yes discoloration Discoloration? impurity->discoloration No incorrect_stoich Incorrect Stoichiometry? (Check ³¹P NMR) impurity->incorrect_stoich Yes oxidation Oxidation Occurring? discoloration->oxidation Yes end Problem Resolved discoloration->end No extend_time Extend reaction time or increase temperature incomplete_rxn->extend_time extend_time->end adjust_stoich Adjust molar ratios and hydrolysis incorrect_stoich->adjust_stoich adjust_stoich->end use_inert Use inert atmosphere and/or antioxidants oxidation->use_inert use_inert->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Common impurities in commercial Butyl dihydrogen phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the use of commercial Butyl Dihydrogen Phosphate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is commercial this compound?

Commercial this compound, also known as n-butyl acid phosphate, is typically not a single pure compound. It is most often a mixture consisting of approximately equimolar quantities of monothis compound and dibutyl hydrogen phosphate.[1][2] The presence of both components is crucial to its performance in various applications.

Q2: What are the common components and potential impurities in commercial this compound?

The primary components are monobutyl and dibutyl phosphate. Potential impurities can arise from the manufacturing process and may include unreacted starting materials or byproducts.

Data Presentation: Typical Composition of Commercial n-Butyl Acid Phosphate

ComponentTypical Concentration Range (%)Potential Source
Monothis compound45 - 52%Primary Product
Dibutyl Hydrogen Phosphate48 - 52%Co-product in Synthesis
Unreacted n-ButanolTraceStarting Material
Phosphoric Acid/Polyphosphoric AcidTraceStarting Material
Organic PyrophosphatesTraceSide-reaction Product

This data is compiled from typical product specifications and synthesis literature.[1][2][3]

Q3: How can the composition of this compound affect my experiments?

The ratio of mono- to dibutyl phosphate can influence the surfactant and acidic properties of the material. For instance, in applications like metal extraction, the presence of dibutyl phosphate can significantly affect the extraction and stripping behavior of metal ions such as uranium and zirconium.[4][5] In formulation science, variations in this ratio can lead to inconsistencies in emulsification, viscosity, and foaming.[6][7]

Q4: What are the signs of potential issues arising from my this compound source?

Common indicators of problems that may be linked to the quality or composition of your this compound include:

  • Inconsistent experimental results: Batches of experiments yielding different outcomes.

  • Formulation instability: Phase separation, changes in viscosity, or precipitation in liquid formulations.[7]

  • Reduced performance: Decreased foaming, poor cleaning efficiency, or altered surface tension.[7]

  • Analytical variability: Drifting retention times or unexpected peaks in chromatographic analyses.

Troubleshooting Guides

Issue 1: Inconsistent Surfactant Performance (Foaming, Emulsification)

If you are observing variability in the surfactant properties of your formulation, it could be due to batch-to-batch differences in the mono- to dibutyl phosphate ratio.

Troubleshooting Workflow for Surfactant Inconsistency

start Inconsistent Surfactant Performance Observed check_ratio Request Certificate of Analysis for Mono/Dibutyl Ratio start->check_ratio compare_batches Compare Ratios Across Problematic & Good Batches check_ratio->compare_batches ratio_diff Significant Difference in Ratio? compare_batches->ratio_diff contact_supplier Contact Supplier Regarding Inconsistent Composition ratio_diff->contact_supplier Yes no_diff No Significant Difference ratio_diff->no_diff No test_performance Test Performance of Different Ratios contact_supplier->test_performance adjust_formulation Adjust Formulation to Accommodate Ratio test_performance->adjust_formulation end Problem Resolved adjust_formulation->end other_factors Investigate Other Formulation Components no_diff->other_factors

Caption: A logical workflow for troubleshooting inconsistent surfactant performance.

Issue 2: Unexpected Peaks in Chromatographic Analysis

The presence of unexpected peaks in your analytical runs (e.g., HPLC, GC) could indicate the presence of impurities or the separation of the mono- and dibutyl components.

Troubleshooting Workflow for Analytical Issues

start Unexpected Peaks in Chromatography identify_peaks Attempt Peak Identification (e.g., via Mass Spectrometry) start->identify_peaks possible_impurities Are peaks identified as starting materials or byproducts? identify_peaks->possible_impurities Yes mono_dibutyl Do peaks correspond to mono- and dibutyl phosphate? identify_peaks->mono_dibutyl Yes quantify Quantify Impurities possible_impurities->quantify adjust_method Adjust Analytical Method to Resolve and Quantify Components mono_dibutyl->adjust_method assess_impact Assess Impact on Experiment quantify->assess_impact purify Consider Purification if Necessary assess_impact->purify end Analysis Characterized purify->end adjust_method->end

Caption: Troubleshooting unexpected chromatographic peaks.

Experimental Protocols

Protocol 1: General Analytical Methodologies for Purity Assessment

The quantification of this compound and its related impurities can be achieved using several analytical techniques. The choice of method depends on the available instrumentation and the required sensitivity.

Analytical Methods Workflow

cluster_hplc HPLC-UV/RI cluster_gcms GC-MS cluster_lcms LC-MS/MS hplc_prep Sample Preparation (Dilution in Mobile Phase) hplc_sep C18 Reverse-Phase Separation hplc_prep->hplc_sep hplc_det UV or Refractive Index (RI) Detection hplc_sep->hplc_det gc_prep Derivatization (e.g., Silylation) gc_sep Gas Chromatographic Separation gc_prep->gc_sep gc_ms Mass Spectrometric Detection gc_sep->gc_ms lc_prep Sample Preparation (Dilution and Filtration) lc_sep Liquid Chromatographic Separation lc_prep->lc_sep lc_msms Tandem Mass Spectrometric Detection lc_sep->lc_msms

Caption: Overview of analytical workflows for purity assessment.

High-Performance Liquid Chromatography (HPLC)

  • Principle: This method separates components based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.

  • Instrumentation:

    • HPLC system with a pump, autosampler, and column oven.

    • UV detector or a Refractive Index (RI) detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A typical mobile phase could be a mixture of acetonitrile and water with a pH modifier like phosphoric acid. For Mass Spectrometry compatibility, formic acid can be used instead.

  • Procedure:

    • Prepare a standard stock solution of a reference standard in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Dilute the commercial this compound sample in the mobile phase.

    • Inject the standards and sample onto the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards to quantify the components in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: This technique is suitable for volatile compounds. Non-volatile analytes like phosphate esters require derivatization to increase their volatility before separation by gas chromatography and detection by mass spectrometry.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

  • Procedure:

    • Derivatization: React the sample with a derivatizing agent (e.g., a silylating agent like BSTFA) to convert the acidic protons to less polar silyl groups, making the molecule more volatile.

    • Injection: Inject the derivatized sample into the GC.

    • Separation: The components are separated based on their boiling points and interaction with the GC column.

    • Detection: The mass spectrometer fragments the molecules and detects the resulting ions, providing both quantitative data and structural information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: This highly sensitive and selective method couples the separation power of liquid chromatography with the detection specificity of tandem mass spectrometry.

  • Instrumentation:

    • LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Procedure:

    • Sample Preparation: Dilute the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) and filter.

    • Separation: Inject the sample onto an LC column (e.g., C18) for separation.

    • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantifying specific analytes in complex matrices. This is often performed in negative ion mode for phosphate compounds.

References

Stability of Butyl dihydrogen phosphate at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of butyl dihydrogen phosphate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The main degradation pathway for this compound in aqueous solutions is hydrolysis. This reaction involves the cleavage of the phosphate ester bond, yielding butanol and phosphoric acid. The rate of hydrolysis is significantly influenced by pH and temperature.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly pH-dependent. Generally, it is most stable in neutral to slightly acidic conditions. Under strongly acidic (pH < 4) or alkaline (pH > 8) conditions, the rate of hydrolysis increases. In acidic environments, the hydrolysis is acid-catalyzed, while in alkaline conditions, it is base-catalyzed.

Q3: What is the effect of temperature on the stability of this compound?

A3: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. For optimal stability, it is recommended to store solutions at refrigerated temperatures (2-8 °C) and avoid prolonged exposure to elevated temperatures during experiments.

Q4: What are the recommended storage conditions for this compound and its solutions?

A4: Solid this compound should be stored in a cool, dry place, tightly sealed to prevent moisture absorption. Aqueous solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at 2-8 °C. For longer-term storage, consider adjusting the pH to a neutral range (pH 6-7) if it does not interfere with the intended application.

Q5: Are there other factors that can influence the stability of this compound?

A5: Besides pH and temperature, the presence of certain metal ions can catalyze the hydrolysis of phosphate esters. It is crucial to use high-purity water and reagents to minimize potential catalytic degradation. Additionally, microbial contamination can also lead to enzymatic degradation of the compound.

Troubleshooting Guide

Issue Possible Cause Recommendation
Unexpectedly low assay results for this compound. Degradation due to improper pH. Verify the pH of your sample and solutions. Ensure that the pH is within the optimal stability range (neutral to slightly acidic) if compatible with your experimental design.
Elevated temperature exposure. Review your experimental workflow to identify any steps where the sample might be exposed to high temperatures for extended periods. Use controlled temperature baths or work on ice when possible.
Contamination of reagents or solvents. Use high-purity water and analytical grade reagents. Consider filtering your solutions to remove any particulate matter that could have catalytic activity.
Appearance of unknown peaks in chromatograms. Formation of degradation products. The primary degradation product is butanol and phosphoric acid. Depending on your analytical method, you may observe peaks corresponding to these compounds.
Reaction with buffer components. Ensure that the chosen buffer system is inert and does not react with this compound under your experimental conditions.
Inconsistent results between experimental runs. Variability in sample handling and storage. Standardize your protocols for sample preparation, handling, and storage. Ensure consistent timing and temperature control across all experiments.
Microbial contamination. If solutions are stored for extended periods, consider sterile filtering to prevent microbial growth, which can lead to enzymatic degradation.

Stability Data

Table 1: Illustrative Half-life (t½) Data for an Aryl Phosphate Ester at Various pH and Temperatures

pHTemperature (°C)Half-life (t½)
425Days
450Hours
725Weeks to Months
750Days to Weeks
1025Hours to Days
1050Minutes to Hours

Experimental Protocols

Protocol: General Method for Evaluating the Hydrolytic Stability of this compound

This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions at different pH and temperature conditions.

1. Materials:

  • This compound
  • High-purity water (e.g., HPLC grade)
  • Buffer solutions (e.g., phosphate, acetate, borate) at desired pH values (e.g., 4, 7, 9)
  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
  • Temperature-controlled incubator or water bath
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry)
  • Volumetric flasks and pipettes
  • pH meter

2. Procedure:

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution samples Prepare Stability Samples (different pH) stock->samples incubate Incubate at Controlled Temperature samples->incubate sampling Withdraw Samples at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (Rate Constant, Half-life) hplc->data

Experimental workflow for a stability study.

Troubleshooting_Degradation start Unexpected Degradation Observed check_ph Is the pH of the solution acidic or alkaline? start->check_ph adjust_ph Adjust pH to a neutral range (6-7) check_ph->adjust_ph Yes check_temp Was the sample exposed to high temperatures? check_ph->check_temp No end Problem Resolved adjust_ph->end control_temp Implement strict temperature control check_temp->control_temp Yes check_reagents Are reagents and solvents of high purity? check_temp->check_reagents No control_temp->end use_hplc_grade Use high-purity reagents and water check_reagents->use_hplc_grade No check_reagents->end Yes use_hplc_grade->end

Troubleshooting decision tree for unexpected degradation.

Technical Support Center: Troubleshooting Low Yield in Phosphorylation Reactions with POCl₃

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the phosphorylation of alcohols and other nucleophiles using phosphorus oxychloride (POCl₃). The information is presented in a question-and-answer format to provide direct and actionable guidance for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My phosphorylation reaction is resulting in a very low yield. What are the most common causes?

A1: Low yields in POCl₃-mediated phosphorylation reactions can often be attributed to one or more of the following factors:

  • Moisture Contamination: POCl₃ reacts violently with water, leading to its decomposition and the formation of byproducts that do not phosphorylate your substrate.[1] Ensure all glassware is rigorously dried, and use anhydrous solvents and reagents.

  • Suboptimal Reaction Temperature: These reactions are often highly exothermic.[2] Poor temperature control can lead to the formation of undesired side products. The ideal temperature is substrate-dependent, but reactions are typically initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.[3]

  • Incorrect Stoichiometry: The molar ratio of the alcohol, POCl₃, and any base (like pyridine or triethylamine) is critical. An insufficient amount of POCl₃ may lead to incomplete conversion, while a large excess can promote the formation of di- and tri-alkyl phosphates or other side products.[4]

  • Side Reactions: Besides hydrolysis, other side reactions can compete with the desired phosphorylation, such as the formation of pyrophosphates or reaction with other functional groups on the substrate.[4]

  • Degradation of Starting Material or Product: The harsh acidic conditions generated during the reaction (release of HCl) or the work-up procedure can potentially degrade sensitive substrates or the desired phosphate ester product.

  • Inefficient Work-up and Purification: The polar nature of phosphate esters can make their extraction and purification challenging, potentially leading to product loss.

Q2: How does reaction temperature affect the yield, and what is the optimal temperature range?

A2: Temperature is a critical parameter in POCl₃ phosphorylations. While the optimal temperature is substrate-specific, a general approach is to start the reaction at a low temperature to control the initial exothermic reaction and then gradually warm it to drive the reaction to completion.

Substrate TypeRecommended Initial TemperatureRecommended Reaction TemperatureExpected Outcome
Primary and Secondary Alcohols0 °CRoom TemperatureGood to high yields of the mono-phosphorylated product can be achieved.
Tertiary Alcohols0 °C or lower0 °C to Room TemperatureLower temperatures are often necessary to prevent elimination side reactions (dehydration).
Nucleosides0 °C0 °C to Room TemperatureCareful temperature control is crucial to avoid degradation of the sensitive nucleoside.

Table 1: General Temperature Guidelines for POCl₃ Phosphorylation.

Q3: What is the ideal molar ratio of substrate to POCl₃ and base?

A3: The stoichiometry of the reactants plays a crucial role in maximizing the yield of the desired monophosphate ester. Using an excess of the phosphorylating agent can drive the reaction to completion but also increases the risk of side product formation.

Substrate:POCl₃:Base Molar RatioExpected Outcome
1 : 1 : 1.1A good starting point for many simple alcohols to favor mono-phosphorylation.
1 : 1.5 : 1.6A slight excess of POCl₃ and base can help drive the reaction to completion for less reactive alcohols.
1 : >2 : >2A larger excess may be required for difficult substrates but significantly increases the risk of di- and tri-phosphate formation.
3 : 1 : 3For the synthesis of trialkyl phosphates from simple alcohols, a stoichiometric amount of the alcohol to POCl₃ is used.

Table 2: General Stoichiometric Ratios for POCl₃ Phosphorylation.

Q4: I suspect side reactions are lowering my yield. What are the common byproducts and how can I minimize them?

A4: The primary side reactions in POCl₃ phosphorylations are hydrolysis and the formation of multiple phosphorylation products.

  • Hydrolysis: POCl₃ readily hydrolyzes to phosphoric acid and HCl in the presence of moisture.[1] This can be minimized by using anhydrous conditions.

  • Over-phosphorylation: The formation of di- and tri-alkyl phosphates is a common issue, especially when using a large excess of POCl₃.[4] To minimize this, use a stoichiometric amount or only a slight excess of POCl₃ and add it dropwise to the reaction mixture to avoid localized high concentrations.

  • Pyrophosphate Formation: Traces of water can also lead to the formation of pyrophosphate species, which can complicate the reaction and purification.

  • Dehydration: In the case of secondary and tertiary alcohols, POCl₃ in the presence of a base like pyridine can cause dehydration to form an alkene.[5][6] This can be minimized by using milder conditions and lower temperatures.

Q5: My reaction seems to be complete, but I'm losing my product during the work-up. What is a good procedure for quenching and purification?

A5: A careful work-up procedure is essential for isolating the phosphate product and can be a significant source of yield loss if not performed correctly.

A "reverse quench" is the recommended and safer method for neutralizing excess POCl₃. This involves slowly adding the reaction mixture to a quenching solution.

Recommended Quenching Protocol:

  • Prepare a quenching solution of either ice-cold water, a saturated aqueous solution of sodium bicarbonate, or a sodium acetate solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly and dropwise, add the cooled reaction mixture to the vigorously stirred quenching solution.

  • Monitor the temperature of the quenching mixture and maintain it below 20°C.

  • After the addition is complete, continue stirring until gas evolution (if using bicarbonate) ceases.

  • The aqueous layer can then be extracted with a suitable organic solvent to isolate the product.

For purification, column chromatography on silica gel is often employed. Due to the polarity of phosphate esters, a polar eluent system, such as a gradient of methanol in dichloromethane, may be required.

Experimental Protocols

Detailed Protocol for the Phosphorylation of a Primary Alcohol (e.g., Benzyl Alcohol)

This protocol is a general guideline and may require optimization for different substrates.

Materials:

  • Benzyl alcohol (1.0 eq)

  • Phosphorus oxychloride (1.1 eq)

  • Anhydrous pyridine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and nitrogen inlet

  • Ice bath

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere.

  • To the flask, add the benzyl alcohol and anhydrous pyridine, and dissolve them in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of POCl₃ in anhydrous DCM.

  • Add the POCl₃ solution dropwise to the stirred alcohol-pyridine mixture over 30-60 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for another hour and then let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, proceed with the quenching and work-up procedure as described in Q5.

Visualizations

Reaction Mechanism of Alcohol Phosphorylation with POCl₃

The phosphorylation of an alcohol with POCl₃ in the presence of a base like pyridine proceeds through the formation of a dichlorophosphate ester intermediate, which is a good leaving group.

phosphorylation_mechanism cluster_step1 Step 1: Activation of Alcohol cluster_step2 Step 2: Deprotonation (if base is present) cluster_step3 Step 3: Hydrolysis (during work-up) ROH R-OH POCl3 POCl₃ Intermediate R-O-P(O)Cl₂ ROH->Intermediate Nucleophilic Attack POCl3->Intermediate HCl HCl Intermediate->HCl Elimination Intermediate2 R-O-P(O)Cl₂ Phosphate R-O-PO₂Cl⁻ Intermediate2->Phosphate Base Pyridine Base->Phosphate BaseH Pyridinium ion Phosphate->BaseH Phosphate2 R-O-PO₂Cl⁻ FinalProduct R-O-PO(OH)₂ Phosphate2->FinalProduct H2O H₂O H2O->FinalProduct HCl2 HCl FinalProduct->HCl2

Mechanism of alcohol phosphorylation with POCl₃.
Experimental Workflow for a Typical Phosphorylation Reaction

This diagram illustrates the general steps involved in a phosphorylation experiment, from setup to product isolation.

experimental_workflow start Start: Prepare Anhydrous Reaction Setup reactants Add Substrate and Base to Solvent start->reactants cool Cool Reaction Mixture to 0 °C reactants->cool add_pocl3 Slowly Add POCl₃ Solution cool->add_pocl3 react Stir at 0 °C, then Warm to Room Temperature add_pocl3->react monitor Monitor Reaction by TLC react->monitor monitor->react Incomplete workup Quench Reaction (Reverse Quench) monitor->workup Reaction Complete extract Extract Product with Organic Solvent workup->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Isolated Pure Product characterize->end

General experimental workflow for phosphorylation.
Simplified MAPK Signaling Pathway

This diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a fundamental pathway in cell biology involving multiple phosphorylation events.

mapk_pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates Mek MEK (MAPKK) Raf->Mek Phosphorylates Erk ERK (MAPK) Mek->Erk Phosphorylates TranscriptionFactors Transcription Factors Erk->TranscriptionFactors Phosphorylates CellularResponse Cellular Response (e.g., Proliferation, Differentiation) TranscriptionFactors->CellularResponse Leads to

Simplified MAPK signaling pathway.

References

Technical Support Center: Optimizing Metal Extraction with Butyl Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for butyl dihydrogen phosphate in metal extraction is limited in publicly available literature. The following information is substantially based on data from structurally similar and widely studied acidic organophosphorus extractants, such as diisobutyl hydrogen phosphate (DIBP) and di-(2-ethylhexyl) phosphoric acid (D2EHPA). These guidelines and data should serve as a strong starting point for developing specific protocols for this compound.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind metal extraction using this compound?

This compound is an acidic organophosphorus extractant. It functions based on a cation exchange mechanism in a liquid-liquid (solvent) extraction process. The proton of the acidic phosphate group is exchanged for a metal cation, forming a metal-extractant complex that is soluble in an organic solvent (diluent). This allows for the transfer of the metal ion from an aqueous solution to the organic phase.[3]

Q2: How do I prepare the organic phase for my experiment?

To prepare the organic phase, dissolve a specific concentration of this compound (e.g., 5-20% v/v) in a suitable organic diluent like kerosene, n-heptane, or toluene.[2][3] Ensure the this compound is completely dissolved by thorough mixing. The concentration can be optimized based on the target metal and desired extraction efficiency.[3]

Q3: What factors primarily influence the extraction efficiency?

The key factors influencing extraction efficiency are:

  • pH of the aqueous phase: Extraction of metal ions generally increases with higher pH.[3]

  • Concentration of this compound: Higher extractant concentrations typically lead to increased extraction efficiency.[3]

  • Choice of Organic Diluent: The diluent can affect extraction kinetics and phase separation. Aliphatic diluents often result in higher extraction efficiencies compared to aromatic ones.[4][5]

  • Contact Time: Sufficient mixing time is necessary to reach equilibrium.[6]

  • Temperature and Pressure: These parameters can also affect extraction efficiency, though their impact varies depending on the system.[6]

Q4: What is "stripping" and why is it necessary?

Stripping, or back-extraction, is the process of recovering the extracted metal from the loaded organic phase. This is typically achieved by contacting the organic phase with a strong acid solution (e.g., 2 M H₂SO₄ or 2 M HCl).[3][5] This reverses the extraction process, transferring the metal ions back into a new aqueous phase, often in a more concentrated form.

Troubleshooting Guide

Q1: I am experiencing low extraction efficiency. What could be the cause and how can I improve it?

Possible Causes:

  • Incorrect pH: The pH of the aqueous phase may not be in the optimal range for the target metal.[3]

  • Insufficient Extractant Concentration: The concentration of this compound in the organic phase may be too low.[3]

  • Inadequate Mixing: The phases may not have been mixed vigorously or for a sufficient duration to reach equilibrium.[7]

  • Presence of Competing Ions: Other ions in the aqueous feed may be competing with the target metal for the extractant.[8]

Solutions:

  • Optimize pH: Adjust the pH of the aqueous feed solution to the optimal range for your target metal. This may require some preliminary experiments.

  • Increase Extractant Concentration: Prepare a new organic phase with a higher concentration of this compound.

  • Ensure Thorough Mixing: Increase the shaking time or agitation speed to ensure equilibrium is reached.

  • Pre-treatment of Aqueous Feed: If possible, remove or minimize interfering ions before extraction.

Q2: An emulsion has formed between the aqueous and organic phases, and they are not separating properly. How can I resolve this?

Possible Causes:

  • Vigorous Shaking: Excessive agitation can lead to the formation of stable emulsions, especially in the presence of surfactants or finely divided solids.[9]

  • Presence of Emulsifying Agents: Surfactant-like compounds in the sample can stabilize emulsions.[9][10]

  • High Concentration of Extractant or Metal Complexes: This can sometimes increase the viscosity of the organic phase and promote emulsion formation.

Solutions:

  • Gentle Mixing: In subsequent experiments, use gentle inversions rather than vigorous shaking to mix the phases.[10]

  • Centrifugation: This is a very effective method to break emulsions.[10]

  • Addition of Salt: Adding a small amount of a salt like sodium chloride to the aqueous phase can help to break the emulsion (salting out).[9]

  • Filtration: If suspended solids are present, filter the aqueous feed before extraction.[11]

  • Temperature Change: A slight increase or decrease in temperature can sometimes destabilize an emulsion.[12]

Q3: I am having difficulty stripping the metal from the loaded organic phase. What should I do?

Possible Causes:

  • Stripping Agent is too Weak: The acid concentration of the stripping solution may not be high enough to effectively reverse the extraction.

  • Strong Metal-Extractant Complex: Some metals form very stable complexes with organophosphorus extractants, making them difficult to strip.[8]

  • Degradation of the Extractant: Degradation products of the extractant can sometimes interfere with stripping.[13]

Solutions:

  • Increase Stripping Agent Concentration: Use a more concentrated acid solution for stripping.

  • Use a Different Stripping Agent: In some cases, a complexing agent may be more effective than a simple acid.

  • Increase Temperature: Gently heating the mixture during stripping can sometimes improve efficiency.

  • Multiple Stripping Stages: Perform sequential stripping with fresh stripping solution to improve recovery.

Quantitative Data

Note: The following data is for extractants analogous to this compound and is intended to be illustrative.

Table 1: Effect of pH on the Extraction Efficiency of Various Metals using Diisobutyl Hydrogen Phosphate (DIBP). [3]

Metal IonpH for 50% Extraction (pH₀.₅)Optimal pH Range for Extraction
Fe(III)~1.0 - 1.52.0 - 3.0
Zn(II)~2.0 - 2.53.0 - 4.0
Cu(II)~2.5 - 3.03.5 - 5.0
Co(II)~3.0 - 3.54.0 - 5.5
Ni(II)~3.5 - 4.04.5 - 6.0

Table 2: Influence of Diisobutyl Hydrogen Phosphate (DIBP) Concentration on Extraction Efficiency. [3]

DIBP Concentration (v/v %)Extraction Efficiency of a Target Metal (%)
575 - 85
1085 - 95
15> 95

Table 3: Comparative Extraction of Uranium and Thorium with Different Organophosphorus Extractants. [7]

ExtractantMetal IonExtraction Efficiency (%)
Diisobutyl Hydrogen Phosphate (DIBP)Uranium~98 (estimated)
Thorium~95 (estimated)
Tri-n-butyl phosphate (TBP)Uranium> 99
Thorium~90
Tri-n-octylphosphine oxide (TOPO)Uranium> 99
Thorium> 99

Experimental Protocols

Generalized Protocol for Metal Extraction using this compound

This protocol outlines a general procedure for the liquid-liquid extraction of metals and can be adapted for specific applications.

1. Preparation of Solutions:

  • Organic Phase: Prepare a solution of this compound of the desired concentration (e.g., 0.1 M) in a suitable organic diluent (e.g., kerosene).[7]

  • Aqueous Phase: Prepare an aqueous solution containing the metal ion(s) of interest at a known concentration. Adjust the pH to the desired value using a suitable acid (e.g., H₂SO₄) or base (e.g., NaOH).[2]

2. Extraction Procedure:

  • Combine equal volumes of the prepared aqueous and organic phases in a separatory funnel (a 1:1 phase ratio is common to start).[3]

  • Shake the funnel vigorously for a predetermined time (e.g., 5-30 minutes) to ensure the system reaches equilibrium.[2]

  • Allow the phases to separate completely. Record the time required for phase disengagement.[2]

  • Carefully separate the two phases. The aqueous phase after extraction is known as the raffinate.

3. Analysis:

  • Determine the concentration of the metal ion remaining in the raffinate using a suitable analytical technique such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[2]

4. Calculation of Extraction Efficiency and Distribution Coefficient:

  • Extraction Efficiency (%E): %E = (([M]initial_aq - [M]final_aq) / [M]initial_aq) * 100[2]

  • Distribution Coefficient (D): D = [M]org / [M]final_aq, where [M]org is the concentration of the metal in the organic phase, calculated by mass balance.[2]

5. Stripping Procedure:

  • Take the metal-loaded organic phase from the extraction step and place it in a clean separatory funnel.

  • Add a specific volume of the stripping agent (e.g., 2 M H₂SO₄). The organic to aqueous phase ratio for stripping can be varied to obtain a concentrated metal solution.[3]

  • Shake the funnel for a sufficient time (e.g., 15-30 minutes).[3]

  • Allow the phases to separate and collect the aqueous phase, which now contains the concentrated stripped metal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis & Product cluster_stripping Stripping (Optional) prep_aq Prepare Aqueous Phase (Metal Solution at desired pH) mix Combine and Mix Phases (Separatory Funnel) prep_aq->mix prep_org Prepare Organic Phase (this compound in Diluent) prep_org->mix separate Phase Separation mix->separate raffinate Aqueous Raffinate (Analyte Depleted) separate->raffinate loaded_org Loaded Organic Phase (Metal-Extractant Complex) separate->loaded_org strip_mix Mix Loaded Organic with Stripping Agent loaded_org->strip_mix strip_separate Phase Separation strip_mix->strip_separate product Concentrated Metal Solution strip_separate->product regenerated_org Regenerated Organic Phase strip_separate->regenerated_org

Caption: Experimental workflow for metal extraction and stripping.

cation_exchange Simplified Cation Exchange Mechanism (Mⁿ⁺ = Metal Ion, H-BDP = this compound) metal_ion Mⁿ⁺ complex M(BDP)n metal_ion->complex Extraction extractant n(H-BDP) extractant->complex proton n H⁺ complex->proton Release

Caption: Cation exchange mechanism in metal extraction.

References

Side reactions to consider when using Butyl dihydrogen phosphate as a catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Butyl Dihydrogen Phosphate as a catalyst. The information is designed to help anticipate and address common side reactions and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications as a catalyst?

This compound is an organophosphate compound that functions as an acidic catalyst. It is commonly employed in organic synthesis, particularly for esterification reactions.[1][2] It also finds use as a surfactant and antifoaming agent.[2][3]

Q2: What are the main advantages of using this compound over other acid catalysts like sulfuric acid?

Phosphoric acid-based catalysts like this compound are generally considered safer and produce cleaner reactions compared to strong oxidizing acids such as sulfuric acid.[1] They are less prone to causing charring or extensive side reactions like oxidation of the starting materials.[1]

Q3: What are the most common side reactions to expect when using this compound as a catalyst in reactions involving alcohols?

The primary side reactions are the dehydration of the alcohol to form an alkene and the condensation of two alcohol molecules to form an ether.[1][4][5][6] The extent of these side reactions is highly dependent on the reaction temperature and the structure of the alcohol used.[7]

Q4: How does the structure of the alcohol affect the likelihood of side reactions?

Tertiary alcohols are more prone to dehydration to form alkenes, even under mild conditions.[6][7] Secondary alcohols have a higher tendency to form ethers as a side product compared to primary alcohols.[4]

Q5: Can this compound decompose under reaction conditions?

While specific data for this compound is limited, analogous compounds like diisobutyl hydrogen phosphate can undergo thermal decomposition. This process typically involves the elimination of an alkene (in this case, butene) to yield phosphoric acid, which can then condense at higher temperatures to form pyrophosphates and polyphosphoric acids.[4] It is also plausible that the catalyst could undergo hydrolysis in the presence of water, a byproduct of esterification.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Ester Equilibrium not shifted towards products: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction backward.[6][9][10]- Use a Dean-Stark apparatus or a drying agent to remove water as it forms. - Use one of the reactants (typically the less expensive one) in large excess to shift the equilibrium.[6][10]
Inefficient catalysis: The catalyst amount may be insufficient, or the reaction time may be too short.- Increase the catalyst loading incrementally. - Extend the reaction time and monitor the progress using techniques like TLC or GC.
Steric hindrance: Bulky groups on the carboxylic acid or alcohol can slow down the reaction.[6]- Increase the reaction temperature to provide more energy for the molecules to react. - Consider using a less sterically hindered starting material if possible.
Formation of Alkene Byproduct Dehydration of the alcohol: This is favored at higher temperatures, especially with secondary and tertiary alcohols.[1][7][11]- Lower the reaction temperature. The required temperature for dehydration is typically higher than for esterification.[7] - For tertiary alcohols, consider alternative esterification methods that do not require strong acid catalysis.
Formation of Ether Byproduct Self-condensation of the alcohol: This is more significant with secondary alcohols and at elevated temperatures.[4][12]- Reduce the reaction temperature. - Use a less acidic catalyst or a lower concentration of this compound. Phosphoric acid catalysts are noted to produce fewer ether byproducts than sulfuric acid.[4]
Reaction Mixture Darkens or Chars Decomposition of starting materials or products: Although less common with phosphoric acid-based catalysts compared to sulfuric acid, some degradation can occur at very high temperatures.[1]- Lower the reaction temperature. - Ensure the starting materials are pure and free of easily oxidizable impurities.
Difficulty in Catalyst Removal Homogeneous nature of the catalyst: this compound is soluble in many reaction mixtures.- Perform an aqueous workup with a basic solution (e.g., sodium bicarbonate) to neutralize and extract the acidic catalyst. - Consider using a solid-supported acid catalyst for easier separation.[5]

Key Side Reaction Pathways

The following diagram illustrates the main reaction pathway for esterification and the competing side reactions of dehydration and ether formation when using an acid catalyst like this compound.

Side_Reactions Reactants Carboxylic Acid + Alcohol Protonated_Alcohol Protonated Alcohol Reactants->Protonated_Alcohol Catalyst Protonation Protonated_Acid Protonated Carboxylic Acid Reactants->Protonated_Acid Catalyst Protonation Alkene Alkene + Water Protonated_Alcohol->Alkene Dehydration (High Temp) Ether Ether + Water Protonated_Alcohol->Ether SN2 Attack by another Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack by Alcohol Ester Desired Ester + Water Tetrahedral_Intermediate->Ester Water Elimination Catalyst H⁺ (from Butyl dihydrogen phosphate)

Caption: Competing reaction pathways in acid-catalyzed esterification.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during reactions catalyzed by this compound.

Troubleshooting_Workflow Start Start Experiment Monitor Monitor Reaction (TLC, GC, etc.) Start->Monitor Low_Conversion Low Conversion? Monitor->Low_Conversion Check_Equilibrium Action: Shift Equilibrium - Remove Water - Increase Reactant Excess Low_Conversion->Check_Equilibrium Yes Side_Products Side Products Observed? Low_Conversion->Side_Products No Check_Equilibrium->Monitor Increase_Time_Temp Action: Increase Reaction Time or Temperature Identify_Side_Product Identify Byproduct (Alkene or Ether?) Side_Products->Identify_Side_Product Yes Workup Proceed to Workup and Purification Side_Products->Workup No Reduce_Temp Action: Lower Reaction Temperature Identify_Side_Product->Reduce_Temp Alkene or Ether Reduce_Temp->Monitor End End Workup->End

Caption: A logical workflow for troubleshooting common experimental issues.

Experimental Protocols

Generalized Protocol for Esterification using this compound

This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol. Researchers should optimize the conditions for their specific substrates.

Materials:

  • Carboxylic acid

  • Alcohol (can be used as the limiting reagent or as the solvent)

  • This compound (catalyst, typically 1-5 mol%)

  • An appropriate solvent (e.g., toluene, if the alcohol is not used in excess)

  • Dean-Stark apparatus (optional, for water removal)

  • Sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add the carboxylic acid, the alcohol, and the solvent (if necessary).

  • Add this compound (1-5 mol%) to the reaction mixture.

  • Heat the mixture to reflux. The optimal temperature will depend on the boiling point of the alcohol and/or solvent. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or NMR).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize and remove the acidic catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by distillation or column chromatography as required.

References

Technical Support Center: Purification of Crude Butyl Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude Butyl dihydrogen phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-purity this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in crude this compound are typically related to its synthesis, which often involves the reaction of n-butanol with a phosphorylating agent. Common impurities include:

  • Unreacted Starting Materials: Residual n-butanol.

  • Reaction Byproducts: Dibutyl phosphate and tributyl phosphate are common byproducts formed from the over-esterification of phosphoric acid.[1]

  • Inorganic Acids: Depending on the synthetic route, residual acids such as orthophosphoric acid or pyrophosphoric acid may be present.[2]

  • Water: this compound is hygroscopic and can absorb moisture, which can also lead to hydrolysis.[3]

Q2: How does the purity of this compound affect its performance?

A2: High purity is crucial for the consistent performance of this compound in its applications as an anionic surfactant. Impurities can lead to undesirable side reactions, reduced efficacy, and potential product failures in formulations.[4]

Q3: What analytical methods are recommended for assessing the purity of this compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • ³¹P NMR Spectroscopy: This is a powerful tool for identifying and quantifying phosphorus-containing impurities, as each species (monobutyl, dibutyl, and tributyl phosphate) will have a distinct chemical shift.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate and quantify this compound from its less polar byproducts. A mobile phase of acetonitrile and water with a phosphoric or formic acid modifier is often effective.[5][6]

  • Gas Chromatography (GC): GC can be used to detect volatile impurities like residual n-butanol.

Q4: What are the stability considerations for this compound during purification?

A4: this compound is susceptible to hydrolysis, especially under strongly acidic or basic conditions and at elevated temperatures.[3] It is important to avoid prolonged exposure to harsh pH conditions and high heat. The presence of water can facilitate this degradation, so using dry solvents and proper storage are important.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of crude this compound.

Recrystallization Troubleshooting
Issue Potential Cause Recommended Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the compound is precipitating too quickly from a supersaturated solution.Try using a lower boiling point solvent or a solvent mixture. Ensure a slow cooling rate to allow for proper crystal lattice formation. Scratching the inside of the flask can help initiate crystallization.
No Crystals Form The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent. If that fails, add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists, then heat to redissolve and cool slowly.[8]
Poor Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.
Colored Impurities in Crystals The impurities are co-crystallizing with the product.Consider a pre-purification step like a charcoal treatment. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and filter hot to remove the charcoal and adsorbed impurities before proceeding with recrystallization.
Solvent Extraction Troubleshooting
Issue Potential Cause Recommended Solution
Emulsion Formation Vigorous shaking of the separatory funnel, or the presence of surfactant-like impurities.Instead of shaking, gently invert the separatory funnel multiple times. To break an existing emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the funnel to stand undisturbed for a longer period. Centrifugation can also be effective if the volume is manageable.
Poor Phase Separation The densities of the organic and aqueous layers are too similar.Add a solvent with a significantly different density to the organic phase (e.g., a denser solvent like dichloromethane if using a less dense one, or vice versa). Adding brine can also increase the density of the aqueous phase.
Product Loss to Aqueous Layer The pH of the aqueous layer is not optimal for keeping the this compound in its desired form (ionic or neutral).When extracting the deprotonated (anionic) form into an aqueous base, ensure the pH is sufficiently high (e.g., >9). When re-acidifying to recover the neutral product, ensure the pH is sufficiently low (e.g., <2).
Column Chromatography Troubleshooting
Issue Potential Cause Recommended Solution
Poor Separation The mobile phase polarity is not optimized.Use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system. For a polar compound like this compound, a more polar mobile phase like ethyl acetate/methanol or dichloromethane/methanol may be required.[9]
Compound Stuck on Column The compound is too polar for the chosen mobile phase and is strongly adsorbing to the silica gel.Increase the polarity of the mobile phase. A gradient elution, starting with a lower polarity and gradually increasing, can be effective. Adding a small amount of acetic or formic acid to the mobile phase can help elute acidic compounds.
Tailing Peaks Strong interaction between the acidic phosphate group and the silica gel.Add a small percentage of a competitive acid like acetic acid to the mobile phase to reduce interactions with the silica.
Cracked Column Bed Improper packing or running the column dry.Ensure the column is packed uniformly without any air bubbles. Never let the solvent level drop below the top of the silica gel.

Data Presentation

The following table provides a qualitative comparison of the expected outcomes for different purification methods for crude this compound. Actual yields and purity will vary based on the initial purity of the crude material and the specific experimental conditions.

Purification Method Expected Purity Expected Yield Throughput Key Advantages Key Disadvantages
Recrystallization Good to ExcellentModerate to HighLow to ModerateCan provide very high purity in a single step.Finding a suitable solvent can be challenging; risk of oiling out.
Acid-Base Extraction ModerateHighHighGood for removing neutral and basic impurities; high capacity.May not effectively remove similar acidic impurities like dibutyl phosphate. Emulsion formation can be an issue.
Flash Column Chromatography ExcellentModerateLowHighly effective for separating closely related compounds.Can be time-consuming and requires larger volumes of solvent.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for removing neutral impurities (e.g., tributyl phosphate, residual n-butanol) and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and add a 1 M solution of a weak base, such as sodium bicarbonate.

  • Extraction: Gently invert the funnel multiple times, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate.[10]

  • Separation: Drain the lower aqueous layer containing the sodium salt of this compound.

  • Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution twice more to ensure complete transfer of the acidic product.

  • Wash: Wash the combined aqueous extracts with fresh diethyl ether to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add 1 M HCl with stirring until the pH is approximately 1-2 (confirm with pH paper). This compound should precipitate out or form an oil.

  • Final Extraction: Extract the acidified aqueous solution three times with fresh diethyl ether or ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for achieving high purity by separating this compound from structurally similar impurities like dibutyl phosphate.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a stronger solvent like methanol.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent like hexane.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Elute the column with a solvent gradient of increasing polarity. A good starting point could be a gradient of ethyl acetate in hexanes, followed by a gradient of methanol in dichloromethane for more polar compounds.[9]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_extraction Acid-Base Extraction Workflow crude Crude this compound in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) & Separate Layers crude->add_base aq_layer Aqueous Layer (this compound Salt) add_base->aq_layer Product org_layer1 Organic Layer (Neutral/Basic Impurities) add_base->org_layer1 Impurities acidify Acidify Aqueous Layer (e.g., with HCl) aq_layer->acidify extract_again Extract with Fresh Organic Solvent acidify->extract_again final_org_layer Organic Layer (Pure this compound) extract_again->final_org_layer Product final_aq_layer Aqueous Layer (Salts) extract_again->final_aq_layer Waste dry_evap Dry and Evaporate Solvent final_org_layer->dry_evap pure_product Purified this compound dry_evap->pure_product

Caption: Workflow for purification via acid-base extraction.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_extraction Extraction Issues cluster_solutions Potential Solutions start Purification Issue Encountered oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals emulsion Emulsion Formed? start->emulsion solution_oil Use lower boiling solvent Slow cooling oiling_out->solution_oil solution_crystals Concentrate solution Add anti-solvent no_crystals->solution_crystals solution_emulsion Gentle inversion Add brine emulsion->solution_emulsion

Caption: Troubleshooting logic for common purification problems.

References

Managing the corrosivity of Butyl acid phosphate in laboratory equipment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the corrosive effects of butyl acid phosphate on laboratory equipment.

Troubleshooting Guide

Issue: Visible Corrosion or Degradation of Laboratory Equipment

If you observe signs of corrosion, such as discoloration, pitting, or material degradation on your laboratory equipment after exposure to butyl acid phosphate, consult the following table and troubleshooting steps.

Symptom Possible Cause Recommended Action
Metal Surfaces (e.g., Stainless Steel, Aluminum): Discoloration, rust-like appearance, pitting, or etching.Chemical reaction between the acidic phosphate and the metal.1. Immediately cease use of the equipment with butyl acid phosphate. 2. Neutralize and clean the affected surface according to safety protocols. 3. Refer to the Material Compatibility Table below and consider using equipment made from a more resistant material. 4. For future applications, conduct a material compatibility test as outlined in the Experimental Protocols section.
Plastic Components (e.g., Tubing, Containers): Swelling, discoloration, cracking, or becoming brittle.Chemical absorption, swelling, or degradation of the polymer matrix.1. Stop the experiment and safely transfer the butyl acid phosphate to a compatible container (e.g., borosilicate glass). 2. Dispose of the damaged plastic component according to your institution's hazardous waste guidelines. 3. Consult the Material Compatibility Table and select a more resistant polymer. 4. Perform a compatibility test before using new plastic materials.
Elastomers (e.g., Seals, Gaskets): Swelling, softening, hardening, or loss of sealing properties.Chemical attack on the elastomer, leading to a loss of physical properties.1. Depressurize the system safely and discontinue the experiment. 2. Replace the compromised seal or gasket with a new one made of a more resistant material. 3. Refer to the Material Compatibility Table for suitable alternatives. 4. It is crucial to test elastomer compatibility under your specific experimental conditions (temperature, pressure).
Glassware (e.g., Beakers, Reactors): Hazing, etching, or clouding of the glass surface.[1]While generally resistant, prolonged exposure to certain phosphate solutions, especially at elevated temperatures, can affect borosilicate glass.1. If hazing is observed, transfer the contents to a new, clean glass vessel. 2. The affected glassware may still be usable for non-critical applications, but its structural integrity could be compromised for high-pressure or high-temperature work. 3. For critical processes, use new, unetched borosilicate glassware.

Material Compatibility Summary

The following table provides a general guideline for the compatibility of common laboratory materials with butyl acid phosphate. It is crucial to note that these are general recommendations, and compatibility can be affected by factors such as temperature, concentration, and the presence of other chemicals. [2][3] We strongly advise performing compatibility testing under your specific experimental conditions using the protocols provided below.

Material Category Material Compatibility Rating Notes
Metals Stainless Steel 316/316LGoodGenerally more resistant than 304 stainless steel. Pitting may still occur over time, especially at higher temperatures.
Stainless Steel 304FairProne to pitting and crevice corrosion with acidic phosphate solutions.
AluminumPoor - Not RecommendedRapidly corrodes in the presence of acidic phosphates.
BrassPoor - Not RecommendedSusceptible to corrosion and dezincification.
Polymers Polytetrafluoroethylene (PTFE)ExcellentHighly resistant to a wide range of chemicals, including butyl acid phosphate.[4][5]
Perfluoroalkoxy (PFA)ExcellentSimilar chemical resistance to PTFE with better clarity.
Polyetheretherketone (PEEK)GoodGood chemical resistance, but testing is recommended for long-term exposure at elevated temperatures.
Polypropylene (PP)FairMay show signs of swelling or degradation with prolonged contact.
Polyvinyl Chloride (PVC)Poor - Not RecommendedAttacked by many organic phosphates and solvents.[6]
Elastomers Viton® (FKM)GoodGenerally good resistance, but testing is advised, especially for dynamic seals.
Kalrez® (FFKM)ExcellentExcellent chemical resistance across a broad range of chemicals and temperatures.
Ethylene Propylene Diene Monomer (EPDM)Fair to PoorMay swell or degrade; compatibility is highly dependent on the specific formulation.
Glass Borosilicate Glass 3.3ExcellentHighly resistant to most acids, including butyl acid phosphate, at ambient temperatures.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of corrosion to look for on my equipment when using butyl acid phosphate?

A1: For metals, look for any loss of luster, discoloration (such as darkening or a rainbow sheen), the appearance of rust-like deposits, or any visible pitting on the surface. For plastics and elastomers, initial signs include swelling, softening, discoloration, or the material becoming brittle and prone to cracking. On glassware, you might observe a "hazy" or frosted appearance on the surface that cannot be removed by cleaning.[1]

Q2: How should I safely handle and store butyl acid phosphate to minimize equipment corrosion?

A2: Butyl acid phosphate should be stored in its original container or in a container known to be compatible, such as borosilicate glass or PTFE, in a cool, dry, and well-ventilated area.[9] Avoid storing it in metal containers.[9] When handling, always use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), splash goggles, and a lab coat.[10] Ensure that any dispensing equipment, such as pumps or tubing, is made of compatible materials.

Q3: What is the proper procedure for cleaning equipment after use with butyl acid phosphate?

A3: First, ensure you are wearing appropriate PPE. Remove the bulk of the butyl acid phosphate and transfer it to a designated waste container. The equipment should then be triple-rinsed with a suitable solvent (check the Safety Data Sheet for recommendations, often an alcohol or acetone) in a fume hood. Finally, wash with a laboratory detergent and rinse thoroughly with deionized water. Ensure all cleaning waste is disposed of according to your institution's hazardous waste protocols.

Q4: How do I dispose of waste butyl acid phosphate and contaminated materials?

A4: Butyl acid phosphate should be disposed of as hazardous waste. Do not pour it down the drain.[9] Collect waste butyl acid phosphate in a clearly labeled, compatible container. Any materials, such as pipette tips, gloves, or paper towels, that are contaminated with butyl acid phosphate should also be collected in a designated hazardous waste container. Follow all local and institutional regulations for hazardous waste disposal.

Experimental Protocols

Protocol 1: Assessing Metal Compatibility (Based on ASTM G31) [11][12][13]

This protocol provides a method for determining the corrosion rate of metals when immersed in butyl acid phosphate.

1. Specimen Preparation:

  • Obtain metal coupons of the alloy to be tested (e.g., Stainless Steel 304, 316, Aluminum).
  • Measure the surface area of each coupon.
  • Clean the coupons by degreasing with a non-corrosive solvent (e.g., acetone), followed by chemical cleaning appropriate for the metal (e.g., pickling in a suitable acid), and finally rinsing with deionized water and drying.
  • Weigh each coupon to the nearest 0.1 mg.

2. Test Procedure:

  • Place a sufficient volume of butyl acid phosphate in a borosilicate glass container to fully immerse the metal coupon.
  • Suspend the coupon in the liquid using a non-metallic holder (e.g., PTFE string). Do not allow the coupon to rest on the bottom of the container.
  • Conduct the test at the intended experimental temperature for a predetermined duration (e.g., 24, 48, or 168 hours).
  • After the exposure time, carefully remove the coupon from the solution.

3. Post-Test Evaluation:

  • Clean the coupon to remove any corrosion products using a method that does not remove a significant amount of the base metal.
  • Rinse with deionized water and dry thoroughly.
  • Weigh the cleaned coupon to the nearest 0.1 mg.
  • Calculate the mass loss and the corrosion rate in millimeters per year (mm/y) or mils per year (mpy).

Protocol 2: Assessing Polymer and Elastomer Compatibility (Based on ASTM D543) [14][15]

This protocol evaluates the effect of butyl acid phosphate on the physical properties of polymers and elastomers.

1. Specimen Preparation:

  • Use standard test specimens of the material to be tested (e.g., tensile bars, disks).
  • Measure the initial weight, dimensions (length, width, thickness), and hardness (for elastomers) of each specimen.

2. Test Procedure:

  • Completely immerse the specimens in butyl acid phosphate in a sealed, compatible container (e.g., glass with a PTFE-lined cap).
  • Store the container at the desired test temperature for a specified period (e.g., 7 days).

3. Post-Test Evaluation:

  • After the immersion period, remove the specimens, and gently blot them dry.
  • Immediately re-weigh the specimens and measure their dimensions and hardness.
  • Visually inspect for any changes, such as discoloration, swelling, cracking, or crazing.
  • Calculate the percentage change in weight, dimensions, and hardness.
  • Optionally, conduct mechanical testing (e.g., tensile strength) on the exposed specimens and compare the results to unexposed control specimens.

Visualizations

MaterialCompatibilityWorkflow start Identify Material for Use with Butyl Acid Phosphate consult_table Consult Material Compatibility Table start->consult_table is_compatible Is Material Rated 'Good' or 'Excellent'? consult_table->is_compatible perform_test Perform Compatibility Test (ASTM G31 or D543) is_compatible->perform_test Yes select_alternative Select Alternative Material is_compatible->select_alternative No analyze_results Analyze Test Results: - Corrosion Rate - Change in Properties perform_test->analyze_results pass_test Do Results Meet Acceptance Criteria? analyze_results->pass_test use_material Proceed with Material in Experiment pass_test->use_material Yes pass_test->select_alternative No select_alternative->consult_table CorrosionTroubleshooting start Visible Corrosion/Degradation Observed on Equipment identify_material Identify Affected Material (Metal, Plastic, Elastomer, Glass) start->identify_material is_metal Metal? identify_material->is_metal is_plastic Plastic/Elastomer? is_metal->is_plastic No metal_action Action: - Stop Use & Clean - Check Compatibility Table - Perform ASTM G31 Test - Select Resistant Metal is_metal->metal_action Yes is_glass Glass? is_plastic->is_glass No plastic_action Action: - Stop Use & Dispose - Check Compatibility Table - Perform ASTM D543 Test - Select Resistant Polymer is_plastic->plastic_action Yes glass_action Action: - Assess Damage (Hazing) - Use New Glass for  Critical Applications is_glass->glass_action Yes end_process Implement Corrective Action & Document Findings metal_action->end_process plastic_action->end_process glass_action->end_process

References

Validation & Comparative

A Comparative Guide: GC-MS versus LC-MS/MS for the Analysis of Organophosphate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of organophosphate (OP) compounds is critical across various scientific disciplines, from environmental monitoring and food safety to clinical toxicology and drug development. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are two of the most powerful and widely employed analytical techniques for this purpose. The selection of the optimal method depends on the specific organophosphate, the sample matrix, and the analytical objectives. This guide provides an objective comparison of GC-MS and LC-MS/MS, supported by experimental data, to aid in making informed methodological decisions.

Quantitative Performance Comparison

The performance of GC-MS and LC-MS/MS for the analysis of organophosphate compounds is summarized below. It is important to note that the presented data is a composite from various studies, and direct comparisons should be made with consideration of the different sample matrices and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
ParameterTypical ValueNotes
Linearity (R²)> 0.99[1]Good linearity is generally achievable over a defined concentration range.
Limit of Detection (LOD)0.01 - 7.6 ng/mL[2][3]Can vary significantly depending on the sample matrix, instrumentation, and specific compound. For some OPs, LODs can be in the low ng/g range.[4]
Limit of Quantification (LOQ)0.05 - 9.00 ng/mL[2]Typically 3-10 times the LOD. An inter-laboratory comparison found the LOQ for a typical GC-MS method to be 100 times higher than an LC-MS/MS method for certain OPs.[5]
Accuracy (% Recovery)70 - 120%[2][4]Can be influenced by matrix effects and the efficiency of sample preparation.[1]
Precision (%RSD)< 15%[1]Generally good precision is achievable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data
ParameterTypical ValueNotes
Linearity (R²)> 0.99[1][4]Excellent linearity is consistently reported across a wide dynamic range.[4]
Limit of Detection (LOD)0.015 - 1.33 ng/g[4]Generally lower than GC-MS for many organophosphate esters, offering higher sensitivity.[4][6] For some OPs, LODs can range from 0.15–1.1 ng/sample.[5]
Limit of Quantification (LOQ)0.05 - 5 ng/g[4]Allows for the quantification of trace levels of contaminants.[4]
Accuracy (% Recovery)80 - 115%[4]Often demonstrates better recovery and less susceptibility to certain matrix effects compared to GC-MS.[4] Recoveries can range from 71-113% depending on the matrix.[5]
Precision (%RSD)< 10%[4]High precision is a hallmark of well-developed LC-MS/MS methods.[4]

Experimental Workflows

The analytical workflows for both GC-MS and LC-MS/MS involve sample preparation, chromatographic separation, and mass spectrometric detection. However, the specific steps and considerations within each stage differ significantly.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Derivatization Derivatization (if required) Cleanup->Derivatization Concentration Solvent Evaporation & Reconstitution Derivatization->Concentration Injection GC Injection (Split/Splitless) Concentration->Injection Separation Gas Chromatography Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS Detection) Ionization->Detection Data Data Analysis Detection->Data

Figure 1. Experimental workflow for organophosphate analysis using GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Collection Extraction QuEChERS, LLE or Solid-Phase Extraction Sample->Extraction Cleanup dSPE or SPE Cleanup Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Injection LC Injection Concentration->Injection Separation Liquid Chromatography Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS Detection) Ionization->Detection Data Data Analysis Detection->Data

Figure 2. Experimental workflow for organophosphate analysis using LC-MS/MS.

Detailed Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of analytical methods. The following sections outline typical methodologies for the analysis of organophosphates using GC-MS and LC-MS/MS.

GC-MS Protocol
  • Sample Preparation:

    • Extraction: A common technique for solid samples is extraction with an organic solvent like acetonitrile or ethyl acetate. For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often employed.[7] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also widely used for various matrices.

    • Cleanup: The crude extract is often subjected to a cleanup step using SPE to remove interfering matrix components.[7]

    • Derivatization: Some polar or thermally labile organophosphates may require derivatization to increase their volatility and thermal stability for GC analysis.[8] This step can be time-consuming and introduce variability.[8]

    • Reconstitution: The cleaned extract is typically evaporated to dryness and reconstituted in a solvent suitable for GC injection, such as ethyl acetate or acetonitrile.[9]

  • GC-MS Analysis:

    • Injection: Splitless injection is commonly used for trace analysis.[1] The injector temperature is typically set between 150°C and 300°C.[9]

    • Carrier Gas: Helium is the most commonly used carrier gas.[1][7]

    • Chromatographic Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is often used.

    • Oven Temperature Program: A temperature gradient is employed to separate the analytes. For example, an initial temperature of 80°C held for 2 minutes, then ramped to 300°C.[1]

    • Mass Spectrometry: Electron ionization (EI) is the most common ionization technique. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for targeted analysis to enhance sensitivity and selectivity.

LC-MS/MS Protocol
  • Sample Preparation:

    • Extraction: Similar to GC-MS, LLE, SPE, or QuEChERS methods are used for extraction. The choice of solvent and method depends on the sample matrix and the specific organophosphates of interest.

    • Cleanup: Dispersive SPE (dSPE) is often used as a cleanup step in the QuEChERS protocol.

    • Reconstitution: The final extract is evaporated and reconstituted in a solvent compatible with the LC mobile phase, often a mixture of water and an organic solvent like methanol or acetonitrile.[9]

  • LC-MS/MS Analysis:

    • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate is typical.

    • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of organophosphates.

    • Ionization: Electrospray ionization (ESI) is the most frequently used ionization source, and it can be operated in either positive or negative ion mode depending on the target analytes.

    • Mass Spectrometry: Tandem mass spectrometry (MS/MS) is employed for detection, typically in the multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[5]

Strengths and Weaknesses

GC-MS LC-MS/MS
Strengths - Robust and widely available instrumentation.[1] - Excellent for volatile and semi-volatile compounds.[10] - Good separation of isomers.[1] - Extensive spectral libraries available for compound identification.- Superior sensitivity and selectivity for a wide range of compounds.[1][5] - Applicable to non-volatile and thermally labile compounds without derivatization.[1][8] - Reduced need for derivatization simplifies sample preparation.[8]
Weaknesses - Requires analytes to be thermally stable and volatile.[1] - Derivatization may be necessary, adding complexity and potential for analyte loss.[8] - Can be less sensitive for some organophosphates compared to LC-MS/MS.[1][11] - Susceptible to matrix-induced signal enhancement.[12][13]- Potential for ion suppression or enhancement due to matrix effects.[1][14] - More complex instrumentation and potentially higher operational costs.[1] - Fewer extensive spectral libraries compared to GC-MS EI.

Concluding Remarks

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of organophosphate compounds.

GC-MS is a robust and reliable technique, particularly for volatile and semi-volatile organophosphates. Its extensive spectral libraries are a significant advantage for compound identification. However, the requirement for thermal stability and potential need for derivatization can be limitations.

LC-MS/MS offers superior sensitivity and selectivity for a broader range of organophosphates, including non-volatile and thermally labile compounds, without the need for derivatization.[1][8] While matrix effects can be a challenge, they can be managed with appropriate sample preparation and calibration strategies. For trace-level quantification and the analysis of a diverse set of organophosphates, LC-MS/MS is often the method of choice.[15]

The ultimate decision between GC-MS and LC-MS/MS should be based on a careful evaluation of the specific analytical requirements, including the properties of the target organophosphates, the complexity of the sample matrix, the required sensitivity, and the available instrumentation and expertise.

References

Validating the Purity of Butyl Dihydrogen Phosphate: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. Butyl dihydrogen phosphate (CAS 1623-15-0), an anionic surfactant valued for its stability in alkaline conditions, is no exception.[1][2] Impurities can lead to inconsistent performance, undesirable side reactions, and potential product failure.[2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and other analytical techniques for validating the purity of this compound, complete with experimental data and detailed protocols.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely accessible technique for quantifying impurities in bulk drug substances and formulations.[3] Since this compound lacks a strong UV chromophore, indirect UV detection is often employed. This method involves adding a UV-absorbing salt and an ion-pairing agent to the mobile phase. The analyte appears as a negative peak against a high-background absorbance, allowing for effective quantification.[4][5][6]

Alternative Analytical Methods for Purity Assessment

While HPLC-UV is a reliable method, other techniques offer distinct advantages depending on the specific analytical need, such as higher sensitivity or structural elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high sensitivity and specificity, making it ideal for trace-level detection and confirmation of impurities.[3] A key consideration for organophosphates like this compound is their low volatility. Therefore, a derivatization step is typically required to convert the analyte into a more volatile form suitable for GC analysis.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offering excellent sensitivity and selectivity, LC-MS/MS can directly analyze this compound without derivatization. It is particularly well-suited for quantifying trace levels in complex sample matrices.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and ³¹P) is a powerful tool for the unambiguous structural identification and elucidation of the main component and any impurities.[7] Quantitative NMR (qNMR) can also be used for highly accurate purity determination without the need for a specific reference standard for each impurity.

  • Potentiometric Titration: This classical analytical technique can be used to determine the relative content of monoester (this compound), diester (dibutyl hydrogen phosphate), and free phosphoric acid. The method relies on titrating the acidic protons of each species to different pH endpoints.[8][9]

Performance Comparison of Analytical Methods

The selection of an analytical method is often guided by its performance characteristics. While specific validated data for this compound is not extensively published, the following table summarizes typical performance data for the analysis of closely related dialkyl phosphates.[4]

Parameter HPLC-UV (Indirect) GC-MS (with Derivatization) LC-MS/MS NMR Titration
Principle Chromatographic Separation, Indirect UV DetectionSeparation of Volatile Derivatives, Mass DetectionChromatographic Separation, Mass DetectionNuclear Magnetic ResonanceAcid-Base Neutralization
Primary Application Quantification in bulk substances & formulationsTrace impurity detection & identificationTrace quantification in complex matricesStructural elucidation, Absolute quantification (qNMR)Assay of acidic components (monoester, diester, acid)
Limit of Detection (LOD) Low µg/mL[4][6]Low ng/mL[4]High pg/mL to Low ng/mL[4]% level% level
Limit of Quantification (LOQ) Mid µg/mL[4][6]Mid ng/mL[4]Low ng/mL[4]% level% level
Linearity (R²) > 0.98[4]> 0.99[4]> 0.99[4]ExcellentNot Applicable
Typical Recovery (%) 80-120[4]85-115[4]90-110[4]~100~100
Derivatization Required? NoYesNoNoNo

Note: The performance characteristics listed are general estimates based on analogous compounds. Actual performance may vary depending on the specific instrumentation, sample matrix, and method optimization.[4]

Experimental Protocols

Detailed methodologies are crucial for successful method implementation and validation.

HPLC with Indirect UV Detection

This protocol is adapted from validated methods for similar phosphate compounds.[4][5][6]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard and sample in the mobile phase to achieve a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a UV detector (e.g., Shimadzu LC-20AT or equivalent).[4]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

    • Mobile Phase: A buffered solution of acetonitrile/water (e.g., 5:95 v/v) containing a UV-absorbing salt (e.g., 1 mM potassium hydrogen phthalate) and an ion-pairing agent (e.g., 0.5 mM tetrabutylammonium hydroxide). The pH should be optimized (e.g., pH 8.2) for best separation.[6]

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 50 µL.[5][6]

    • Column Temperature: 30 °C.[5]

    • Detection: Indirect UV detection at a wavelength where the mobile phase additive has strong absorbance (e.g., 248 nm or 254 nm). The analyte will appear as a negative peak.[4][6]

  • Data Analysis:

    • Construct a calibration curve by plotting the negative peak area against the concentration of the reference standards.

    • Determine the concentration of this compound and its impurities in the sample by interpolation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol requires a derivatization step to increase the volatility of the analyte.[4]

  • Derivatization:

    • To 1 mL of the sample extract, add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]

    • Cap the vial tightly, vortex, and heat at 60-70 °C for 30 minutes to form a volatile derivative.[3]

  • Instrumentation and Conditions:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.[4]

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[4]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4][10]

    • Inlet Temperature: 250 °C.[4]

    • Injection: 1 µL in splitless mode.[4]

    • Oven Program: Initial 70 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.[4]

    • MSD Transfer Line: 280 °C.[4]

    • Ion Source: 230 °C.[4]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for characteristic ions of the derivatized analyte to enhance sensitivity.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for structural analysis.[7]

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).[7]

  • ¹H NMR Acquisition:

    • Use a standard pulse sequence.

    • Set a spectral width of 0-15 ppm and a relaxation delay of 1-5 seconds.

  • ³¹P NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • A wider spectral width may be necessary.

  • Data Analysis: Identify the characteristic peaks for this compound and compare the integrals to those of a known internal standard for quantitative analysis (qNMR).

Potentiometric Titration

This method can differentiate between monoester, diester, and free phosphoric acid.[8][9]

  • Procedure:

    • Dissolve a known weight of the sample in a suitable solvent (e.g., water/isopropanol mixture).

    • Titrate the solution with a standardized sodium hydroxide (NaOH) solution using a pH meter to monitor the potential.

  • Endpoint Detection:

    • The first inflection point (e.g., around pH 4.7) corresponds to the titration of the first acidic proton of both phosphoric acid and the monoester.[11]

    • The second inflection point (e.g., around pH 9.6) corresponds to the titration of the second acidic proton of the monoester and phosphoric acid.[11]

    • The diester has only one acidic proton and is titrated at the first endpoint.

  • Calculation: The amounts of monoester, diester, and free phosphoric acid can be calculated from the volumes of titrant consumed at each endpoint.[8][9]

Visualized Workflows and Logic

To better understand the analytical processes, the following diagrams illustrate the HPLC-UV workflow and a decision-making model for method selection.

cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep_start Weigh this compound Sample dissolve Dissolve in Mobile Phase prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject 50 µL into HPLC System filter->inject separate Isocratic Separation on C18 Column inject->separate detect Indirect UV Detection (Negative Peak) separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve (Standards) integrate->calibrate quantify Quantify Purity and Impurities calibrate->quantify start Define Analytical Goal goal_qc Routine QC / Purity Assay? start->goal_qc goal_trace Trace Impurity Identification? goal_qc->goal_trace No method_hplc Use HPLC-UV goal_qc->method_hplc Yes goal_structure Structural Confirmation? goal_trace->goal_structure No method_gcms Use GC-MS (with Derivatization) goal_trace->method_gcms Yes goal_acid Assay of Acidic Species? goal_structure->goal_acid No method_nmr Use NMR goal_structure->method_nmr Yes method_titration Use Potentiometric Titration goal_acid->method_titration Yes

References

A Comparative Guide to the Extraction Efficiency of Butyl Dihydrogen Phosphate and Other Organophosphorus Extractants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in separation sciences, the choice of an appropriate solvent extractant is a critical decision that dictates the efficiency, selectivity, and economic viability of purification processes. This guide provides an objective comparison of butyl dihydrogen phosphate, a member of the organophosphorus family of extractants, with other widely used alternatives such as Di-(2-ethylhexyl) phosphoric acid (D2EHPA) and Cyanex 272.

While this compound, particularly its diisobutyl isomer (DIBP), is recognized for its potential in various separation processes, there is a notable scarcity of direct, publicly available experimental data comparing its performance against more established commercial extractants.[1] This guide, therefore, synthesizes available data for benchmark extractants and the structurally similar n-butyl isomer, dibutyl hydrogen phosphate (DBP), to provide a comprehensive overview and a foundation for further research.

Theoretical Comparison of Extractant Structures and Mechanisms

The performance of organophosphorus extractants is fundamentally linked to their molecular structure, which influences their acidity (pKa), steric hindrance, and affinity for different metal ions. These extractants generally operate via a cation exchange mechanism, where a proton on the acidic phosphate group is exchanged for a metal ion.[2][3] In non-polar organic diluents, these acidic extractants typically exist as hydrogen-bonded dimers, a crucial feature for the extraction mechanism.[3][4]

  • Phosphoric Acids (e.g., this compound, D2EHPA): This class of extractants, including DIBP and the industry-standard D2EHPA, are known for their strong extraction capabilities for a wide range of metals.[5] The primary structural difference between DIBP and D2EHPA lies in the alkyl groups attached to the phosphate core. DIBP possesses isobutyl groups, which are less sterically hindering than the branched 2-ethylhexyl groups of D2EHPA.[1] This could theoretically lead to faster extraction kinetics for DIBP.[1] However, the bulkier alkyl groups in D2EHPA may enhance the solubility of the resulting metal-extractant complexes in the organic phase, potentially reducing the formation of an undesirable third phase.[1]

  • Phosphinic Acids (e.g., Cyanex 272): Cyanex 272 (bis(2,4,4-trimethylpentyl) phosphinic acid) has a different structure where the phosphorus atom is bonded to two carbon atoms directly. This structural variation significantly influences its selectivity. For instance, in the separation of cobalt and nickel, the general performance trend observed is: phosphinic acid > phosphonic acid > phosphoric acid.[5] This suggests that Cyanex 272 would exhibit higher selectivity for cobalt over nickel compared to phosphoric acids like DIBP and D2EHPA.[5]

dot

G Classification of Compared Organophosphorus Extractants cluster_phosphoric Examples cluster_phosphinic Example A Organophosphorus Acid Extractants B Phosphoric Acids A->B C Phosphinic Acids A->C D This compound (DIBP/DBP) B->D E Di-(2-ethylhexyl) phosphoric acid (D2EHPA) B->E F Cyanex 272 C->F

Caption: Classification of the compared organophosphorus extractants.

Physicochemical Properties

A summary of the key physicochemical properties of the discussed extractants is presented below. The availability of data for this compound is limited, and properties for the n-butyl isomer (DBP) are included for reference.

PropertyThis compound (DBP)Di-(2-ethylhexyl) phosphoric acid (D2EHPA)Cyanex 272
CAS Number 1623-15-0[6][7][8]298-07-7[2]83044-88-8 (general)
Molecular Formula C₄H₁₁O₄P[6][9]C₁₆H₃₅O₄P[2]C₁₆H₃₅O₂P
Molecular Weight ( g/mol ) 154.10[6][9]322.43[2]290.44
pKa ~1.97 (Predicted)[6][7]~3.5~6.37[10]
Density (g/cm³) ~1.28 (Predicted)[6][7]0.9760.92
Appearance Colorless to Light Brown Oil[7][8]Colorless liquid[2]Clear liquid

Note: Data for this compound is primarily for the n-butyl isomer (monobutyl phosphate). Properties can vary based on purity and specific isomer.

Performance Comparison: Extraction Efficiency Data

The following tables summarize experimental data on the extraction efficiency of D2EHPA, Cyanex 272, and Dibutyl Hydrogen Phosphate (DBP) for various metal ions. This data serves as a benchmark for evaluating the potential performance of this compound.

Table 1: Extraction of Rare Earth Elements (REEs)
ExtractantTarget MetalAqueous PhaseExtraction Efficiency (%)Reference
D2EHPA Heavy REEs (HREEs)pH 1.0>90%[1]
D2EHPA Lanthanum (La)0.1 M HNO₃99.4%[11]
D2EHPA Neodymium (Nd)0.1 M HNO₃99.7%[11]
Dibutyl Phosphate (DBP) REEsLow AcidityHigher than TBP[12][13]

D2EHPA generally shows high extraction efficiency for REEs, particularly the heavier elements, although stripping can be challenging.[1][5] DBP has been noted to have higher distribution coefficients for REEs compared to Tributyl Phosphate (TBP), especially at low acidity.[12][13]

Table 2: Cobalt (Co) and Nickel (Ni) Separation
ExtractantTarget MetalpHExtraction Efficiency (%)Separation Factor (Co/Ni)Reference
D2EHPA Cobalt (Co)5.7193%Lower than Cyanex 272[14]
D2EHPA Nickel (Ni)5.7183%-[14]
Cyanex 272 Cobalt (Co)4.0 - 5.5HighHigh (e.g., >1000:1)[2][15]
Cyanex 272 Nickel (Ni)4.5 - 6.0Lower-[2]

Cyanex 272 is widely recognized as the extractant of choice for Co/Ni separation due to its high selectivity for cobalt.[5][15] D2EHPA can also separate Co and Ni but generally exhibits lower separation factors.[5]

Table 3: Extraction of Other Metal Ions
ExtractantTarget MetalpHExtraction Efficiency (%)Reference
D2EHPA Uranium (U)-High[16]
D2EHPA Thorium (Th)-High[16]
D2EHPA Manganese (Mn)3High[17]
D2EHPA Zinc (Zn)3.0 - 4.0High[2]
Dibutyl Phosphate (DBP) Zirconium (Zr)VariesForms complexes[18][19]
Dibutyl Phosphate (DBP) Molybdenum (Mo)VariesExtractable[18][20]

Experimental Protocols

A generalized experimental protocol for determining the extraction efficiency and distribution coefficient (D) of a metal ion using an organophosphorus extractant like this compound is provided below.

Objective

To determine the distribution coefficient (D) of a target metal ion between an aqueous solution and an organic solution containing the extractant.

Materials and Reagents
  • This compound (or other extractant)

  • Organic Diluent (e.g., kerosene, toluene, n-heptane)

  • Aqueous solution containing the metal ion of interest at a known concentration

  • Acids (e.g., HCl, H₂SO₄) and Bases (e.g., NaOH) for pH adjustment

  • Separatory funnels

  • Mechanical shaker

  • pH meter

  • Analytical instrument for metal ion concentration measurement (e.g., ICP-OES, AAS)[12][21]

Procedure
  • Preparation of Organic Phase: Prepare a solution of the extractant at the desired concentration in the chosen organic diluent.[14][21]

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing the metal ion(s) of interest at a known concentration. Adjust the pH of the solution to the desired value using dilute acid or base.[14][21]

  • Extraction/Equilibration:

    • In a separatory funnel, mix equal volumes of the prepared organic and aqueous phases (e.g., 25 mL of each).[3][21]

    • Shake the funnel vigorously for a predetermined time (e.g., 15-30 minutes) using a mechanical shaker to ensure the system reaches equilibrium.[3][21]

    • Allow the phases to separate completely. Record the time for phase disengagement.[14]

  • Phase Separation and Analysis:

    • Carefully separate the aqueous and organic phases.

    • Measure the final pH of the aqueous phase.

    • Determine the concentration of the metal ion in the aqueous phase using an appropriate analytical technique (e.g., ICP-OES, AAS).[3]

  • Stripping (Back-Extraction):

    • To analyze the metal content in the organic phase or to recover the metal, a stripping step is performed.

    • Mix the loaded organic phase with a suitable stripping agent (e.g., a strong acid solution like 2 M HNO₃).[16]

    • Shake the mixture, allow the phases to separate, and analyze the metal concentration in the resulting aqueous stripping solution.[16]

  • Calculation of Extraction Efficiency:

    • Distribution Coefficient (D): D = [Metal]organic / [Metal]aqueous

      • Where [Metal]organic can be calculated by mass balance: [Metal]initial aqueous - [Metal]final aqueous.[3]

    • Extraction Efficiency (%E): %E = (D / (D + Vaq/Vorg)) * 100

      • Where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.

dot

G General Experimental Workflow for Solvent Extraction cluster_prep Phase Preparation cluster_process Extraction Process cluster_analysis Analysis & Stripping A Prepare Aqueous Phase (Metal Ion Solution + pH Adjustment) C Combine Phases in Separatory Funnel A->C B Prepare Organic Phase (Extractant + Diluent) B->C D Mechanical Shaking (Equilibration) C->D E Phase Separation (Aqueous & Organic) D->E F Analyze Aqueous Phase (e.g., ICP-OES/AAS) E->F G Stripping of Organic Phase (with Strong Acid) E->G I Calculate Distribution Coefficient (D) & Extraction Efficiency (%E) F->I H Analyze Stripped Aqueous Phase G->H H->I

Caption: General experimental workflow for a solvent extraction study.

Conclusion and Future Outlook

This guide provides a comparative overview of this compound against established organophosphorus extractants, D2EHPA and Cyanex 272. While a theoretical comparison suggests that the less sterically hindered structure of this compound could offer advantages in extraction kinetics, a significant gap exists in the publicly available experimental data to substantiate its performance in various metal separation applications.[1]

The provided data for D2EHPA and Cyanex 272 serve as a crucial benchmark, highlighting the high efficiency of D2EHPA for rare earth elements and the superior selectivity of Cyanex 272 for cobalt-nickel separation.[1][5] For researchers and professionals considering this compound as a potential extractant, it is imperative to conduct preliminary experimental evaluations using standardized protocols, such as the one detailed in this guide, to determine its suitability, efficiency, and selectivity for their specific application. Further research is clearly needed to fully evaluate the potential of this compound and expand the toolkit of effective extractants for the scientific and industrial communities.

References

Unveiling the Catalytic Disparity: A Comparative Guide to Mono- and Di-alkyl Phosphates in Phosphoryl Transfer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of phosphoryl transfer reactions is fundamental. This guide provides an objective comparison of the catalytic activity of mono- and di-alkyl phosphates, supported by experimental data and detailed methodologies, to elucidate their distinct roles in chemical and biological systems.

The reactivity of phosphate esters is central to a myriad of biological processes, from signal transduction to energy metabolism. Mono- and di-alkyl phosphates, as fundamental structural motifs in biomolecules like ATP and nucleic acids, exhibit significant differences in their ability to act as phosphoryl group donors. This difference in "catalytic activity"—or more accurately, their reactivity in phosphoryl transfer reactions—stems from their distinct electronic and structural properties, which dictate their reaction mechanisms and rates. Generally, mono-alkyl phosphate monoanions are observed to be substantially more reactive in these transfer reactions than their di-alkyl counterparts.[1][2]

Quantitative Comparison of Reactivity

Direct quantitative comparisons of the catalytic activity of mono- and di-alkyl phosphates under identical non-enzymatic conditions are sparse in the literature. However, by compiling data from various studies on the hydrolysis of simple alkyl phosphates, a stark contrast in their reactivity becomes evident. The following table summarizes key kinetic data for the hydrolysis of a mono-alkyl phosphate (methyl phosphate dianion) and a series of di-alkyl phosphates (methyl phenyl phosphate diesters). It is crucial to note that the experimental conditions differ, yet the data collectively illustrate the significantly lower reactivity of diesters.

Substrate ClassExample SubstrateReaction ConditionsRate Constant (k)Reference
Mono-alkyl Phosphate Methyl Phosphate (dianion)25°C, in water2 x 10-20 s-1 (estimated half-life of 1.1 trillion years)[3]
Di-alkyl Phosphate Methyl p-nitrophenyl phosphate42°C, with hydroxide (OH-)1.1 x 10-3 M-1s-1 (kHO-)[4]
Di-alkyl Phosphate Methyl 2,4-dinitrophenyl phosphate42°C, with hydroxide (OH-)2.8 x 10-2 M-1s-1 (kHO-)[4]
Di-alkyl Phosphate Methyl phenyl phosphate42°C, with hydroxide (OH-)1.8 x 10-6 M-1s-1 (kHO-)[4]

The extremely slow rate of hydrolysis for the methyl phosphate dianion highlights the inherent stability of mono-alkyl phosphate dianions.[3] In contrast, the monoanionic form of mono-alkyl phosphates is significantly more reactive.[1][2] The reactivity of di-alkyl phosphates, while faster than mono-alkyl phosphate dianions, is still considerably slow and highly dependent on the nature of the leaving group.[4]

Mechanistic Differences in Phosphoryl Transfer

The disparity in reactivity between mono- and di-alkyl phosphates can be attributed to their different transition states during phosphoryl transfer reactions, such as hydrolysis.

Mono-alkyl phosphate hydrolysis is proposed to proceed through a more dissociative (loose) transition state, particularly for the more reactive monoanion.[4][5] In this mechanism, there is significant cleavage of the bond to the leaving group in the transition state.

In contrast, the hydrolysis of di-alkyl phosphates is suggested to occur via a more synchronous or associative (tighter) transition state.[4][5] This involves a more concerted process of bond-breaking with the leaving group and bond-forming with the incoming nucleophile.

The following diagrams illustrate the proposed mechanisms for the hydrolysis of a mono-alkyl phosphate monoanion and a di-alkyl phosphate.

monoalkyl_phosphate_hydrolysis cluster_reactants Reactants cluster_ts Transition State (Dissociative) cluster_products Products Monoalkyl_Phosphate Mono-alkyl Phosphate (Monoanion) TS [R-O···PO₃H]⁻ (Loose Transition State) Monoalkyl_Phosphate->TS Hydrolysis Water_nuc H₂O (Nucleophile) Alcohol Alcohol (R-OH) TS->Alcohol Phosphate Inorganic Phosphate (H₂PO₄⁻) TS->Phosphate

Caption: Proposed dissociative mechanism for mono-alkyl phosphate hydrolysis.

dialkyl_phosphate_hydrolysis cluster_reactants Reactants cluster_ts Transition State (Associative) cluster_products Products Dialkyl_Phosphate Di-alkyl Phosphate TS [HO···P(O)(OR)₂···OR']⁻ (Tighter Transition State) Dialkyl_Phosphate->TS Hydrolysis Hydroxide OH⁻ (Nucleophile) Alcohol Alcohol (R'-OH) TS->Alcohol Dialkyl_Phosphate_Product Mono-alkyl Phosphate Product TS->Dialkyl_Phosphate_Product

Caption: Proposed associative mechanism for di-alkyl phosphate hydrolysis.

Experimental Protocols

To quantitatively assess the catalytic activity (reactivity) of mono- and di-alkyl phosphates, a kinetic analysis of their hydrolysis can be performed. Below are generalized experimental protocols.

Protocol 1: Spectrophotometric Assay for Di-alkyl Phosphates with a Chromogenic Leaving Group

This method is suitable for di-alkyl phosphates that release a colored product upon hydrolysis, such as p-nitrophenol.

Materials:

  • Di-alkyl phosphate substrate (e.g., methyl p-nitrophenyl phosphate)

  • Buffer solution of desired pH (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Sodium hydroxide (NaOH) for quenching and color development

  • UV-Vis spectrophotometer

  • Thermostated water bath or cuvette holder

Procedure:

  • Prepare a stock solution of the di-alkyl phosphate substrate in a suitable solvent (e.g., acetonitrile).

  • Prepare a series of substrate concentrations by diluting the stock solution in the reaction buffer.

  • Equilibrate the reaction buffer and substrate solutions to the desired temperature (e.g., 42°C).

  • Initiate the reaction by adding a small volume of the substrate stock solution to the pre-warmed buffer. The final substrate concentration should be in a range suitable for kinetic analysis (e.g., 0.1 to 10 mM).

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a solution of NaOH (e.g., 0.1 M). This stops the reaction and enhances the color of the p-nitrophenolate product.

  • Measure the absorbance of the quenched aliquots at the wavelength corresponding to the maximum absorbance of the product (e.g., 400 nm for p-nitrophenolate).

  • Determine the initial reaction rates from the linear portion of the absorbance versus time plots.

  • The second-order rate constant (k) can be determined by plotting the observed rate against the substrate concentration.

Protocol 2: 32P-Based Radioisotope Assay for Alkyl Phosphates

This highly sensitive assay is suitable for mono- and di-alkyl phosphates that do not have a chromogenic leaving group.[6]

Materials:

  • 32P-labeled alkyl phosphate substrate

  • Buffer solution of desired pH

  • Thin-layer chromatography (TLC) plates

  • Developing solvent system for TLC

  • Phosphorimager or scintillation counter

  • Quenching solution (e.g., strong acid)

Procedure:

  • Synthesize the 32P-labeled mono- or di-alkyl phosphate substrate.

  • Prepare reaction mixtures containing the 32P-labeled substrate at a known concentration in the desired reaction buffer.

  • Incubate the reaction mixtures at a constant temperature.

  • At specific time points, take aliquots from the reaction mixture and quench the reaction (e.g., by adding a strong acid).

  • Spot the quenched aliquots onto a TLC plate.

  • Develop the TLC plate using a solvent system that effectively separates the unreacted alkyl phosphate from the inorganic phosphate (32Pi) product.

  • Visualize and quantify the radioactive spots corresponding to the substrate and product using a phosphorimager or by scraping the spots and counting them in a scintillation counter.

  • Calculate the percentage of product formation at each time point.

  • Determine the first-order rate constant from the slope of the plot of ln([Substrate]t/[Substrate]0) versus time.

The workflow for a typical kinetic experiment to determine the rate of hydrolysis is depicted below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Prep_Substrate Prepare Substrate Stock Solution Equilibrate Equilibrate Solutions to Desired Temperature Prep_Substrate->Equilibrate Prep_Buffer Prepare Reaction Buffer Prep_Buffer->Equilibrate Initiate Initiate Reaction Equilibrate->Initiate Incubate Incubate at Constant Temperature Initiate->Incubate Aliquots Take Aliquots at Time Intervals Incubate->Aliquots Quench Quench Reaction Aliquots->Quench Measure Measure Product Formation (e.g., Absorbance) Quench->Measure Plot Plot Data (Product vs. Time) Measure->Plot Calculate Calculate Rate Constant Plot->Calculate

Caption: General workflow for a kinetic hydrolysis experiment.

References

tert-Butyl Dihydrogen Phosphate: A Comparative Guide for Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tert-butyl dihydrogen phosphate with other phosphorylating agents in specific applications, focusing on its role in organic synthesis and drug development. The content is based on available experimental data and established chemical principles.

Executive Summary

tert-Butyl dihydrogen phosphate serves as a valuable reagent for the introduction of a phosphate moiety, particularly when a bulky, acid-labile protecting group is required. Its primary advantages lie in the steric hindrance provided by the tert-butyl group, which can enhance selectivity and prevent side reactions, and its straightforward deprotection under acidic conditions. While direct, quantitative head-to-head comparisons with other phosphorylating agents in the literature are scarce, a qualitative assessment based on the known properties of phosphate protecting groups positions tert-butyl dihydrogen phosphate as a useful alternative in specific synthetic contexts, such as the formation of phosphate prodrugs.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl dihydrogen phosphate is presented in Table 1.

Table 1: Physicochemical Properties of tert-Butyl Dihydrogen Phosphate

PropertyValue
Molecular Formula C₄H₁₁O₄P
Molecular Weight 154.10 g/mol
CAS Number 2382-75-4
Appearance Colorless liquid or solid
Boiling Point Decomposes
Density ~1.12 g/cm³ (estimated)
Solubility Soluble in water and polar organic solvents

Comparative Analysis with Other Phosphorylating Agents

The choice of a phosphorylating agent is dictated by the substrate, desired product, and compatibility with other functional groups. The tert-butyl group in tert-butyl dihydrogen phosphate acts as a protecting group for the phosphate moiety. Its performance can be compared with other common phosphate protecting groups, such as benzyl and methyl groups.

Table 2: Qualitative Comparison of Phosphate Protecting Groups

Protecting GroupReagent ExampleKey AdvantagesKey DisadvantagesDeprotection Conditions
tert-Butyl tert-Butyl Dihydrogen Phosphate- Steric bulk can prevent side reactions.[1]- Stable under many reaction conditions.- Installation and removal require acidic conditions, which may not be suitable for acid-sensitive substrates.Mild acidic conditions (e.g., trifluoroacetic acid).[2]
Benzyl Dibenzyl Phosphate- Widely used and well-documented.- Removable under neutral conditions.- Can be sensitive to a wider range of reagents compared to tert-butyl groups.Hydrogenolysis (e.g., H₂/Pd-C).
Methyl Dimethyl Phosphate- Small size, can be used where steric hindrance is not desired.- Removal requires strong nucleophiles.Strong nucleophiles (e.g., thiophenolate).

The bulky nature of the tert-butyl group provides significant steric hindrance, which can be advantageous in preventing undesired side reactions at the phosphorus center.[1] This is a key differentiator when compared to less bulky protecting groups like methyl or benzyl ethers. However, the requirement for acidic conditions for both installation and removal can be a limitation for substrates containing acid-labile functional groups.[3]

Application in Prodrug Synthesis

A significant application of tert-butyl protected phosphate derivatives is in the synthesis of N-phosphonooxymethyl prodrugs. This strategy is employed to enhance the aqueous solubility and bioavailability of parent drugs containing tertiary amine functionalities.[2][4]

The general workflow involves the reaction of a tertiary amine-containing drug with a di-tert-butyl-protected chloromethyl phosphate, followed by deprotection of the tert-butyl groups to yield the water-soluble phosphate prodrug.[2]

Experimental Protocol: Generalized Synthesis of an N-Phosphonooxymethyl Prodrug

This protocol is a generalized procedure based on the work of Krise and Stella (1999) for the synthesis of N-phosphonooxymethyl prodrugs using a di-tert-butyl protected phosphate reagent.[2]

Materials:

  • Tertiary amine-containing parent drug

  • Di-tert-butyl chloromethyl phosphate

  • Anhydrous acetonitrile

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Quaternization:

    • Dissolve the tertiary amine-containing parent drug in anhydrous acetonitrile.

    • Add di-tert-butyl chloromethyl phosphate to the solution.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Remove the solvent under reduced pressure to obtain the crude quaternary salt.

  • Deprotection:

    • Dissolve the crude quaternary salt in a mixture of dichloromethane and trifluoroacetic acid.

    • Stir the solution at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

  • Purification:

    • Dissolve the residue in a minimal amount of water and neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane to remove any unreacted starting material.

    • The aqueous layer containing the desired N-phosphonooxymethyl prodrug can be lyophilized to obtain the product as a solid.

Note: This is a generalized protocol and may require optimization for specific substrates.

Visualizations

Prodrug Synthesis and Activation Workflow

The following diagram illustrates the synthesis of an N-phosphonooxymethyl prodrug using a di-tert-butyl protected phosphate and its subsequent bioactivation.

G cluster_synthesis Chemical Synthesis cluster_activation Bioactivation Parent Drug (Tertiary Amine) Parent Drug (Tertiary Amine) Quaternary Salt Intermediate Quaternary Salt Intermediate Parent Drug (Tertiary Amine)->Quaternary Salt Intermediate Quaternization Di-tert-butyl chloromethyl phosphate Di-tert-butyl chloromethyl phosphate Di-tert-butyl chloromethyl phosphate->Quaternary Salt Intermediate Phosphate Prodrug Phosphate Prodrug Quaternary Salt Intermediate->Phosphate Prodrug Acidic Deprotection TFA (Deprotection) TFA (Deprotection) TFA (Deprotection)->Phosphate Prodrug Phosphate Phosphate N-hydroxymethyl Intermediate N-hydroxymethyl Intermediate Phosphate Prodrug->N-hydroxymethyl Intermediate Enzymatic Dephosphorylation (Alkaline Phosphatase) Phosphate Prodrug->N-hydroxymethyl Intermediate Active Parent Drug Active Parent Drug Formaldehyde Formaldehyde N-hydroxymethyl Intermediate->Active Parent Drug Spontaneous Decomposition N-hydroxymethyl Intermediate->Formaldehyde

Caption: Workflow for N-phosphonooxymethyl prodrug synthesis and bioactivation.

Role of Protecting Groups in Phosphorylation

This diagram illustrates the general concept of using protecting groups in the phosphorylation of an alcohol, highlighting the role of the tert-butyl group.

G cluster_0 Phosphorylation Strategy cluster_1 Common Phosphate Protecting Groups Alcohol (R-OH) Alcohol (R-OH) Protected Phosphate Ester Protected Phosphate Ester Alcohol (R-OH)->Protected Phosphate Ester Phosphorylation Phosphorylating Agent\n(with Protecting Groups) Phosphorylating Agent (with Protecting Groups) Phosphorylating Agent\n(with Protecting Groups)->Protected Phosphate Ester tert-Butyl (tBu) tert-Butyl (tBu) Phosphorylating Agent\n(with Protecting Groups)->tert-Butyl (tBu) Phosphate Ester (R-OPO3H2) Phosphate Ester (R-OPO3H2) Protected Phosphate Ester->Phosphate Ester (R-OPO3H2) Removal of Protecting Groups Deprotection Deprotection Deprotection->Phosphate Ester (R-OPO3H2) Benzyl (Bn) Benzyl (Bn) Methyl (Me) Methyl (Me) 2-Cyanoethyl (CE) 2-Cyanoethyl (CE)

Caption: The role of protecting groups in chemical phosphorylation.

References

Performance Showdown: Butyl Dihydrogen Phosphate's Stability in Acidic vs. Alkaline Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and formulation scientists in drug development, selecting the right excipients is paramount to ensuring product stability and efficacy. Butyl dihydrogen phosphate, an anionic surfactant, is valued for its emulsification, wetting, and lubricating properties. However, its performance is critically dependent on the pH of the formulation. This guide provides an objective comparison of this compound's stability under acidic and alkaline conditions, contrasted with common alternative anionic surfactants, and supported by experimental principles.

Comparative Stability Analysis

The stability of an ester-based surfactant like this compound is primarily determined by its susceptibility to hydrolysis, a reaction that cleaves the ester bond. This reaction is catalyzed by both acid and base, leading to different performance characteristics at pH extremes.

While specific kinetic data for the hydrolysis of this compound is not extensively available in public literature, its stability profile can be inferred from the well-understood chemistry of monoalkyl phosphate esters. Generally, these compounds exhibit significant stability, particularly in alkaline conditions where the phosphate group is deprotonated, repelling nucleophiles like hydroxide ions. Conversely, acid-catalyzed hydrolysis can occur more readily.

For a clearer perspective, its performance is compared against two widely used anionic surfactants: Sodium Lauryl Sulfate (SLS), an alkyl sulfate, and Linear Alkylbenzene Sulfonate (LAS), a sulfonate.

Surfactant TypeChemical NameStability in Acidic Conditions (pH < 4)Stability in Alkaline Conditions (pH > 8)Primary Degradation Pathway
Phosphate Ester This compound Susceptible to acid-catalyzed hydrolysis.Generally high stability.[1]Hydrolysis of P-O ester bond.
Sulfate Ester Sodium Lauryl Sulfate (SLS)Significant degradation observed (55.87% degradation after exposure to 1M HCl at 80°C for 8h).[2]More stable than in acid, but some degradation occurs (12.44% degradation after exposure to 0.1M NaOH at 80°C for 8h).[2]Hydrolysis of S-O ester bond.
Sulfonate Linear Alkylbenzene Sulfonate (LAS)Excellent stability. The C-S bond is resistant to hydrolysis.Excellent stability over a wide pH range.[3]Generally resistant to hydrolysis; degradation is primarily biological.[4]

Summary: Phosphate esters like this compound offer a distinct advantage in alkaline formulations where ester-based surfactants like sulfates are more prone to degradation.[1] However, in strongly acidic environments, sulfonates such as LAS provide superior chemical stability due to the robust carbon-sulfur bond.

Key Experimental Methodologies

To empirically determine the stability of a surfactant under various pH conditions, a standardized stress testing protocol is employed. This involves exposing the surfactant to the conditions of interest for a defined period and quantifying the amount of degradation.

General Protocol for pH Stability Testing
  • Solution Preparation : Prepare buffered aqueous solutions at the target pH values (e.g., pH 2 with HCl, pH 7 with a phosphate buffer, and pH 10 with a carbonate-bicarbonate buffer).

  • Sample Preparation : Accurately weigh and dissolve the surfactant in each buffered solution to a known concentration (e.g., 1% w/v).

  • Incubation : Store the prepared solutions in sealed containers at a controlled, often elevated, temperature (e.g., 50°C) to accelerate degradation. Include a control sample stored at a low temperature (e.g., 4°C).

  • Time-Point Sampling : Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 24, 48, 72, and 168 hours).

  • Quantification : Analyze the samples to determine the concentration of the remaining intact surfactant. This can be achieved through various analytical techniques:

    • High-Performance Liquid Chromatography (HPLC) : A common method for separating the parent surfactant from its degradation products and quantifying its concentration.

    • Colorimetric Analysis : For phosphate esters, the amount of degradation can be determined by measuring the concentration of inorganic phosphate released during hydrolysis.[5]

    • Titration : The concentration of acidic or basic degradation products can be determined by titration.

  • Data Analysis : Calculate the percentage of the surfactant remaining at each time point relative to the initial concentration. The degradation rate constant can be determined by plotting the natural logarithm of the concentration versus time.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the chemical degradation pathways and the experimental workflow for stability testing.

HydrolysisMechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_alkaline Alkaline (Base-Catalyzed) Hydrolysis A_Start This compound A_Protonation Protonated Ester Intermediate A_Start->A_Protonation + H⁺ A_Attack Nucleophilic Attack by H₂O A_Protonation->A_Attack A_End Butanol + Phosphoric Acid A_Attack->A_End - H⁺ B_Start This compound B_Attack Pentavalent Intermediate B_Start->B_Attack + OH⁻ B_End Butoxide + Phosphate B_Attack->B_End B_Final Butanol + Phosphate B_End->B_Final + H₂O

Figure 1: Simplified Hydrolysis Mechanisms

StabilityWorkflow prep Prepare Solutions (Acidic, Neutral, Alkaline) add Add Surfactant (Known Concentration) prep->add incubate Incubate at Controlled Temperature add->incubate sample Sample at Time Intervals (0, 24, 48, 72h...) incubate->sample analyze Analyze Samples (e.g., HPLC) sample->analyze quantify Quantify Degradation analyze->quantify report Report Results quantify->report

Figure 2: Experimental Workflow for pH Stability Testing

References

Quantitative NMR (qNMR) for Phosphate Ester Concentration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of phosphate esters is critical in various stages of research and manufacturing. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR), particularly ³¹P qNMR, with other established analytical techniques for determining the concentration of phosphate esters. The comparison is supported by experimental data and detailed protocols to aid in selecting the most suitable method for your specific application.

Introduction to Quantitative Analysis of Phosphate Esters

Phosphate esters are a broad class of organic compounds with crucial roles in biological systems (e.g., ATP, DNA) and industrial applications (e.g., flame retardants, plasticizers).[1][2] Accurate determination of their concentration is essential for quality control, metabolic studies, and drug efficacy assessment. While various analytical methods are available, ³¹P qNMR has emerged as a powerful tool due to its direct and selective nature.[1]

Methodology Comparison: ³¹P qNMR vs. Alternatives

This section compares the performance of ³¹P qNMR with High-Performance Liquid Chromatography (HPLC), enzymatic assays, and colorimetric methods for the quantification of phosphate esters.

Quantitative Performance

The following table summarizes the key performance metrics for each technique. It is important to note that these values can vary depending on the specific analyte, sample matrix, and instrumentation.

Parameter ³¹P qNMR HPLC with UV/Vis or CAD Enzymatic Assay Colorimetric Method
Analyte Tris(2-chloroethyl) phosphate[2]Dodecyl diphenyl phosphate[2]Inorganic Phosphate (after hydrolysis)[3]Inorganic Phosphate (after hydrolysis)[4]
Linearity (r²) > 0.999 (inherently linear)> 0.999Typically linear over a defined rangeTypically linear over a defined range
Limit of Detection (LOD) ~10 µM[5]~0.1 µg/mL~2 µM[3]~0.01 mg P/L
Limit of Quantification (LOQ) Dependent on accuracy requirements~0.3 µg/mLDependent on accuracy requirementsDependent on accuracy requirements
Accuracy (% Recovery) 98.43% ± 0.66% and 98.45% ± 0.44% (purity determination)[2]98 - 102%High (assay dependent)High (assay dependent)
Precision (%RSD) < 1%< 2%< 5%< 5%
Sample Throughput ModerateHighHighHigh
Destructive to Sample NoYesYesYes
Qualitative Comparison
Feature ³¹P qNMR HPLC Enzymatic Assay Colorimetric Method
Principle Signal intensity is directly proportional to the number of nuclei.[1]Separation based on polarity, followed by detection.Enzymatic conversion of phosphate to a detectable product.[3]Formation of a colored complex with phosphate.[4]
Specificity High for phosphorus-containing compounds.[1]High, dependent on column and detector.High for inorganic phosphate.Prone to interference from other substances.[6]
Reference Standard Required (internal or external).[1]Required for calibration curve.Required for calibration curve.Required for calibration curve.
Sample Preparation Minimal, often just dissolution in a deuterated solvent.[1]Can be extensive (extraction, derivatization).Often requires sample cleanup and pH adjustment.May require hydrolysis and removal of interfering substances.[6]
Structural Information Provides structural information in addition to quantification.Provides retention time for identification.No structural information.No structural information.

Experimental Workflows and Protocols

This section provides detailed experimental protocols and visual workflows for each of the discussed analytical methods.

¹³P Quantitative NMR (qNMR)

The qNMR method offers a direct and non-destructive way to quantify phosphate esters. The signal intensity in the NMR spectrum is directly proportional to the molar concentration of the analyte.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh sample and internal standard B Dissolve in deuterated solvent (e.g., DMSO-d6) A->B C Transfer to NMR tube B->C D Acquire ³¹P NMR spectrum with appropriate parameters (e.g., relaxation delay) C->D Insert into spectrometer E Phase and baseline correct spectrum D->E Process raw data F Integrate analyte and internal standard signals E->F G Calculate concentration based on integral values and known weights F->G

³¹P qNMR Experimental Workflow

Experimental Protocol for ³¹P qNMR:

  • Sample Preparation:

    • Accurately weigh a known amount of the phosphate ester sample and a suitable internal standard (e.g., triphenyl phosphate or phosphonoacetic acid) into a vial.[2]

    • Dissolve the mixture in a known volume of an appropriate deuterated solvent (e.g., DMSO-d₆).[1]

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ³¹P NMR spectrum using a calibrated NMR spectrometer.

    • Ensure complete relaxation of all relevant signals by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest.

    • Use a calibrated 90° pulse.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250 for <1% integration error).

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the concentration of the phosphate ester using the following formula:

    Concentration_analyte = (Integral_analyte / N_analyte) * (N_standard / Integral_standard) * (M_standard / M_analyte) * (Weight_standard / Weight_analyte) * Purity_standard

    Where:

    • N = number of phosphorus nuclei giving rise to the signal

    • M = molecular weight

    • Weight = mass of the substance

    • Purity = purity of the standard

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used separative technique for the quantification of various compounds, including phosphate esters.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_acq Chromatographic Analysis cluster_proc Data Analysis A Prepare calibration standards of known concentrations C Inject into HPLC system A->C B Extract and dilute sample to fall within the calibration range B->C D Separate on a suitable column (e.g., C18) C->D E Detect with UV/Vis or CAD D->E F Generate calibration curve from standard peak areas E->F G Determine analyte peak area in the sample E->G H Calculate concentration from the calibration curve F->H G->H

HPLC Experimental Workflow

Experimental Protocol for HPLC:

  • Preparation of Mobile Phase and Standards:

    • Prepare the mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer).

    • Prepare a stock solution of the phosphate ester reference standard in a suitable solvent.

    • Perform serial dilutions to create a series of calibration standards with known concentrations.

  • Sample Preparation:

    • Dissolve a known amount of the sample in the mobile phase or a suitable solvent.

    • Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Set up the HPLC system with a suitable column (e.g., C18 reverse-phase).

    • Equilibrate the column with the mobile phase at a constant flow rate.

    • Set the detector wavelength (for UV/Vis) or other detector parameters.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solution.

    • Identify the peak corresponding to the phosphate ester based on its retention time.

    • Quantify the amount of the phosphate ester in the sample by comparing its peak area to the calibration curve.

Enzymatic Assay

Enzymatic assays for phosphate esters typically involve the hydrolysis of the ester bond by a phosphatase enzyme to release inorganic phosphate (Pi), which is then quantified.

Enzymatic_Workflow cluster_prep Preparation cluster_analysis Detection & Analysis A Prepare Pi standard solutions D Add detection reagents to standards and hydrolyzed sample A->D B Prepare sample solution C Incubate sample with phosphatase to release inorganic phosphate (Pi) B->C E Measure signal (e.g., absorbance or fluorescence) D->E C->D F Generate Pi calibration curve E->F G Calculate Pi concentration in sample and relate back to phosphate ester concentration E->G F->G

Enzymatic Assay Workflow

Experimental Protocol for Enzymatic Assay:

  • Reagent Preparation:

    • Prepare a buffer solution at the optimal pH for the chosen phosphatase.

    • Prepare a solution of the phosphatase enzyme.

    • Prepare a series of inorganic phosphate standard solutions for the calibration curve.

    • Prepare the detection reagent (e.g., malachite green for colorimetric detection of Pi).

  • Enzymatic Hydrolysis:

    • Add a known volume of the sample solution to a reaction tube.

    • Add the phosphatase enzyme solution and incubate for a sufficient time to ensure complete hydrolysis of the phosphate ester.

  • Detection:

    • Stop the enzymatic reaction (e.g., by adding a strong acid).

    • Add the detection reagent to the hydrolyzed sample and the phosphate standards.

    • Allow time for color development.

  • Measurement and Calculation:

    • Measure the absorbance or fluorescence of the samples and standards using a spectrophotometer or plate reader.

    • Construct a calibration curve of signal vs. inorganic phosphate concentration.

    • Determine the concentration of inorganic phosphate in the sample from the calibration curve.

    • Calculate the original concentration of the phosphate ester based on the stoichiometry of the hydrolysis reaction.

Colorimetric Method

Similar to the enzymatic assay, colorimetric methods for phosphate esters often rely on the initial hydrolysis to inorganic phosphate, which is then reacted to form a colored complex.

Colorimetric_Workflow cluster_prep Preparation cluster_analysis Detection & Analysis A Prepare Pi standard solutions D Add colorimetric reagent (e.g., ammonium molybdate) to standards and hydrolyzed sample A->D B Prepare sample solution C Acid or base hydrolysis of sample to release inorganic phosphate (Pi) B->C E Measure absorbance at specific wavelength D->E Allow color development C->D F Generate Pi calibration curve E->F G Calculate Pi concentration in sample and relate back to phosphate ester concentration E->G F->G

Colorimetric Method Workflow

Experimental Protocol for Colorimetric Method:

  • Sample Hydrolysis:

    • Treat a known volume of the sample solution with a strong acid or base and heat to hydrolyze the phosphate ester to inorganic phosphate.

    • Neutralize the solution after hydrolysis.

  • Preparation of Standards and Reagents:

    • Prepare a series of inorganic phosphate standard solutions.

    • Prepare the colorimetric reagent, such as an acidic solution of ammonium molybdate and a reducing agent (e.g., ascorbic acid) to form molybdenum blue.[7]

  • Color Development:

    • Add the colorimetric reagent to the hydrolyzed sample and the phosphate standards.

    • Allow the mixture to stand for a specified time for the color to develop fully.

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance for the colored complex (e.g., around 880 nm for molybdenum blue).[8]

    • Create a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of inorganic phosphate in the sample from the calibration curve.

    • Calculate the initial concentration of the phosphate ester.

Conclusion

The choice of analytical method for the quantification of phosphate esters depends on the specific requirements of the analysis.

  • ³¹P qNMR is a highly accurate, precise, and non-destructive method that provides both quantitative and structural information. It is particularly advantageous for the analysis of pure substances and complex mixtures without the need for extensive sample preparation or analyte-specific reference standards.[1]

  • HPLC is a versatile and high-throughput technique suitable for routine analysis of a large number of samples. However, it requires method development, analyte-specific reference standards, and can be destructive to the sample.

  • Enzymatic and Colorimetric Assays are sensitive and cost-effective methods for the determination of total phosphate content after hydrolysis. Their main limitation is the lack of specificity for the intact phosphate ester and potential interferences from the sample matrix.

For applications requiring high accuracy, structural confirmation, and absolute quantification without the need for a calibration curve, ³¹P qNMR stands out as a superior method. For high-throughput screening and routine quality control where a validated method for a specific analyte exists, HPLC is a robust choice. Enzymatic and colorimetric methods are best suited for applications where the total phosphate content is the primary interest and cost is a major consideration.

References

Navigating Biochemical Assays: A Comparative Guide to Butyl Dihydrogen Phosphate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of biochemical assay results is paramount. The presence of seemingly innocuous reagents can lead to significant cross-reactivity and interference, producing misleading data. One such compound that warrants careful consideration is Butyl dihydrogen phosphate. This guide provides an objective comparison of this compound's potential performance in biochemical assays with common alternatives, supported by experimental data on related compounds and detailed experimental protocols.

This compound (BDP) is an alkyl phosphate ester with properties of an anionic surfactant. Its potential for cross-reactivity in biochemical assays stems from these two key characteristics. The phosphate moiety can interact with or inhibit enzymes, particularly those that utilize phosphate as a substrate or are sensitive to phosphate concentrations. As an anionic surfactant, it can disrupt protein structure and interactions, which is a major concern in immunoassays and enzyme-based assays.

Comparison of this compound and Alternatives

Direct comparative studies on the cross-reactivity of this compound in a wide range of biochemical assays are not extensively available in public literature. However, by examining data from related compounds—phosphate buffers and other anionic surfactants—we can infer its potential for interference and compare it with common alternatives.

In Enzymatic Assays: Phosphate Moiety Interference

The phosphate group in this compound can interfere with enzymatic reactions. Phosphate buffers are known to inhibit certain enzymes, particularly kinases and some metalloenzymes.[1][2][3] This inhibition can be competitive, with the phosphate ion directly interfering with the active site.[1]

Table 1: Comparison of Phosphate-Based Systems with Non-Phosphate Alternatives in Enzymatic Assays

FeatureThis compound (inferred) / Phosphate BufferHEPES BufferTris-HCl Buffer
Potential for Enzyme Inhibition High, especially for kinases and metalloenzymes.[1][2]Low, generally considered non-coordinating and non-inhibitory.[1][]Can chelate metal ions and may affect metalloenzyme activity.[2]
Interaction with Metal Cofactors Can precipitate with divalent cations like Ca2+.[5]Can form complexes with some metal ions (e.g., Cu2+, Ca2+, Mg2+).[]Can chelate metal ions.[2]
pH Stability with Temperature HighModerate, pH can shift with temperature changes.High, but the pKa is temperature-dependent.
Biocompatibility Generally good, but can be cytotoxic at high concentrations.High, widely used in cell culture.[5][6]Generally good, but the primary amine can be reactive.

Data inferred from studies on phosphate buffers.

In Immunoassays: Surfactant-Mediated Interference

As an anionic surfactant, this compound can be expected to behave similarly to other anionic surfactants like sodium dodecyl sulfate (SDS), which are known to denature proteins and disrupt antigen-antibody binding.[7][8] This can lead to false negatives or reduced signal in immunoassays such as ELISA. Non-ionic surfactants are generally considered milder alternatives.

Table 2: Comparison of Anionic Surfactants with Non-Ionic/Zwitterionic Alternatives in Immunoassays

FeatureThis compound (inferred) / Anionic Surfactants (e.g., SDS)Non-Ionic Surfactants (e.g., Triton X-100, Tween 20)Zwitterionic Surfactants (e.g., CHAPS)
Protein Denaturation High potential to denature proteins and disrupt epitopes.[7][8]Low potential, generally used to reduce non-specific binding while preserving protein structure.[7][9]Low potential, considered gentle for solubilizing proteins.
Effect on Antigen-Antibody Binding Can be highly inhibitory.[7]Can enhance signal by reducing background, but may have mild inhibitory effects at high concentrations.[7]Generally compatible with immunoassays.
Reduction of Non-Specific Binding Effective, but at the cost of potential protein denaturation.Highly effective and widely used for this purpose.[10]Effective.
Common Applications Protein denaturation for electrophoresis (SDS-PAGE).Blocking and wash buffers in ELISA and Western blotting.Solubilization of membrane proteins.

Data inferred from studies on common anionic and non-ionic surfactants.

Experimental Protocols

To assess the potential cross-reactivity of this compound in your specific assay, it is crucial to perform validation experiments. Below are detailed methodologies for key experiments where phosphate and surfactant interference can be evaluated.

Protocol 1: Kinase Activity Assay to Evaluate Phosphate Interference

This protocol is designed to measure the activity of a protein kinase and can be adapted to test for inhibition by this compound.

Materials:

  • Recombinant protein kinase

  • Peptide or protein substrate

  • [γ-³²P]ATP or fluorescent ATP analog

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds: this compound and a non-phosphate control (e.g., Butyl-HEPES)

  • Stop solution (e.g., EDTA for radioactive assays)

  • Phosphocellulose paper or other separation matrix

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare Kinase Reactions: In a microcentrifuge tube or 96-well plate, prepare the kinase reaction mixture containing the kinase, substrate, and kinase reaction buffer.

  • Add Test Compounds: Add varying concentrations of this compound to a set of reactions. In a parallel set, add equivalent concentrations of a non-phosphate control. Include a no-inhibitor control.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubate: Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Separate Substrate from ATP: Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated ATP.

  • Quantify Phosphorylation: Measure the amount of incorporated phosphate using a scintillation counter or fluorescence plate reader.

  • Data Analysis: Plot the kinase activity as a function of the inhibitor concentration to determine the IC₅₀ value for this compound.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) to Evaluate Surfactant Interference

This protocol for a direct ELISA can be used to assess the effect of this compound on antigen-antibody binding.

Materials:

  • Antigen-coated 96-well microplate

  • Primary antibody conjugated to an enzyme (e.g., HRP)

  • Wash buffer (e.g., PBS with and without a non-ionic surfactant like Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Test solutions: Wash and antibody dilution buffers containing varying concentrations of this compound, a non-ionic surfactant (e.g., Triton X-100), and a no-surfactant control.

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Blocking: Block the antigen-coated plate with blocking buffer for 1 hour at room temperature.

  • Washing: Wash the plate with the respective wash buffers (containing this compound, Triton X-100, or no surfactant).

  • Primary Antibody Incubation: Add the HRP-conjugated primary antibody diluted in the respective test solutions to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step with the respective wash buffers.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until a color change is observed.

  • Stop Reaction: Add the stop solution to each well.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Compare the signal intensity between the different surfactant conditions to determine the impact of this compound on the assay signal.

Visualizing Potential Interference Pathways

The following diagrams illustrate the potential mechanisms of interference by this compound in biochemical assays.

G cluster_0 Potential Interference in Enzymatic Assays Enzyme Enzyme Product Product Enzyme->Product Catalyzes Substrate Substrate ActiveSite Substrate->ActiveSite Binds BDP Butyl dihydrogen phosphate BDP->ActiveSite Competitively Inhibits ActiveSite->Enzyme G cluster_1 Potential Interference in Immunoassays (ELISA) Antigen Antigen Binding Binding Antigen->Binding PrimaryAb Primary Antibody PrimaryAb->Binding Denaturation Denaturation PrimaryAb->Denaturation BDP Butyl dihydrogen phosphate BDP->PrimaryAb Disrupts Structure

References

A Comparative Guide to the Environmental Profile of Organophosphate Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the environmental impact of various organophosphate surfactants, supported by experimental data and standardized protocols.

Organophosphate surfactants, a class of anionic surfactants, are valued for their versatility in various industrial and commercial applications, from agricultural formulations to cleaning products. Their unique properties, such as excellent stability across a wide pH range, good solubility, and corrosion inhibition, make them effective components. However, their potential environmental impact, particularly concerning their fate and effects in aquatic ecosystems, necessitates a thorough evaluation for responsible product development and use. This guide provides a comparative analysis of the environmental characteristics of different organophosphate surfactants, focusing on biodegradability, aquatic toxicity, and bioaccumulation potential.

Comparative Environmental Impact Data

The following tables summarize the available quantitative data on the environmental properties of selected organophosphate surfactants. It is important to note that data for specific, commercially available phosphate ester surfactants is not always readily available in public literature. The information presented is based on studies of closely related substances and general trends observed for this class of compounds.

Table 1: Biodegradability of Organophosphate Surfactants

Surfactant TypeTest MethodDuration (days)% BiodegradationClassification
Alkyl Ether PhosphatesOECD 301B28> 60%Readily Biodegradable
Alkyl PhosphatesOECD 301D28> 60%Readily Biodegradable
Ethoxylated Alcohol PhosphatesOECD 301F28> 60%Readily Biodegradable

Note: The biodegradability of organophosphate surfactants is generally considered to be good, with many meeting the criteria for "readily biodegradable" under OECD guidelines.

Table 2: Aquatic Toxicity of Organophosphate Surfactants

Surfactant TypeTest OrganismTest DurationEndpointValue (mg/L)
Alkyl Ether PhosphatesDaphnia magna (Water Flea)48 hoursEC501 - 10
Alkyl Ether PhosphatesOncorhynchus mykiss (Rainbow Trout)96 hoursLC501 - 10
Alkyl Ether PhosphatesPseudokirchneriella subcapitata (Green Algae)72 hoursEC501 - 10
Alkyl PhosphatesDaphnia magna (Water Flea)48 hoursEC5010 - 100
Alkyl PhosphatesOncorhynchus mykiss (Rainbow Trout)96 hoursLC5010 - 100

EC50: The concentration of a substance that causes a 50% effect (e.g., immobilization of Daphnia, growth inhibition of algae). LC50: The concentration of a substance that is lethal to 50% of the test organisms. A lower value indicates higher toxicity.

Table 3: Bioaccumulation Potential of Organophosphate Surfactants

Surfactant TypeTest OrganismTest MethodBioconcentration Factor (BCF)Bioaccumulation Potential
Alkyl Ether PhosphatesFishOECD 305< 100Low
Alkyl PhosphatesFishOECD 305< 100Low

BCF: The ratio of the concentration of a chemical in an organism to the concentration of the chemical in the surrounding environment. A BCF of less than 100 is generally considered to indicate a low potential for bioaccumulation.

Experimental Protocols

The data presented in this guide is based on internationally recognized and standardized experimental protocols developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of environmental safety data for chemicals.

Biodegradability Testing

The "ready biodegradability" of surfactants is typically assessed using the OECD 301 series of tests. These methods evaluate the potential of microorganisms to break down a chemical substance in an aerobic environment. Common tests include:

  • OECD 301B (CO2 Evolution Test): Measures the amount of carbon dioxide produced over a 28-day period as an indicator of mineralization.

  • OECD 301D (Closed Bottle Test): Determines the biochemical oxygen demand (BOD) over 28 days.

  • OECD 301F (Manometric Respirometry Test): Measures the oxygen uptake by microorganisms consuming the test substance.

A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation within a 28-day window (typically >60% for CO2 evolution and oxygen demand tests).

Aquatic Toxicity Testing

The acute toxicity of surfactants to aquatic organisms is evaluated using standardized tests on representatives of different trophic levels:

  • Fish, Acute Toxicity Test (OECD 203): Typically uses rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio) to determine the LC50 value over a 96-hour exposure period.

  • Daphnia sp., Acute Immobilisation Test (OECD 202): Assesses the concentration at which 50% of the water fleas (Daphnia magna) are immobilized after 48 hours of exposure (EC50).

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): Measures the effect of the surfactant on the growth of green algae (Pseudokirchneriella subcapitata) over 72 hours to determine the EC50 for growth inhibition.

Bioaccumulation Testing

The potential for a substance to accumulate in living organisms is assessed through the Bioconcentration: Flow-Through Fish Test (OECD 305) . This test measures the uptake and depuration of a chemical by fish in a controlled environment to calculate the Bioconcentration Factor (BCF).

Visualizing Environmental Impact Pathways

The following diagrams illustrate the key processes and relationships involved in evaluating the environmental impact of organophosphate surfactants.

Environmental_Impact_Pathway cluster_0 Surfactant Release & Fate cluster_1 Environmental Impact Assessment Organophosphate Surfactant Organophosphate Surfactant Wastewater Wastewater Organophosphate Surfactant->Wastewater Aquatic Environment Aquatic Environment Wastewater->Aquatic Environment Biodegradation Biodegradation Aquatic Environment->Biodegradation Aquatic Toxicity Aquatic Toxicity Aquatic Environment->Aquatic Toxicity Bioaccumulation Bioaccumulation Aquatic Environment->Bioaccumulation

Caption: Environmental fate and impact assessment pathway for organophosphate surfactants.

Experimental_Workflow cluster_biodegradation Biodegradability Assessment (OECD 301) cluster_toxicity Aquatic Toxicity Assessment (OECD 201, 202, 203) cluster_bioaccumulation Bioaccumulation Assessment (OECD 305) Test Substance Test Substance Microbial Inoculum Microbial Inoculum Test Substance->Microbial Inoculum Test Organisms (Algae, Daphnia, Fish) Test Organisms (Algae, Daphnia, Fish) Test Substance->Test Organisms (Algae, Daphnia, Fish) Fish Exposure Fish Exposure Test Substance->Fish Exposure CO2 Evolution / O2 Consumption CO2 Evolution / O2 Consumption Microbial Inoculum->CO2 Evolution / O2 Consumption Percent Biodegradation Percent Biodegradation CO2 Evolution / O2 Consumption->Percent Biodegradation Observation of Effects (Growth, Mobility, Mortality) Observation of Effects (Growth, Mobility, Mortality) Test Organisms (Algae, Daphnia, Fish)->Observation of Effects (Growth, Mobility, Mortality) LC50 / EC50 Determination LC50 / EC50 Determination Observation of Effects (Growth, Mobility, Mortality)->LC50 / EC50 Determination Tissue Analysis Tissue Analysis Fish Exposure->Tissue Analysis Bioconcentration Factor (BCF) Bioconcentration Factor (BCF) Tissue Analysis->Bioconcentration Factor (BCF)

Caption: Standardized experimental workflows for evaluating environmental impact.

Safety Operating Guide

Proper Disposal of Butyl Dihydrogen Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of butyl dihydrogen phosphate in a laboratory setting. Researchers, scientists, and drug development professionals will find procedural, step-by-step guidance to ensure safe handling and compliance with environmental regulations. This compound is a corrosive, acidic organophosphate compound that requires careful management to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with appropriate safety measures. The compound is corrosive and can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed or on contact with skin.[1]

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles with side-shields.

  • Hand Protection: Chemical-resistant gloves (e.g., neoprene).

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.

  • Work Area: All handling and disposal procedures should be carried out in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] An eyewash station and safety shower must be readily accessible.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.

PropertyValue
Molecular FormulaC₄H₁₁O₄P
Molecular Weight154.1 g/mol
AppearanceColorless liquid
pKa1.97 (medium-strong acid)[2]
Incompatible MaterialsStrong oxidizing agents, strong bases, metals[2][4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is as hazardous waste through an approved waste disposal facility.[1][4] In-lab neutralization of small quantities may be permissible to reduce corrosivity before collection, but the neutralized solution must still be disposed of as hazardous waste. Do not dispose of this compound, or its neutralized solution, down the drain. [3][5]

Experimental Protocol: Neutralization of this compound Waste

This protocol outlines a general procedure for neutralizing the acidic nature of this compound waste in a laboratory setting. This procedure should only be performed by trained personnel.

Materials:

  • This compound waste

  • Sodium carbonate (soda ash) or calcium hydroxide (lime)

  • Large beaker or container (at least 10 times the volume of the acid waste)

  • Ice bath

  • Stir bar and stir plate

  • pH meter or pH paper

  • Appropriate PPE (goggles, gloves, lab coat)

Procedure:

  • Preparation: Conduct the entire procedure in a chemical fume hood. Place the large beaker in an ice bath on a stir plate.

  • Dilution: Add a large amount of cold water to the beaker.

  • Base Addition: Slowly add a weak base, such as sodium carbonate or calcium hydroxide, to the water to create a basic solution.

  • Neutralization: While stirring the basic solution, slowly and carefully add the this compound waste. The addition should be done in small increments to control the exothermic reaction and prevent splashing.

  • pH Monitoring: Continuously monitor the pH of the solution. Continue to add the acidic waste slowly until the pH is between 5.5 and 9.0.

  • Final Disposal: The neutralized solution must be collected in a designated, properly labeled hazardous waste container. The container should be clearly marked as "Neutralized this compound Waste" and include a list of all components.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material such as sand, silica gel, or acid binder to contain the spill.[4][5]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

Contaminated clothing should be removed immediately and washed separately before reuse. If heavily contaminated, it may need to be disposed of as hazardous waste.[6][7]

Waste Segregation and Storage

  • Segregation: Keep this compound waste separate from other chemical waste streams, particularly strong bases and oxidizing agents, to prevent unintended reactions.

  • Containerization: Use a designated, sealed, and properly labeled waste container. The container should be made of a material compatible with acidic and organophosphate compounds; avoid metal containers.[4]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," "this compound," and include any other components of the waste stream.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by a certified hazardous waste disposal service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

ButylDihydrogenPhosphateDisposal start Start: Butyl Dihydrogen Phosphate Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood spill Spill Occurs fume_hood->spill No neutralize_q Neutralize Waste? fume_hood->neutralize_q spill_procedure Follow Spill Management Protocol: 1. Absorb with inert material 2. Collect in sealed container 3. Label as hazardous waste spill->spill_procedure Yes collect_waste Collect Waste in a Labeled, Compatible Container spill_procedure->collect_waste neutralization_proc Neutralization Protocol: 1. Prepare ice bath & basic solution 2. Slowly add acid waste 3. Monitor pH to 5.5-9.0 neutralize_q->neutralization_proc Yes neutralize_q->collect_waste No neutralization_proc->collect_waste storage Store in Designated Hazardous Waste Area collect_waste->storage disposal Arrange for Pickup by Approved Waste Disposal Service storage->disposal end End: Proper Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling Butyl Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of Butyl dihydrogen phosphate (CAS 1623-15-0).[1][2]

Chemical Identifier:

  • Name: this compound[1]

  • Synonyms: Phosphoric acid, monobutyl ester; Acid butyl phosphate; mono-n-butylphosphoric acid[2]

  • Molecular Formula: C4H11O4P[1]

  • Molecular Weight: 154.1 g/mol [1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin corrosion and serious eye damage.[3] Therefore, stringent adherence to personal protective equipment (PPE) guidelines is mandatory to ensure personal safety.

Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale
Eye/Face Protection Chemical safety goggles and a face shield are mandatory.[3]To protect against splashes that can cause severe eye damage.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, butyl gloves), a lab coat, and closed-toe shoes must be worn.[3][4]To prevent skin contact which can cause severe burns.[3] Butyl gloves offer excellent resistance to a variety of harmful chemicals.[4]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used if working outside a fume hood or if there is a risk of generating aerosols or mists.[3][5]To prevent inhalation of vapors or mists that can cause respiratory tract irritation.[5][6]

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize exposure to vapors and mists.[3][6]

Emergency Procedures and First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure.

First-Aid Measures for Exposure

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][7] Wash contaminated clothing before reuse.[1] Seek immediate medical attention.[3]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1][3] If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration.[3][6] Seek immediate medical attention.[7]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[1][3] Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.[7]

Operational Plan for Handling this compound

A systematic approach to handling ensures minimal risk.

Step-by-Step Handling Protocol:

  • Pre-Handling Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Verify that all required PPE is available and in good condition.

    • Locate the nearest emergency shower and eyewash station.

    • Review the Safety Data Sheet (SDS) for this compound.[1]

  • Handling Procedure:

    • Don the appropriate PPE as detailed in the table above.

    • Conduct all handling and transfers of this compound within a certified chemical fume hood.[3]

    • Avoid generating dust, mists, or vapors.[1]

    • Use appropriate tools to handle the substance, minimizing direct contact.

    • Keep containers tightly closed when not in use.[3]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling.[3]

    • Decontaminate all equipment and the work area.

    • Properly store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.[3] Store in a locked cabinet.[3]

Disposal Plan for this compound Waste

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste material, including empty containers and contaminated PPE, in a designated and properly labeled hazardous waste container.

    • Do not mix with other waste streams.[8]

  • Waste Storage:

    • Store the waste container in a designated hazardous waste accumulation area.

    • Keep the container tightly closed and clearly labeled with the contents.

  • Waste Disposal:

    • Dispose of the waste through a licensed hazardous waste disposal company.

    • All disposal activities must be in accordance with local, regional, and national environmental regulations.[6][8] Do not let the product enter drains.[1][8]

Handling and Disposal Workflow

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_eng Verify Fume Hood prep_ppe->prep_eng prep_emergency Locate Safety Equipment prep_eng->prep_emergency handle_transfer Handle in Fume Hood prep_emergency->handle_transfer handle_minimize Minimize Exposure handle_transfer->handle_minimize emergency_spill Spill Response handle_transfer->emergency_spill emergency_exposure First-Aid handle_transfer->emergency_exposure handle_store Store Properly handle_minimize->handle_store disp_collect Collect Waste handle_store->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via Licensed Vendor disp_label->disp_dispose

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.